molecular formula C47H80O2 B3026246 20:2 (11,14) Cholesterol ester

20:2 (11,14) Cholesterol ester

Cat. No.: B3026246
M. Wt: 677.1 g/mol
InChI Key: REFJKOQDWJELKE-XKFOCWSQSA-N
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Description

Cholesteryl 11,14-eicosadienoate is a cholesterol ester. It has been used as a synthetic intermediate in the synthesis of cholesterol methyl esters.>

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11E,14E)-icosa-11,14-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11+,15-14+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFJKOQDWJELKE-XKFOCWSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cholesteryl 11,14-Eicosadienoate: A Technical Overview of its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Cholesteryl 11,14-eicosadienoate is a cholesteryl ester, a class of lipids crucial for cholesterol transport, storage, and metabolism. As a component of lipoproteins, it is integral to the dynamics of lipid trafficking in the bloodstream and has implications for cardiovascular health. This technical guide provides a comprehensive overview of the biological role of Cholesteryl 11,14-eicosadienoate, detailing its involvement in lipoprotein metabolism, its biophysical effects on cell membranes, and its relevance in the context of atherosclerosis. This document also outlines key experimental protocols for its analysis and presents a summary of relevant quantitative data to serve as a resource for researchers in lipidology and drug development.

Introduction

Cholesteryl esters are formed through the esterification of cholesterol with a fatty acid. These highly nonpolar lipids are the primary form in which cholesterol is stored within cells and transported in plasma. Cholesteryl 11,14-eicosadienoate is a specific cholesteryl ester containing eicosadienoic acid, a 20-carbon polyunsaturated fatty acid with two double bonds. Its biological significance is intrinsically linked to the metabolic pathways of cholesterol and lipoproteins, primarily High-Density Lipoprotein (HDL) and Low-Density Lipoprotein (LDL).

This whitepaper will delve into the core aspects of Cholesteryl 11,14-eicosadienoate's biological role, with a focus on its enzymatic regulation, its impact on membrane biophysics, and its association with cardiovascular disease.

Chemical and Physical Properties

A foundational understanding of the chemical and physical characteristics of Cholesteryl 11,14-eicosadienoate is essential for interpreting its biological functions.

PropertyValueReference
Molecular Formula C47H80O2[1]
Molecular Weight 677.14 g/mol [1]
Physical State Neat oil[1]
Solubility Soluble in chloroform[1]
Storage Temperature -20°C[1]

Biological Role and Signaling Pathways

The primary biological role of Cholesteryl 11,14-eicosadienoate is centered around its function as a cargo molecule within lipoproteins, facilitating the transport of cholesterol throughout the body. Its metabolism is chiefly regulated by two key enzymes: Lecithin-cholesterol acyltransferase (LCAT) and Cholesteryl ester transfer protein (CETP).

Role in Lipoprotein Metabolism

Cholesteryl 11,14-eicosadienoate is a constituent of various lipoprotein particles, including VLDL, LDL, and HDL.[2] The dynamic exchange of this and other cholesteryl esters between these lipoproteins is a critical aspect of reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.

  • Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins like VLDL and LDL in exchange for triglycerides.[4][5] This transfer is a crucial step in the reverse cholesterol transport pathway. The rate of transfer can vary depending on the specific cholesteryl ester. While direct transfer rates for Cholesteryl 11,14-eicosadienoate are not documented, the overall activity of CETP plays a significant role in determining the levels of HDL and LDL cholesterol, which are key indicators of cardiovascular risk.

Cholesterol_Transport cluster_Peripheral_Tissues Peripheral Tissues cluster_Plasma Plasma cluster_Liver Liver Free_Cholesterol Free Cholesterol HDL HDL Free_Cholesterol->HDL Efflux LCAT LCAT HDL->LCAT CETP CETP HDL->CETP LDL_VLDL LDL/VLDL LDL_VLDL->CETP Triglyceride Transfer Liver_Uptake Liver Uptake LDL_VLDL->Liver_Uptake Uptake LCAT->HDL Esterification to Cholesteryl 11,14-eicosadienoate CETP->LDL_VLDL Transfer of Cholesteryl 11,14-eicosadienoate

Diagram 1: Simplified pathway of reverse cholesterol transport involving Cholesteryl 11,14-eicosadienoate.
Impact on Cell Membrane Properties

Cholesteryl esters, being highly lipophilic, are not typically found in high concentrations within cell membranes. However, the fatty acid composition of cholesteryl esters within lipoproteins can influence the properties of the lipids that are eventually delivered to cells. The presence of the two double bonds in the eicosadienoic acid moiety of Cholesteryl 11,14-eicosadienoate suggests that its hydrolysis would release a polyunsaturated fatty acid. The incorporation of such fatty acids into membrane phospholipids (B1166683) can increase membrane fluidity.

While direct quantitative data on the effect of Cholesteryl 11,14-eicosadienoate on membrane fluidity is lacking, studies on other unsaturated cholesteryl esters suggest they can modulate the liquid crystalline phases of lipids.[2] Increased membrane fluidity can, in turn, affect the function of membrane-bound proteins and cellular signaling processes.

Association with Atherosclerosis

The accumulation of cholesteryl esters in the arterial wall is a hallmark of atherosclerosis. While the specific role of Cholesteryl 11,14-eicosadienoate in this process has not been extensively studied, its presence in LDL particles implicates it in the pathogenesis of this disease. Oxidized LDL is taken up by macrophages in the arterial intima, leading to the formation of foam cells, which are laden with cholesteryl esters. The nature of the fatty acid esterified to cholesterol can influence the inflammatory response and the progression of the atherosclerotic plaque.

Quantitative Data

Specific quantitative data for Cholesteryl 11,14-eicosadienoate in biological systems is scarce in publicly available literature. The following table presents data for total cholesteryl esters and related compounds to provide context. It is important to note that these are not specific values for Cholesteryl 11,14-eicosadienoate.

AnalyteSample TypeConcentration/ValueReference
Total Cholesteryl EstersHuman Plasma~1.5 - 2.5 mg/mL[1]
Cholesteryl Linoleate (18:2)Human PlasmaMajor CE species[1]
Cholesteryl Oleate (18:1)Human PlasmaMajor CE species[1]

Note: The concentrations of individual cholesteryl esters can vary significantly based on diet, genetics, and disease state.

Experimental Protocols

The analysis of Cholesteryl 11,14-eicosadienoate requires specialized analytical techniques due to its nonpolar nature and its presence in a complex lipid matrix.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of cholesteryl esters. The general workflow involves lipid extraction, saponification to release the fatty acids, derivatization of the fatty acids to their methyl esters (FAMEs), and subsequent analysis by GC-MS.

Protocol Outline:

  • Lipid Extraction: A modified Folch or Bligh-Dyer method is typically used to extract total lipids from plasma or tissue samples.[6][7]

  • Saponification: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to hydrolyze the ester bond of Cholesteryl 11,14-eicosadienoate, releasing cholesterol and 11,14-eicosadienoic acid.

  • Derivatization: The free fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) using a derivatizing agent such as BF3-methanol.

  • GC-MS Analysis: The FAMEs are separated on a gas chromatograph and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the 11,14-eicosadienoate methyl ester to that of an internal standard.[8]

GCMS_Workflow Sample Plasma/Tissue Sample Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction Saponification Saponification (KOH/Methanol) Extraction->Saponification Derivatization Derivatization (BF3-Methanol) Saponification->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

Diagram 2: General workflow for the quantification of the fatty acid component of Cholesteryl 11,14-eicosadienoate by GC-MS.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the analysis of intact cholesteryl esters without the need for derivatization. This technique provides information on the complete molecule.

Protocol Outline:

  • Lipid Extraction: Similar to the GC-MS protocol, total lipids are extracted from the biological sample.

  • LC Separation: The lipid extract is injected into a liquid chromatograph, typically using a reverse-phase column, to separate the different lipid species.

  • MS Detection: The separated lipids are ionized (e.g., by atmospheric pressure chemical ionization - APCI) and detected by a mass spectrometer. The mass-to-charge ratio of the intact Cholesteryl 11,14-eicosadienoate is used for its identification and quantification against a suitable internal standard.[9][10]

Conclusion and Future Directions

Cholesteryl 11,14-eicosadienoate plays a fundamental, albeit often overlooked, role in the intricate network of lipid metabolism. Its presence in lipoproteins directly impacts cholesterol transport and distribution, with significant implications for cardiovascular health. While its general functions are understood within the broader context of cholesteryl esters, a significant knowledge gap exists regarding its specific quantitative distribution, its precise interactions with key enzymes like LCAT and CETP, and its direct effects on cell signaling and membrane biophysics.

Future research should focus on the development of targeted quantitative assays to determine the concentration of Cholesteryl 11,14-eicosadienoate in various tissues and lipoprotein subfractions in both healthy and diseased states. Elucidating the substrate specificity of LCAT for 11,14-eicosadienoic acid and the transfer efficiency of CETP for Cholesteryl 11,14-eicosadienoate will provide a more granular understanding of its metabolic fate. Furthermore, biophysical studies on model membranes are needed to quantify its impact on membrane fluidity and organization. A deeper understanding of the biological role of this specific cholesteryl ester could unveil novel therapeutic targets for the management of dyslipidemia and atherosclerosis.

References

The Multifaceted Role of Cholesteryl Eicosadienoate [CE(20:2)] in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl eicosadienoate [CE(20:2)], a specific cholesteryl ester containing a 20-carbon fatty acid with two double bonds, is an important lipid molecule involved in cellular cholesterol homeostasis and metabolic regulation. While often considered as a simple storage and transport molecule for cholesterol, emerging evidence suggests a more nuanced role for CE(20:2) in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer. This technical guide provides an in-depth overview of the function of CE(20:2) in cellular metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. A comprehensive understanding of the metabolic and signaling functions of CE(20:2) is crucial for the development of novel therapeutic strategies targeting lipid-related disorders.

Introduction

Cholesteryl esters (CEs) are neutral lipids formed by the esterification of cholesterol with a fatty acid, a reaction catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs) within cells.[1] This conversion renders cholesterol more hydrophobic, facilitating its storage in cytosolic lipid droplets and its packaging into lipoproteins for transport in the bloodstream.[1][2] The fatty acid composition of CEs is diverse and can influence their metabolic fate and biological activity. Cholesteryl eicosadienoate [CE(20:2)] is a polyunsaturated cholesteryl ester that has been identified in various tissues and cell types.[3][4] Recent lipidomics studies have begun to shed light on the specific roles of CE(20:2) beyond its function as a cholesterol carrier, implicating it in inflammatory signaling and as a potential biomarker in certain diseases.[4][5]

Quantitative Data on CE(20:2) in Biological Systems

Quantitative analysis of specific lipid species like CE(20:2) is essential for understanding their physiological and pathological significance. Below are tables summarizing the relative abundance and changes in CE(20:2) levels observed in different biological contexts.

Table 1: Relative Abundance of Cholesteryl Ester Species in Human Atherosclerotic Plaques Compared to Plasma

Cholesteryl Ester SpeciesRelative Enrichment in Plaque vs. Plasma
CE(18:1)1.0
CE(18:2)1.5
CE(20:2) 1.2
CE(20:3)2.0
CE(20:4)2.5
CE(22:6)1.8

Data adapted from a comparative lipidomics study of human atherosclerotic plaques.[3] The values represent the fold enrichment of each CE species in plaque tissue relative to its abundance in plasma.

Table 2: Regulation of Cholesteryl Ester Species in Apolipoprotein E Knockout (apoE-/-) Mice

Cholesteryl Ester SpeciesFold Change in apoE-/- Mice (Normal Chow) vs. Wild TypeFold Change in apoE-/- Mice (High-Fat Diet) vs. Wild Type
CE(18:2)-1.5-2.5
CE(20:2) -1.8 -3.0
CE(20:4)-1.2-2.0
CE(22:2)-1.6-2.8
CE(22:4)-1.4-2.2
CE(22:6)-1.1-1.8

Data derived from an untargeted lipidomic profiling study in apoE-/- mice, a model for atherosclerosis.[4] Values represent the fold change in the indicated CE species in apoE-/- mice compared to wild-type controls.

Core Metabolic Pathways of CE(20:2)

The metabolism of CE(20:2) is intricately linked to the overall cellular cholesterol homeostasis, involving its synthesis, storage, and hydrolysis.

Synthesis of CE(20:2)

The synthesis of CE(20:2) occurs in the endoplasmic reticulum (ER) and is catalyzed by acyl-CoA:cholesterol acyltransferases (ACAT1 and ACAT2). These enzymes facilitate the esterification of free cholesterol with eicosadienoyl-CoA. This process is crucial for preventing the accumulation of toxic free cholesterol and for the formation of lipid droplets.[1]

Storage in Lipid Droplets

Once synthesized, CE(20:2), along with other neutral lipids like triacylglycerols, is stored in the core of lipid droplets. These organelles serve as dynamic hubs for lipid metabolism, regulating the storage and release of lipids based on cellular needs.[6]

Hydrolysis and Release of Cholesterol and Fatty Acids

The breakdown of CE(20:2) is mediated by neutral cholesteryl ester hydrolases (NCEHs), which hydrolyze the ester bond to release free cholesterol and eicosadienoic acid.[6] The liberated free cholesterol can then be utilized for membrane synthesis, steroid hormone production, or effluxed from the cell, a key step in reverse cholesterol transport.[6] The released eicosadienoic acid can be further metabolized or participate in signaling pathways.[5]

CE_Metabolism cluster_synthesis Synthesis (ER) cluster_storage Storage cluster_hydrolysis Hydrolysis (Cytosol) Free Cholesterol Free Cholesterol ACAT ACAT1/2 Free Cholesterol->ACAT Eicosadienoyl-CoA Eicosadienoyl-CoA Eicosadienoyl-CoA->ACAT CE(20:2) CE(20:2) ACAT->CE(20:2) LD Lipid Droplet CE(20:2)->LD NCEH NCEH LD->NCEH Mobilization Free Cholesterol_out Free Cholesterol NCEH->Free Cholesterol_out Eicosadienoic Acid Eicosadienoic Acid NCEH->Eicosadienoic Acid

Core metabolic pathway of CE(20:2).

Signaling Functions of CE(20:2) and its Components

Beyond its structural roles, CE(20:2) and its constituent fatty acid, eicosadienoic acid, are implicated in cellular signaling, particularly in the context of inflammation.

Modulation of Inflammatory Responses

Eicosadienoic acid (20:2), the fatty acid component of CE(20:2), has been shown to modulate the inflammatory response in macrophages.[5] Studies have demonstrated that eicosadienoic acid can decrease the production of nitric oxide (NO) while increasing the secretion of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] This suggests a complex, context-dependent role in regulating inflammation.

Potential Interaction with Nuclear Receptors

The lipid-modulating effects of fatty acids are often mediated by nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[7] While direct binding of CE(20:2) to these receptors has not been definitively shown, its hydrolysis product, eicosadienoic acid, as a polyunsaturated fatty acid, is a potential ligand or modulator of these transcription factors. Activation of PPARs and LXRs can influence the expression of genes involved in lipid metabolism and inflammation.[7]

Role of Oxidized Cholesteryl Esters in TLR4 Signaling

In pathological conditions such as atherosclerosis, cholesteryl esters, including polyunsaturated species like CE(20:2), can become oxidized. Oxidized CEs (oxCEs) are recognized as damage-associated molecular patterns (DAMPs) and can activate macrophages through Toll-like receptor 4 (TLR4).[2] This activation triggers a signaling cascade involving MyD88 and TRIF adaptor proteins, leading to the activation of NF-κB and subsequent expression of pro-inflammatory cytokines.[2]

CE_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes oxCE(20:2) Oxidized CE(20:2) oxCE(20:2)->TLR4 Binds

Proposed signaling pathway for oxidized CE(20:2).

Experimental Protocols

Lipid Extraction from Cells and Tissues

A robust lipid extraction protocol is the first critical step for the analysis of CE(20:2). The Folch method is a widely used protocol for total lipid extraction.

Materials:

  • Cell pellet or homogenized tissue

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream evaporator

Procedure:

  • To the cell pellet or tissue homogenate, add a 20-fold volume of chloroform:methanol (2:1, v/v).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and disruption of cell membranes.

  • Incubate at room temperature for 20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for downstream analysis (e.g., isopropanol (B130326) for LC-MS).

Quantification of CE(20:2) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of individual lipid species.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC)

  • C18 reverse-phase column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

Mobile Phases:

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

Procedure:

  • Reconstitute the dried lipid extract in a suitable volume of isopropanol.

  • Inject an aliquot of the sample onto the C18 column.

  • Perform a gradient elution from 60% B to 100% B over 20 minutes to separate the different lipid classes and species.

  • The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI).

  • CE(20:2) is identified and quantified using Multiple Reaction Monitoring (MRM) by monitoring the transition from the precursor ion (the ammoniated adduct of CE(20:2)) to a specific product ion (the neutral loss of the fatty acid).

Experimental_Workflow Sample Cell/Tissue Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Experimental workflow for CE(20:2) analysis.

Conclusion and Future Directions

Cholesteryl eicosadienoate [CE(20:2)] is emerging as a bioactive lipid with functions that extend beyond its role in cholesterol transport and storage. Quantitative lipidomics has revealed alterations in CE(20:2) levels in inflammatory conditions like atherosclerosis and in cancer, suggesting its potential as a disease biomarker. The eicosadienoic acid moiety of CE(20:2) can modulate inflammatory signaling pathways, and oxidized forms of CE(20:2) may act as signaling molecules through receptors like TLR4.

Future research should focus on elucidating the specific signaling pathways directly regulated by CE(20:2) and its metabolites. The development of targeted therapeutic interventions will require a deeper understanding of the enzymes involved in CE(20:2) metabolism and the receptors that mediate its effects. The detailed experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the multifaceted role of CE(20:2) in cellular metabolism and disease.

References

An In-depth Technical Guide to 20:2 (11,14) Cholesterol Ester: Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl eicosadienoate (CE(20:2 (11,14))) is a specific molecular species of cholesterol ester, a class of lipids crucial for the transport and storage of cholesterol within biological systems.[1][2] As an ester formed between cholesterol and 11,14-eicosadienoic acid, its structure and properties are of significant interest in the fields of lipidomics, cardiovascular research, and drug delivery. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and relevant experimental protocols for the study of 20:2 (11,14) cholesterol ester.

Structure and Physicochemical Properties

This compound is comprised of a rigid tetracyclic steroid nucleus derived from cholesterol, to which a 20-carbon di-unsaturated fatty acyl chain is attached via an ester linkage at the 3-β-hydroxyl group. The two double bonds in the fatty acid are located at the 11th and 14th carbon positions.

Chemical Structure

The systematic name for this compound is cholest-5-en-3β-ol, 11,14-eicosadienoate.[3]

Molecular Formula: C₄₇H₈₀O₂[1][3]

Molecular Weight: 677.1 g/mol [4]

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively documented in publicly available literature. However, based on information for this and other cholesteryl esters, the following properties can be summarized.

PropertyValueReference(s)
Synonyms 20:2 (11,14) CE, Cholesteryl 11,14-eicosadienoate[3]
CAS Number 70110-48-4[3]
Physical State A neat oil[3]
Solubility Soluble in chloroform (B151607) (10 mg/mL)[3]
Storage Temperature -20°C[3]
Stability ≥ 4 years at -20°C[3]
Spectrometric Data

While specific spectra for this compound are not widely published, general characteristics for cholesteryl esters are well-established.

  • Mass Spectrometry (MS): In mass spectrometry, cholesteryl esters typically exhibit a characteristic fragment ion corresponding to the cholesteryl cation at m/z 369.3516.[6] This fragment is often used for the identification and quantification of various cholesteryl ester species in complex biological samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the structure of cholesteryl esters. Specific chemical shifts will be indicative of the cholesterol backbone and the eicosadienoate chain, including the olefinic protons of the double bonds.[7]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of cholesteryl esters involves the esterification of cholesterol with the corresponding fatty acid.[1]

Principle: This method is based on the Fischer esterification reaction, where cholesterol and 11,14-eicosadienoic acid react in the presence of an acid catalyst to form the cholesteryl ester and water.

Materials:

Procedure:

  • In a round-bottom flask, dissolve cholesterol and a molar equivalent of 11,14-eicosadienoic acid in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Equip the flask with a Dean-Stark apparatus and a condenser and reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[1]

  • Collect the fractions containing the pure this compound and evaporate the solvent to yield the final product as a neat oil.

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of cholesterol esters in biological samples.[8][9][10]

Principle: The sample is first subjected to lipid extraction. The extracted lipids are then separated by reverse-phase liquid chromatography and detected by a mass spectrometer. Quantification is typically achieved using a stable isotope-labeled internal standard.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Internal standard (e.g., a deuterated cholesteryl ester)

  • Chloroform, methanol, and water (for lipid extraction)

  • Acetonitrile and isopropanol (B130326) (for LC mobile phase)

  • Formic acid and ammonium (B1175870) acetate (mobile phase additives)

Procedure:

  • Lipid Extraction:

    • To the biological sample, add a known amount of the internal standard.

    • Perform a lipid extraction using a modified Folch or Bligh-Dyer method with a chloroform/methanol/water solvent system.

    • Collect the organic (lower) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

      • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the cholesteryl esters.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition: Monitor the transition from the precursor ion (the [M+NH₄]⁺ adduct of this compound) to the product ion (the cholesteryl cation at m/z 369.3).

      • Data Analysis: Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Role and Signaling

Cholesterol esters, including this compound, are integral to lipid metabolism. They serve as a storage form of cholesterol within lipid droplets in cells and are a major component of lipoproteins, which transport cholesterol through the bloodstream.[2] Dysregulation of cholesterol ester metabolism is a key factor in the development of atherosclerosis.[11]

While a specific signaling pathway directly involving this compound has not been elucidated in the available literature, the general pathway of cholesterol ester metabolism and its role in atherogenesis is well-characterized.

General Cholesterol Ester Metabolism and Atherosclerosis

The accumulation of cholesterol esters within macrophages in the arterial wall is a hallmark of atherosclerosis. This process is initiated by the uptake of modified low-density lipoproteins (LDL) by macrophages, leading to the formation of foam cells.

Cholesterol_Ester_Metabolism_in_Atherosclerosis cluster_macrophage Macrophage Interior LDL LDL OxLDL Oxidized LDL LDL->OxLDL Oxidation ScavengerReceptor Scavenger Receptor (e.g., CD36) OxLDL->ScavengerReceptor Macrophage Macrophage Cholesterol Free Cholesterol Macrophage->Cholesterol Hydrolysis of CE ScavengerReceptor->Macrophage Uptake ACAT1 ACAT1 Cholesterol->ACAT1 Substrate CE_Droplet Cholesterol Ester (Lipid Droplet) ACAT1->CE_Droplet Esterification FoamCell Foam Cell CE_Droplet->FoamCell Accumulation Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis

Caption: General pathway of cholesterol ester accumulation in macrophages leading to foam cell formation and atherosclerosis.

This diagram illustrates how low-density lipoprotein (LDL) becomes oxidized and is subsequently taken up by macrophages via scavenger receptors. Inside the macrophage, the cholesterol from the oxidized LDL is esterified by the enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) and stored in lipid droplets. The excessive accumulation of these cholesterol ester-filled lipid droplets leads to the formation of foam cells, a key event in the development of atherosclerotic plaques.

Conclusion

This compound is a specific and important molecule within the broader class of cholesterol esters. While detailed physicochemical data for this particular species is sparse, established analytical techniques, particularly LC-MS/MS, provide robust methods for its identification and quantification. Understanding the synthesis, properties, and biological context of individual cholesterol ester species like CE(20:2 (11,14)) is crucial for advancing our knowledge of lipid metabolism and its role in health and disease. Further research is warranted to elucidate the specific roles of this and other individual cholesteryl esters in cellular signaling and pathology.

References

The Emergence of a Minor Lipid: A Technical Guide to Cholesteryl Eicosadienoate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and characterization of Cholesteryl eicosadienoate, a specific cholesteryl ester present in human plasma. While not one of the most abundant cholesteryl esters, its presence and potential metabolic significance warrant a closer examination. This document provides a comprehensive overview of the analytical techniques that have enabled its identification, quantitative data from various studies, detailed experimental protocols, and a look into the broader biochemical pathways of cholesteryl ester metabolism.

Introduction: Unveiling the Complexity of Plasma Cholesteryl Esters

The analysis of lipids in human plasma has a long history, with early studies in the mid-20th century focusing on the major lipid classes. Cholesteryl esters, which are formed through the esterification of cholesterol with a fatty acid, constitute a significant portion of the lipids in plasma lipoproteins. Initial analytical techniques, such as thin-layer chromatography (TLC) and gas chromatography (GC), allowed for the separation and quantification of the fatty acid components of these esters, revealing a profile dominated by more common fatty acids like linoleic acid and oleic acid.

The "discovery" of less abundant cholesteryl esters, such as Cholesteryl eicosadienoate, was not a singular event but rather an outcome of the increasing resolution and sensitivity of analytical methods over several decades. Early gas chromatography studies in the 1960s provided the first comprehensive looks into the fatty acid composition of human serum cholesteryl esters. While these studies laid the groundwork, the explicit identification of eicosadienoic acid (20:2) as a component was often embedded within broader datasets of fatty acid profiles. Modern lipidomics techniques, particularly those employing mass spectrometry, have since provided unambiguous identification and precise quantification of a vast array of cholesteryl ester species, including Cholesteryl eicosadienoate.

Quantitative Data on Cholesteryl Esters in Human Plasma

The following tables summarize quantitative data on the fatty acid composition of cholesteryl esters in human plasma from various studies. While specific data for Cholesteryl eicosadienoate from early studies is scarce, modern lipidomics provides a clearer picture of its relative abundance.

Table 1: Fatty Acid Composition of Serum Cholesteryl Esters in Healthy Adults (Historical Perspective)

Fatty AcidRelative Abundance (%)
Palmitic acid (16:0)10 - 12%
Palmitoleic acid (16:1)3 - 5%
Stearic acid (18:0)1 - 2%
Oleic acid (18:1)20 - 25%
Linoleic acid (18:2)45 - 55%
Arachidonic acid (20:4)5 - 10%
Other Fatty Acids < 5%

Note: This table represents typical data from studies conducted in the 1960s and 1970s. "Other Fatty Acids" would have included minor components like eicosadienoic acid, which were often not individually quantified.

Table 2: Representative Quantitative Data for Cholesteryl Eicosadienoate in Human Plasma from Modern Lipidomics Studies

Cholesteryl Ester SpeciesConcentration Range (µg/mL)Relative Abundance of Total Cholesteryl Esters (%)
Cholesteryl linoleate (B1235992) (CE 18:2)500 - 150040 - 50
Cholesteryl oleate (B1233923) (CE 18:1)250 - 70020 - 25
Cholesteryl palmitate (CE 16:0)100 - 25010 - 12
Cholesteryl arachidonate (B1239269) (CE 20:4)50 - 1505 - 8
Cholesteryl eicosadienoate (CE 20:2) 1 - 10 < 1

Note: These values are approximate and can vary based on diet, age, sex, and health status. The data highlights that Cholesteryl eicosadienoate is a minor component of the total cholesteryl ester pool.

Experimental Protocols

The identification and quantification of Cholesteryl eicosadienoate in human plasma have evolved with analytical technology. Below are detailed methodologies representative of both historical and modern approaches.

Early Methodologies (1960s - 1980s): Gas Chromatography of Fatty Acid Methyl Esters

This protocol outlines the general steps used in early studies to determine the fatty acid composition of plasma cholesteryl esters.

Experimental Workflow: GC-FID Analysis of Cholesteryl Ester Fatty Acids

plasma Human Plasma Sample extraction Lipid Extraction (e.g., Folch method) plasma->extraction separation TLC Separation of Cholesteryl Esters extraction->separation transesterification Transesterification to Fatty Acid Methyl Esters (FAMEs) separation->transesterification gc Gas Chromatography (GC) with Flame Ionization Detection (FID) transesterification->gc analysis Peak Identification & Quantification gc->analysis plasma Human Plasma Sample (with internal standard) extraction Lipid Extraction (e.g., MTBE method) plasma->extraction lc Ultra-High Performance Liquid Chromatography (UPLC) extraction->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms analysis Data Analysis & Quantification ms->analysis cluster_synthesis Cholesterol Biosynthesis (in Liver) cluster_esterification Cholesteryl Ester Formation (in Plasma) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol LCAT LCAT Cholesterol->LCAT Lecithin Lecithin Lecithin->LCAT CholesterylEster Cholesteryl Ester (e.g., Cholesteryl eicosadienoate) LCAT->CholesterylEster Lysolecithin Lysolecithin LCAT->Lysolecithin Eicosadienoic_acid Eicosadienoic Acid (from fatty acid pool) Eicosadienoic_acid->Lecithin incorporated into HDL High-Density Lipoprotein (HDL) CETP Cholesteryl Ester Transfer Protein (CETP) HDL->CETP CE donor Liver Liver HDL->Liver Reverse Cholesterol Transport LDL Low-Density Lipoprotein (LDL) Peripheral_Tissues Peripheral Tissues LDL->Peripheral_Tissues CE delivery LDL->Liver CE delivery VLDL Very-Low-Density Lipoprotein (VLDL) CETP->LDL CE recipient CETP->VLDL CE recipient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the link between a specific cholesteryl ester, cholesteryl eicosadienoate [CE(20:2)], and the formation of lipid droplets (LDs). While the broader role of cholesteryl esters (CEs) in LD biogenesis is established, this paper will delve into the specific functions and metabolic pathways associated with CE(20:2), offering a valuable resource for researchers in cellular metabolism and drug discovery.

Introduction to Lipid Droplets and Cholesteryl Esters

Lipid droplets are ubiquitous cellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols (TAGs) and cholesteryl esters (CEs).[1][2] Far from being inert storage depots, LDs are now recognized as dynamic hubs in cellular lipid metabolism, implicated in a range of physiological and pathological processes, including energy homeostasis, membrane synthesis, and the development of metabolic diseases.[3][4]

CEs, esters of cholesterol and a fatty acid, are a major component of the neutral lipid core of LDs, particularly in specific cell types like steroidogenic cells and macrophages.[5][6] The formation and mobilization of CEs within LDs are critical for maintaining cholesterol homeostasis and preventing cellular toxicity from free cholesterol.[7] This guide will focus on a specific polyunsaturated cholesteryl ester, CE(20:2), to elucidate its contribution to the intricate process of lipid droplet formation.

The Biosynthesis Pathway of Cholesteryl Eicosadienoate [CE(20:2)]

The synthesis of CE(20:2) is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum (ER). The pathway involves the esterification of cholesterol with eicosadienoic acid (20:2).

Key Enzymes in CE Biosynthesis:

  • Acyl-CoA:cholesterol acyltransferase (ACAT1 and ACAT2): These enzymes, also known as sterol O-acyltransferases (SOAT1 and SOAT2), are the primary catalysts for the formation of cholesteryl esters from cholesterol and fatty acyl-CoAs.[3]

  • Fatty Acid Desaturases and Elongases: The synthesis of the eicosadienoic acid (20:2) precursor involves a series of desaturation and elongation reactions from shorter-chain fatty acids.[8]

The general pathway for the synthesis of cholesteryl esters, including CE(20:2), is depicted below.

CE_Biosynthesis cluster_ER Endoplasmic Reticulum Cholesterol Cholesterol ACAT ACAT1/2 (SOAT1/2) Cholesterol->ACAT Substrate FattyAcylCoA Eicosadienoyl-CoA (20:2-CoA) FattyAcylCoA->ACAT Substrate CE20_2 CE(20:2) ACAT->CE20_2 Catalysis LD_lens Neutral Lipid Lens (within ER membrane) CE20_2->LD_lens Accumulation Nascent_LD Nascent Lipid Droplet LD_lens->Nascent_LD Budding Cytosol Cytosol

Figure 1: Biosynthesis of CE(20:2) and its incorporation into a nascent lipid droplet within the endoplasmic reticulum.

The Role of CE(20:2) in Lipid Droplet Formation

The biogenesis of a lipid droplet is a complex process that begins with the synthesis and accumulation of neutral lipids, like CE(20:2) and TAGs, within the leaflets of the ER membrane.[9][10]

  • Lens Formation: As newly synthesized neutral lipids accumulate, they reach a critical concentration and coalesce to form a lens-like structure within the ER bilayer.[3][9]

  • Budding: This neutral lipid lens continues to grow, causing the ER membrane to deform and eventually bud off into the cytoplasm, forming a nascent lipid droplet.[3][9] This nascent LD is enveloped by a monolayer of phospholipids (B1166683) derived from the cytosolic leaflet of the ER.

While the precise, unique role of CE(20:2) in this process is not yet fully elucidated, its physical properties as a polyunsaturated cholesteryl ester likely influence the dynamics of lens formation and the subsequent budding process. The presence of double bonds in the eicosadienoate chain can affect the packing and fluidity of the neutral lipid core, potentially influencing the size and stability of the forming lipid droplet.

Quantitative Data on Cholesteryl Esters and Lipid Droplets

Lipidomics studies have provided valuable quantitative data on the lipid composition of isolated lipid droplets. While specific data for CE(20:2) is often part of larger lipidomics datasets, the general trend observed is an increase in the concentration of various CE species during conditions that promote lipid droplet formation, such as oleic acid treatment of hepatocytes.

ConditionLipid Droplet ParameterCholesteryl Ester LevelsReference
Oleic Acid-Treated HepatocytesIncreased number and size of LDsSignificant increase in total CEs[11]
High-Fat Diet (in vivo)Increased hepatic lipid accumulationElevated levels of various CE species in liver LDs[12]
Steroidogenic CellsAbundant CE-rich lipid dropletsHigh basal levels of CEs[5][6]

Table 1: Summary of Quantitative Data Linking Cholesteryl Ester Levels to Lipid Droplet Formation.

Experimental Protocols

5.1. Induction of Lipid Droplet Formation in Cell Culture

This protocol describes the induction of lipid droplet formation in hepatocytes using oleic acid, a common in vitro model.

  • Cell Seeding: Plate primary hepatocytes or a suitable cell line (e.g., Huh7) in appropriate culture vessels.

  • Oleic Acid Preparation: Prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA).

  • Treatment: Treat the cells with the oleic acid-BSA complex at a final concentration typically ranging from 100 to 500 µM for 12-24 hours.

  • Analysis: Proceed with lipid droplet staining or lipid extraction for analysis.

experimental_workflow_LD_induction start Seed Hepatocytes prepare_oa Prepare Oleic Acid-BSA Complex treat_cells Treat Cells with Oleic Acid (12-24h) prepare_oa->treat_cells staining Lipid Droplet Staining (e.g., Oil Red O) treat_cells->staining extraction Lipid Extraction for LC-MS/MS treat_cells->extraction analysis Microscopy or Lipidomics Analysis staining->analysis extraction->analysis

Figure 2: Experimental workflow for the induction and analysis of lipid droplet formation in cultured cells.

5.2. Staining and Visualization of Lipid Droplets

Oil Red O is a commonly used lipophilic dye for staining neutral lipids within lipid droplets.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 30 minutes.

  • Washing: Wash the cells with distilled water.

  • Staining: Incubate the cells with a filtered Oil Red O working solution for 30 minutes.

  • Washing: Rinse thoroughly with distilled water to remove excess stain.

  • Imaging: Visualize the stained lipid droplets using light microscopy. For quantification, the incorporated dye can be eluted with isopropanol (B130326) and the absorbance measured.[11]

5.3. Quantification of CE(20:2) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the specific quantification of lipid species.[13][14]

  • Lipid Extraction: Extract total lipids from cells or isolated lipid droplets using a standard method, such as the Bligh and Dyer or Folch method.

  • Chromatographic Separation: Separate the lipid classes using reverse-phase liquid chromatography.

  • Mass Spectrometry Analysis: Perform mass spectrometry in positive ion mode. CE(20:2) can be identified and quantified using specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode.

  • Quantification: Use an appropriate internal standard (e.g., a deuterated CE species) for accurate quantification.

Conclusion and Future Directions

While the general mechanisms of cholesteryl ester synthesis and their role in lipid droplet formation are well-understood, the specific contribution of individual CE species like CE(20:2) remains an area for further investigation. Future research employing advanced lipidomics and cell biology techniques will be crucial to unravel the precise functions of CE(20:2) in the dynamic process of lipid droplet biogenesis. A deeper understanding of these pathways will provide novel insights into metabolic diseases and may reveal new therapeutic targets for drug development.

References

The Unseen Player: A Technical Guide to the Role of 20:2 (11,14) Cholesterol Ester in Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atherosclerosis, a chronic inflammatory disease of the arteries, is characterized by the accumulation of lipids, particularly cholesterol esters (CEs), within the arterial wall, leading to the formation of atherosclerotic plaques. While the roles of major cholesterol esters are well-documented, the contribution of less abundant species remains an area of active investigation. This technical guide focuses on a specific, understudied molecule: 20:2 (11,14) cholesterol ester. Although direct quantitative data on its presence in atherosclerotic plaques is limited in current literature, compelling evidence from the metabolism of its precursor fatty acid, 11,14-eicosadienoic acid (EDA), suggests a pro-inflammatory role in the pathogenesis of atherosclerosis. This document provides a comprehensive overview of the current understanding, detailed experimental protocols for investigation, and visual workflows to guide future research into the significance of this compound in this complex disease.

Introduction: The Landscape of Cholesterol Esters in Atherosclerosis

Atherosclerosis is initiated by the retention of low-density lipoproteins (LDLs) in the arterial intima.[1][2] These LDL particles are subsequently modified, primarily through oxidation, and taken up by macrophages, leading to the formation of lipid-laden foam cells.[3] Foam cells are a hallmark of atherosclerosis and contribute to the growth and instability of atherosclerotic plaques.[4]

Within macrophages, excess free cholesterol is esterified into CEs by the enzyme Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1) and stored in lipid droplets.[5][6] This process is a key driver of foam cell formation. While the most abundant CEs in plaques are derived from oleic and linoleic acids, studies have shown a significant enrichment of polyunsaturated cholesteryl esters (PUCEs) in atherosclerotic lesions compared to normal plasma.[1][7] This enrichment suggests a potential role for these less common CEs in the disease process.

This guide specifically examines the potential role of this compound, a CE of the n-6 polyunsaturated fatty acid 11,14-eicosadienoic acid (EDA). While direct evidence is emerging, the known pro-inflammatory effects of EDA in macrophages provide a strong rationale for investigating its esterified form in the context of atherosclerosis.

The Precursor: 11,14-Eicosadienoic Acid (EDA) and its Pro-inflammatory Profile

11,14-Eicosadienoic acid (EDA; 20:2 n-6) is a polyunsaturated fatty acid that can be synthesized from linoleic acid.[8] Studies on murine macrophages have demonstrated that EDA can modulate inflammatory responses. Specifically, EDA has been shown to:

  • Increase the production of pro-inflammatory mediators: In lipopolysaccharide (LPS)-stimulated macrophages, EDA increases the production of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).[8][9]

  • Be readily incorporated into macrophage lipids: EDA is efficiently taken up by macrophages and incorporated into phospholipids, the precursors for many signaling molecules.[8]

Given that EDA is a substrate for esterification and ACAT1 has a preference for unsaturated fatty acids, it is highly probable that this compound is formed and accumulates in macrophages within atherosclerotic plaques.[5] The pro-inflammatory nature of its precursor fatty acid suggests that the accumulation of this specific CE could contribute to the chronic inflammation characteristic of atherosclerosis.

Quantitative Data Summary

Lipid ClassAbundance in Atherosclerotic Plaque vs. Healthy ArteryKey FindingsCitation
Total Cholesterol EstersSignificantly higherCEs are the most abundant lipid class in plaques.[10]
Polyunsaturated CEsRelatively enrichedSuggests a potential role for less common, polyunsaturated species.[1][7]
Cholesteryl Linoleate (18:2)HighOne of the most common CEs found in plaques.[10]
Cholesteryl Oleate (18:1)HighAnother highly abundant CE in atherosclerotic lesions.[10]

The lack of specific data for this compound highlights a critical gap in our understanding of the lipid landscape of atherosclerosis and underscores the importance of the experimental protocols detailed in the following sections.

Experimental Protocols

To facilitate research into the role of this compound in atherosclerosis, this section provides detailed methodologies for its quantification and for studying its effects on macrophage biology.

Quantification of this compound in Atherosclerotic Plaques

This protocol outlines a targeted approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

4.1.1. Sample Preparation

  • Tissue Homogenization: Atherosclerotic plaque and healthy artery tissue samples are snap-frozen in liquid nitrogen and stored at -80°C. For analysis, a known weight of tissue (e.g., 10-50 mg) is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Lipid Extraction: Lipids are extracted from the homogenate using a modified Bligh-Dyer method.

    • Add a 2:1 (v/v) mixture of chloroform (B151607):methanol to the tissue homogenate.

    • Vortex vigorously and incubate at room temperature for 30 minutes.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Internal Standard: A deuterated internal standard of this compound should be synthesized and added to the samples before extraction to correct for variations in extraction efficiency and instrument response.

4.1.2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient from, for example, 30% to 100% B over 15 minutes, followed by a wash and re-equilibration.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Parent Ion: The [M+NH4]+ adduct of this compound.

      • Fragment Ion: The characteristic neutral loss of the fatty acid, resulting in the cholesterol backbone fragment (m/z 369.3).

    • Quantification: A calibration curve is generated using a synthetic standard of this compound of known concentrations. The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Macrophage Foam Cell Formation Assay

This protocol allows for the investigation of the direct effect of this compound on macrophage lipid accumulation.

  • Cell Culture: Human monocyte-derived macrophages (e.g., from THP-1 cells differentiated with PMA or primary human monocytes) are cultured in appropriate media.

  • Treatment:

    • Cells are incubated with oxidized LDL (oxLDL) to induce foam cell formation.

    • In parallel, cells are co-incubated with oxLDL and varying concentrations of this compound (solubilized with a suitable carrier like BSA).

    • Control groups include cells treated with vehicle, oxLDL alone, and the cholesterol ester alone.

  • Lipid Droplet Staining: After the incubation period (e.g., 24-48 hours), cells are fixed and stained with a neutral lipid stain such as Oil Red O or Bodipy 493/503.

  • Quantification of Lipid Accumulation:

    • Microscopy: Lipid droplets are visualized and quantified using fluorescence microscopy and image analysis software.

    • Flow Cytometry: Cells stained with Bodipy can be analyzed by flow cytometry to quantify the mean fluorescence intensity, which correlates with lipid content.

    • LC-MS/MS: Cellular lipids can be extracted and the total and specific cholesterol ester content, including 20:2 (11,14) CE, can be quantified as described in section 4.1.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.

foam_cell_formation LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidation Macrophage Macrophage oxLDL->Macrophage Uptake (Scavenger Receptors) FC Free Cholesterol Macrophage->FC Hydrolysis of oxLDL CE_20_2 20:2 (11,14) Cholesterol Ester FC->CE_20_2 ACAT1 EDA_CoA 11,14-Eicosadienoyl-CoA EDA_CoA->CE_20_2 Lipid_Droplet Lipid Droplet CE_20_2->Lipid_Droplet Storage Foam_Cell Foam Cell Lipid_Droplet->Foam_Cell Accumulation

Figure 1: Formation of this compound in Macrophages.

experimental_workflow start Start: Obtain Atherosclerotic Plaque and Healthy Artery Samples homogenization Tissue Homogenization start->homogenization extraction Lipid Extraction (Bligh-Dyer) homogenization->extraction lcms LC-MS/MS Analysis (Targeted MRM) extraction->lcms quantification Quantification of 20:2 (11,14) CE lcms->quantification comparison Compare Levels in Plaque vs. Healthy Tissue quantification->comparison end End: Assess Significance comparison->end

Figure 2: Workflow for Quantification of 20:2 (11,14) CE.

signaling_pathway EDA 11,14-Eicosadienoic Acid (EDA) Macrophage Macrophage EDA->Macrophage Uptake PGE2 Prostaglandin E2 (PGE2) Macrophage->PGE2 Metabolism TNFa TNF-α Macrophage->TNFa Signaling Inflammatory_Signal Inflammatory Signal (e.g., LPS) Inflammatory_Signal->Macrophage Inflammation Increased Inflammation PGE2->Inflammation TNFa->Inflammation

Figure 3: Pro-inflammatory Signaling of 11,14-Eicosadienoic Acid.

Conclusion and Future Directions

While direct evidence for the role of this compound in atherosclerosis is still in its infancy, the pro-inflammatory nature of its precursor fatty acid, 11,14-eicosadienoic acid, provides a strong impetus for further investigation. The enrichment of polyunsaturated cholesterol esters in atherosclerotic plaques suggests that less abundant species like 20:2 (11,14) CE may play a significant, yet currently overlooked, role in the pathogenesis of this disease.

The experimental protocols and workflows detailed in this guide provide a clear path for researchers to:

  • Quantify the levels of this compound in atherosclerotic plaques and compare them to healthy arterial tissue.

  • Investigate the direct effects of this compound on macrophage foam cell formation and inflammatory responses.

  • Elucidate the specific signaling pathways that may be modulated by this cholesterol ester.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the complex lipid landscape of atherosclerosis, potentially uncovering new therapeutic targets for the prevention and treatment of this leading cause of cardiovascular disease. The synthesis of a deuterated internal standard for this compound will be a critical next step to ensure accurate quantification in future lipidomics studies. Further research into the substrate specificity of ACAT1 for 11,14-eicosadienoyl-CoA will also provide valuable insights into the formation of this intriguing molecule.

References

Cholesteryl 11,14-Eicosadienoate: A Precursor to Anti-Inflammatory Lipid Mediators

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl 11,14-eicosadienoate is a cholesterol ester of the omega-6 fatty acid, 11,14-eicosadienoic acid. While serving as a storage and transport form of cholesterol, its significance as a lipid mediator precursor lies in the enzymatic hydrolysis and subsequent release of its constituent fatty acid. 11,14-eicosadienoic acid can be metabolized to dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA), the progenitors of distinct classes of eicosanoids with often opposing biological activities. This guide provides a comprehensive overview of the chemistry, metabolism, and biological significance of cholesteryl 11,14-eicosadienoate, with a focus on its role as a precursor to potent anti-inflammatory signaling molecules derived from DGLA. Detailed experimental protocols for its synthesis, hydrolysis, and the analysis of its metabolic products are provided, alongside structured data tables and signaling pathway diagrams to facilitate research and drug development in the field of lipid-mediated inflammation.

Introduction

Cholesteryl esters are neutral lipids that constitute a major form of cholesterol storage and transport in the body. Cholesteryl 11,14-eicosadienoate is formed from cholesterol and 11,14-eicosadienoic acid, a di-unsaturated omega-6 fatty acid.[1][2] The biological activity of this cholesteryl ester is primarily realized upon its hydrolysis, which liberates cholesterol and 11,14-eicosadienoic acid. This free fatty acid then enters into complex metabolic pathways, leading to the generation of bioactive lipid mediators known as eicosanoids.

11,14-eicosadienoic acid sits (B43327) at a crucial juncture in the omega-6 fatty acid metabolic cascade. It can be elongated to form dihomo-γ-linolenic acid (DGLA; 20:3n-6) or further desaturated to arachidonic acid (AA; 20:4n-6).[1] These two 20-carbon polyunsaturated fatty acids are the substrates for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce the series-1 and series-2 eicosanoids, respectively. Notably, the eicosanoids derived from DGLA, such as prostaglandin (B15479496) E1 (PGE₁) and thromboxane (B8750289) A₁, generally exhibit anti-inflammatory and vasodilatory properties, in contrast to the often pro-inflammatory and pro-aggregatory actions of their arachidonic acid-derived counterparts (e.g., PGE₂ and TXA₂).[1]

This dichotomy positions cholesteryl 11,14-eicosadienoate as a potential pro-drug or dietary precursor for enhancing the production of anti-inflammatory lipid mediators. Understanding its metabolism and the biological activities of its downstream products is therefore of significant interest for the development of novel therapeutic strategies for inflammatory diseases.

Physicochemical Properties

A summary of the key physicochemical properties of cholesteryl 11,14-eicosadienoate is presented in Table 1.

PropertyValueReference
Molecular Formula C₄₇H₈₀O₂[2]
Molecular Weight 677.1 g/mol [2]
CAS Number 77715-45-8[2]
Appearance Neat oil[3]
Solubility Soluble in chloroform (B151607) (10 mg/mL)[3]
Storage -20°C[3][4]
Synonyms CE(20:2), Cholest-5-en-3-ol (3β)-, 3-[(11Z,14Z)-11,14-eicosadienoate][2]

Metabolism of Cholesteryl 11,14-Eicosadienoate

The biological effects of cholesteryl 11,14-eicosadienoate are contingent on its hydrolysis and the subsequent metabolism of its fatty acid component.

Hydrolysis of Cholesteryl Ester

The initial and rate-limiting step in the mobilization of free cholesterol and fatty acids from cholesteryl esters is enzymatic hydrolysis. This reaction is catalyzed by a class of enzymes known as cholesteryl ester hydrolases (CEH), which include carboxylesterases such as CES1.[5]

Hydrolysis CE Cholesteryl 11,14-Eicosadienoate Chol Cholesterol CE->Chol Hydrolysis FA 11,14-Eicosadienoic Acid CE->FA CEH Cholesteryl Ester Hydrolase (CEH/CES1) CEH->CE

Metabolism of 11,14-Eicosadienoic Acid

Once released, 11,14-eicosadienoic acid is metabolized through elongation and desaturation pathways to produce DGLA and AA. These fatty acids are then converted into eicosanoids by COX and LOX enzymes.

Eicosanoid_Metabolism

Biological Activities of DGLA-Derived Eicosanoids

The eicosanoids derived from DGLA generally exhibit anti-inflammatory and cytoprotective effects, which are often in direct contrast to the actions of AA-derived eicosanoids.

DGLA-Derived EicosanoidBiological ActivityCorresponding AA-Derived EicosanoidBiological Activity of AA-Derivative
Prostaglandin E₁ (PGE₁) Anti-inflammatory, vasodilator, inhibits platelet aggregation.Prostaglandin E₂ (PGE₂) Pro-inflammatory, pyretic, sensitizes pain receptors.
Thromboxane A₁ (TXA₁) Weakly pro-aggregatory.Thromboxane A₂ (TXA₂) Potent vasoconstrictor and pro-aggregatory agent.
15-Hydroxyeicosatrienoic Acid (15-HETrE) Inhibits 5-lipoxygenase, reducing leukotriene production from AA.Leukotrienes (e.g., LTB₄) Potent chemoattractants for inflammatory cells.

Furthermore, 11,14-eicosadienoic acid itself has been shown to inhibit the binding of the pro-inflammatory leukotriene B₄ (LTB₄) to its receptors on neutrophils with a Ki of 3 μM, suggesting a direct anti-inflammatory action.

Experimental Protocols

Synthesis of Cholesteryl 11,14-Eicosadienoate

This protocol describes a general method for the synthesis of cholesteryl esters from cholesterol and a free fatty acid.

Synthesis_Workflow start Start reactants Combine Cholesterol & 11,14-Eicosadienoic Acid in an organic solvent start->reactants catalyst Add catalyst (e.g., DCC/DMAP or an acid catalyst) reactants->catalyst reaction Stir at room temperature or heat under reflux catalyst->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Quench reaction and perform aqueous workup monitoring->workup purification Purify by column chromatography (Silica gel, hexane/ethyl acetate (B1210297) gradient) workup->purification characterization Characterize product (NMR, Mass Spectrometry) purification->characterization end End characterization->end

Materials:

  • Cholesterol

  • 11,14-Eicosadienoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolve cholesterol (1 equivalent) and 11,14-eicosadienoic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution and stir until dissolved.

  • In a separate container, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC, eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The product spot should have a higher Rf value than the starting fatty acid.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure cholesteryl 11,14-eicosadienoate.

  • Confirm the identity and purity of the product using NMR and mass spectrometry.

Enzymatic Hydrolysis of Cholesteryl 11,14-Eicosadienoate

This protocol outlines a general method for the enzymatic hydrolysis of cholesteryl esters using cholesterol esterase.

Hydrolysis_Workflow start Start substrate Prepare substrate solution of Cholesteryl 11,14-Eicosadienoate in a suitable buffer with detergent start->substrate enzyme Add Cholesterol Esterase substrate->enzyme incubation Incubate at 37°C enzyme->incubation extraction Stop reaction and extract lipids (e.g., with a chloroform/methanol mixture) incubation->extraction analysis Analyze the lipid extract for free fatty acids and cholesterol (GC-MS or LC-MS) extraction->analysis end End analysis->end

Materials:

  • Cholesteryl 11,14-eicosadienoate

  • Cholesterol esterase from a suitable source (e.g., porcine pancreas)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Sodium cholate (B1235396) or other bile salt

  • Triton X-100 or other non-ionic detergent

  • Chloroform

  • Methanol

  • Internal standards for cholesterol and fatty acids (for quantification)

Procedure:

  • Prepare a substrate emulsion by dissolving a known amount of cholesteryl 11,14-eicosadienoate in a minimal amount of a suitable organic solvent (e.g., ethanol) and then adding it to the phosphate buffer containing sodium cholate and Triton X-100. Sonicate the mixture to form a stable emulsion.

  • Pre-incubate the substrate emulsion at 37°C for 5 minutes.

  • Initiate the reaction by adding a solution of cholesterol esterase to the substrate emulsion.

  • Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v) to extract the lipids.

  • Add an internal standard for both cholesterol and 11,14-eicosadienoic acid to the extraction mixture for quantitative analysis.

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the lower organic phase and evaporate the solvent under a stream of nitrogen.

  • Derivatize the lipid extract (e.g., by methylation for fatty acids) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or analyze directly by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the released cholesterol and 11,14-eicosadienoic acid.

Conclusion

Cholesteryl 11,14-eicosadienoate is more than a simple storage lipid; it is a precursor to a cascade of bioactive lipid mediators with significant implications for inflammatory processes. The enzymatic release of 11,14-eicosadienoic acid and its subsequent metabolism to DGLA-derived eicosanoids offers a potential pathway for the endogenous production of anti-inflammatory compounds. A thorough understanding of the enzymatic processes governing the synthesis and hydrolysis of cholesteryl 11,14-eicosadienoate, as well as the downstream signaling pathways of its metabolic products, is crucial for harnessing its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to elucidate the roles of lipid mediators in health and disease and to develop novel anti-inflammatory therapies.

References

Natural Sources of 11,14-Eicosadienoic Acid for Cholesterol Ester Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,14-Eicosadienoic acid (EDA) is a polyunsaturated omega-6 fatty acid that serves as a precursor for the synthesis of various bioactive lipids. Its incorporation into cholesterol esters, a crucial process in cellular cholesterol homeostasis, is of significant interest in the study of lipid metabolism and its dysregulation in various diseases. This technical guide provides a comprehensive overview of the natural sources of 11,14-eicosadienoic acid, its biosynthetic pathway, and detailed experimental protocols for investigating its role in cholesterol ester synthesis.

Natural Sources of 11,14-Eicosadienoic Acid

11,14-Eicosadienoic acid is found in modest concentrations across a range of natural sources, including plants, animals, and microorganisms. The following tables summarize the quantitative data available for its presence in these sources.

Table 1: Quantitative Data of 11,14-Eicosadienoic Acid in Plant Sources

Plant FamilySpeciesCommon NameTissueConcentration (% of Total Fatty Acids)
PinaceaePinus oocarpaOcote PineSeed Oil0.83[1]
PinaceaePinus muricataBishop PineSeed Oil0.96[1]
PinaceaePinus attenuataKnobcone PineSeed Oil0.57[1]
PinaceaePinus spp.PineSeed OilsGenerally low, with C20 Δ5-olefinic acids (5,11-20:2 and 5,11,14-20:3) being more prominent.[2]
Cruciferae (Brassicaceae)Raphanus raphanistrumWild RadishSeed0.7[3]
Cruciferae (Brassicaceae)Raphanus sativusRadishSeed Oil0.2 - 0.42[3]
RanunculaceaeVariousButtercup FamilySeed OilsPresent, but specific quantification for 11,14-isomer is often not detailed.[4][5][6]

Table 2: Quantitative Data of 11,14-Eicosadienoic Acid in Animal Sources

SourceCommon NameTissue/ProductConcentration (% of Total Fatty Acids)
PoultryChicken/TurkeyFat0.13 - 0.82
BovineBeefFatPresent, but specific quantification for the 11,14-isomer is not readily available. Total C20:2 is reported.
BovineCowMilk FatPresent as a minor component, but specific quantification for the 11,14-isomer is not readily available.[5][6][7][8]
HumanBreast MilkDetected in modest concentrations, generally not exceeding 2%.

Table 3: Quantitative Data of 11,14-Eicosadienoic Acid in Microbial Sources

KingdomSpeciesCommon NameTotal Lipid Content (% of Biomass)Concentration of 11,14-Eicosadienoic Acid (% of Total Lipids)
FungiRhizopus stoloniferBlack Bread Mold6.016.8
FungiTrichoderma harzianumGreen Mold6.2416.0

Biosynthesis of 11,14-Eicosadienoic Acid

11,14-Eicosadienoic acid is synthesized from the essential fatty acid linoleic acid through a series of elongation and desaturation reactions. The key enzyme in the initial step of this conversion is a delta-9 elongase.

Biosynthesis of 11,14-Eicosadienoic Acid Linoleic Acid (18:2n-6) Linoleic Acid (18:2n-6) 11,14-Eicosadienoic Acid (20:2n-6) 11,14-Eicosadienoic Acid (20:2n-6) Linoleic Acid (18:2n-6)->11,14-Eicosadienoic Acid (20:2n-6) Elongase (e.g., Delta-9 Elongase) Dihomo-γ-linolenic Acid (DGLA) (20:3n-6) Dihomo-γ-linolenic Acid (DGLA) (20:3n-6) 11,14-Eicosadienoic Acid (20:2n-6)->Dihomo-γ-linolenic Acid (DGLA) (20:3n-6) Delta-8 Desaturase

Caption: Biosynthetic pathway from linoleic acid to 11,14-eicosadienoic acid.

Role in Cholesterol Ester Synthesis

Cholesterol esters are formed through the esterification of cholesterol with a fatty acid, a reaction catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs).[9] ACAT enzymes exhibit a preference for unsaturated fatty acids. The incorporation of 11,14-eicosadienoic acid into cholesterol esters is a key area of investigation for understanding its impact on lipid metabolism.

Cholesterol Ester Synthesis cluster_0 Substrates cluster_1 Products Cholesterol Cholesterol ACAT ACAT (Acyl-CoA:Cholesterol Acyltransferase) Cholesterol->ACAT 11,14-Eicosadienoyl-CoA 11,14-Eicosadienoyl-CoA 11,14-Eicosadienoyl-CoA->ACAT Cholesteryl-11,14-Eicosadienoate Cholesteryl-11,14-Eicosadienoate ACAT->Cholesteryl-11,14-Eicosadienoate Coenzyme A Coenzyme A ACAT->Coenzyme A

Caption: Enzymatic synthesis of cholesteryl-11,14-eicosadienoate by ACAT.

Experimental Protocols

Protocol 1: In Vitro Assay for ACAT Activity with 11,14-Eicosadienoic Acid

This protocol is adapted from established methods for measuring ACAT activity and is specifically tailored for the use of 11,14-eicosadienoic acid as a substrate. The assay measures the incorporation of radiolabeled 11,14-eicosadienoic acid into cholesterol esters.

Materials:

  • Microsomal protein preparation (from cells or tissues expressing ACAT)

  • [1-14C]11,14-Eicosadienoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase

  • Bovine serum albumin (BSA), fatty acid-free

  • Cholesterol

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Chloroform/methanol (2:1, v/v)

  • Thin-layer chromatography (TLC) plates (silica gel G)

  • Developing solvent: Hexane/diethyl ether/acetic acid (80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

  • Iodine vapor for visualization

Methodology:

  • Preparation of [1-14C]11,14-Eicosadienoyl-CoA:

    • In a microcentrifuge tube, combine 5 µCi of [1-14C]11,14-eicosadienoic acid, 50 nmol of CoA, and 100 nmol of ATP in 100 µL of 0.1 M potassium phosphate buffer (pH 7.4).

    • Add 1 unit of acyl-CoA synthetase.

    • Incubate at 37°C for 30 minutes.

    • The resulting [1-14C]11,14-eicosadienoyl-CoA solution can be used directly in the ACAT assay.

  • ACAT Reaction:

    • Prepare a reaction mixture containing:

      • 100 µg of microsomal protein

      • 50 µM cholesterol (dissolved in a small volume of ethanol)

      • 2 mg/mL fatty acid-free BSA

      • 10 µM [1-14C]11,14-eicosadienoyl-CoA

      • Potassium phosphate buffer (0.1 M, pH 7.4) to a final volume of 200 µL.

    • Pre-incubate the mixture (without the radiolabeled substrate) at 37°C for 5 minutes.

    • Initiate the reaction by adding the [1-14C]11,14-eicosadienoyl-CoA.

    • Incubate at 37°C for 15-30 minutes.

  • Lipid Extraction:

    • Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v).

    • Vortex thoroughly and centrifuge at 1000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica (B1680970) gel G TLC plate.

    • Develop the plate in a chromatography tank containing the hexane/diethyl ether/acetic acid developing solvent.

    • Allow the solvent to migrate to the top of the plate.

    • Air-dry the plate and visualize the lipid spots using iodine vapor. The cholesteryl ester spot will migrate further up the plate than the free fatty acid.

  • Quantification:

    • Scrape the silica gel corresponding to the cholesteryl ester spot into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

    • The amount of cholesteryl-[1-14C]11,14-eicosadienoate formed can be calculated based on the specific activity of the radiolabeled substrate.

Experimental Workflow for ACAT Assay A Prepare [1-14C]11,14-Eicosadienoyl-CoA B Set up ACAT Reaction Mixture A->B C Incubate at 37°C B->C D Stop Reaction & Extract Lipids C->D E Separate Lipids by TLC D->E F Quantify Radioactivity in Cholesterol Ester Band E->F

Caption: Workflow for the in vitro ACAT activity assay.

Conclusion

This guide provides a foundational understanding of the natural occurrence and biosynthesis of 11,14-eicosadienoic acid, along with a detailed protocol for investigating its role in cholesterol ester synthesis. The provided data and methodologies can serve as a valuable resource for researchers in the fields of lipidomics, drug discovery, and metabolic disease research, facilitating further exploration into the biological significance of this particular fatty acid and its derivatives.

References

Enzymatic Pathways of 20:2 (11,14) Cholesterol Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol esters (CEs) are crucial molecules in cellular lipid homeostasis, serving as the primary storage and transport form of cholesterol. The specific fatty acid moiety of a cholesterol ester can significantly influence its metabolic fate and biological activity. This technical guide focuses on the core enzymatic pathways involving 20:2 (11,14) cholesterol ester, also known as cholesteryl 11,14-eicosadienoate. Eicosadienoic acid (20:2 n-6) is a polyunsaturated fatty acid (PUFA) derived from the elongation of linoleic acid.[1][2][3] While specific quantitative kinetic data for the enzymatic reactions directly involving this compound are not extensively documented in publicly available literature, this guide synthesizes the current understanding of the key enzymes involved in cholesterol ester metabolism and extrapolates the likely pathways for this specific molecule based on known substrate specificities for other polyunsaturated fatty acids.

Core Enzymatic Pathways

The metabolism of this compound is governed by a dynamic interplay between its synthesis and hydrolysis, primarily catalyzed by Acyl-CoA:cholesterol acyltransferases (ACATs) and cholesterol ester hydrolases (CEHs), respectively. Another key enzyme, Lecithin:cholesterol acyltransferase (LCAT), is responsible for the formation of cholesterol esters in plasma.

Synthesis of this compound

The esterification of cholesterol with 11,14-eicosadienoic acid to form this compound is catalyzed by ACAT enzymes. This process requires the activation of eicosadienoic acid to its coenzyme A thioester, eicosadienoyl-CoA.

  • Acyl-CoA:cholesterol acyltransferase (ACAT): Mammals have two ACAT isoenzymes, ACAT1 and ACAT2, which are integral membrane proteins located in the endoplasmic reticulum.[4] They catalyze the transfer of a fatty acyl group from a fatty acyl-CoA to the 3-hydroxyl group of cholesterol.[4]

    • ACAT1 is ubiquitously expressed and is thought to be involved in maintaining cellular cholesterol homeostasis by storing excess cholesterol in lipid droplets.[4]

    • ACAT2 is primarily found in the liver and intestine and is involved in the assembly and secretion of lipoproteins.

While ACAT1 shows a preference for oleoyl-CoA (18:1-CoA), it can utilize a range of polyunsaturated fatty acyl-CoAs.[4] The specific kinetic parameters for eicosadienoyl-CoA as a substrate for either ACAT1 or ACAT2 are not well-defined in the literature. However, based on the known activity with other C20 PUFAs like arachidonoyl-CoA, it is expected that eicosadienoyl-CoA is a viable, albeit potentially less preferred, substrate for ACAT1.[4]

Synthesis_of_Cholesterol_Ester cluster_ER Endoplasmic Reticulum Cholesterol Cholesterol ACAT ACAT1 / ACAT2 Cholesterol->ACAT Eicosadienoyl_CoA 20:2(11,14)-CoA Eicosadienoyl_CoA->ACAT CE_20_2 20:2(11,14) Cholesterol Ester ACAT->CE_20_2 CoA Coenzyme A ACAT->CoA

Figure 1: Synthesis of this compound by ACAT.
Hydrolysis of this compound

The breakdown of this compound into free cholesterol and 11,14-eicosadienoic acid is carried out by a family of enzymes known as cholesterol ester hydrolases (CEHs) or carboxylesterases (CES). These enzymes are found in various cellular compartments, including the cytoplasm (neutral CEHs) and lysosomes (acid CEH).

  • Neutral Cholesterol Ester Hydrolases (nCEHs): These enzymes, including hormone-sensitive lipase (B570770) (HSL) and CES1 (in humans), are active at neutral pH and are involved in mobilizing cholesterol from lipid droplets for various cellular processes. The substrate specificity of these enzymes is broad and can vary. Some studies suggest a preference for cholesterol esters of monounsaturated fatty acids, while others indicate activity towards polyunsaturated esters.

  • Acid Cholesterol Ester Hydrolase (aCEH): Also known as lysosomal acid lipase (LAL), this enzyme functions in the acidic environment of lysosomes to hydrolyze cholesterol esters taken up by the cell via lipoprotein endocytosis.

The specific activity of these hydrolases on this compound has not been extensively characterized. However, it is expected that this cholesterol ester can be hydrolyzed by one or more of these enzymes to release free cholesterol and eicosadienoic acid for cellular use or efflux.

Hydrolysis_of_Cholesterol_Ester cluster_LD Lipid Droplet / Lysosome CE_20_2 20:2(11,14) Cholesterol Ester CEH CEH / LAL CE_20_2->CEH Cholesterol Cholesterol CEH->Cholesterol Eicosadienoic_Acid 20:2(11,14) Fatty Acid CEH->Eicosadienoic_Acid Water H₂O Water->CEH

Figure 2: Hydrolysis of this compound by CEH/LAL.
Plasma-based Synthesis via LCAT

In the bloodstream, the formation of cholesterol esters, including potentially this compound, is primarily catalyzed by Lecithin:cholesterol acyltransferase (LCAT).

  • Lecithin:cholesterol acyltransferase (LCAT): This soluble enzyme, synthesized mainly by the liver, circulates in the plasma associated with high-density lipoproteins (HDL). LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the free hydroxyl group of cholesterol, forming a cholesterol ester and lysophosphatidylcholine.[5] The substrate specificity of LCAT is influenced by the fatty acid composition of the phosphatidylcholine molecules on the surface of HDL. While LCAT has broad specificity, its activity can be affected by the structure of the fatty acid at the sn-2 position. The presence of 11,14-eicosadienoic acid at the sn-2 position of phosphatidylcholine would be a prerequisite for the direct LCAT-mediated synthesis of this compound.

LCAT_Pathway cluster_HDL HDL Particle PC_20_2 Phosphatidylcholine (with 20:2 at sn-2) LCAT LCAT PC_20_2->LCAT Cholesterol Cholesterol Cholesterol->LCAT CE_20_2 20:2(11,14) Cholesterol Ester LCAT->CE_20_2 LysoPC Lysophosphatidylcholine LCAT->LysoPC

Figure 3: LCAT-mediated synthesis of this compound.

Quantitative Data Summary

As previously mentioned, specific quantitative data for the enzymatic reactions involving this compound are scarce. The following table provides a general overview of the substrate preferences of the key enzymes, which can be used to infer the likely efficiency of these pathways for the target molecule.

EnzymePreferred Substrate(s)Comments
ACAT1 Oleoyl-CoA (18:1)Also utilizes other unsaturated fatty acyl-CoAs, but generally with lower efficiency than oleoyl-CoA.[4]
ACAT2 Oleoyl-CoA (18:1)Substrate specificity is less characterized than ACAT1 but is also active with various fatty acyl-CoAs.
nCEH (e.g., HSL) Broad specificityCan hydrolyze a wide range of cholesterol esters, with some isoforms showing preference for esters of unsaturated fatty acids.
aCEH (LAL) Broad specificityHydrolyzes various cholesterol esters delivered to the lysosome.
LCAT Phosphatidylcholine with PUFA at sn-2Activity is dependent on the specific fatty acid at the sn-2 position of phosphatidylcholine.

Experimental Protocols

The following are generalized protocols for measuring the key enzymatic activities involved in this compound metabolism. These protocols would need to be adapted and optimized for the specific use of 20:2 (11,14) fatty acyl-CoA or this compound as a substrate, which would likely require custom synthesis of these molecules, potentially with a radiolabel for sensitive detection.

Protocol 1: In Vitro ACAT Activity Assay

This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into cholesterol ester.

  • Preparation of Substrates:

    • Prepare a stock solution of unlabeled cholesterol.

    • Synthesize or obtain radiolabeled [1-14C]11,14-eicosadienoyl-CoA. Unlabeled 11,14-eicosadienoyl-CoA should also be prepared for kinetic studies.

  • Enzyme Source:

    • Prepare microsomes from cells or tissues known to express ACAT (e.g., liver, macrophages).

  • Assay Mixture:

    • In a microfuge tube, combine the microsomal protein, a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), and unlabeled cholesterol.

  • Reaction Initiation:

    • Start the reaction by adding the radiolabeled [1-14C]11,14-eicosadienoyl-CoA.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).

    • Extract the lipids by vortexing and centrifugation.

  • Analysis:

    • Separate the lipids by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

    • Identify the cholesterol ester band by co-migration with a known standard.

    • Scrape the cholesterol ester band and quantify the radioactivity by liquid scintillation counting.

  • Data Calculation:

    • Calculate the rate of cholesterol ester formation (e.g., in pmol/min/mg protein). For kinetic analysis, vary the concentration of one substrate while keeping the other saturated.

ACAT_Assay_Workflow A Prepare Microsomes (ACAT source) C Incubate at 37°C A->C B Prepare Substrates: - Cholesterol - [14C]20:2-CoA B->C D Stop Reaction & Extract Lipids C->D E TLC Separation D->E F Quantify Radioactivity in CE Band E->F

Figure 4: Workflow for in vitro ACAT activity assay.
Protocol 2: Cholesterol Esterase Activity Assay

This protocol measures the release of a radiolabeled fatty acid from a cholesterol ester substrate.

  • Preparation of Substrate:

    • Synthesize or obtain radiolabeled 20:2 (11,14) [14C-eicosadienoyl] cholesterol ester.

  • Enzyme Source:

    • Prepare a cell lysate or tissue homogenate from a source known to contain cholesterol esterase activity (e.g., liver, adrenal gland).

  • Assay Mixture:

    • In a microfuge tube, combine the enzyme preparation with a suitable buffer (e.g., phosphate buffer, pH 7.0 for neutral CEH, or acetate (B1210297) buffer, pH 4.5 for acid CEH).

  • Reaction Initiation:

    • Start the reaction by adding the radiolabeled this compound substrate.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction and extract the lipids as described in the ACAT assay protocol.

  • Analysis:

    • Separate the lipids by TLC.

    • Identify the free fatty acid band by co-migration with a known standard.

    • Scrape the free fatty acid band and quantify the radioactivity by liquid scintillation counting.

  • Data Calculation:

    • Calculate the rate of fatty acid release (e.g., in nmol/h/mg protein).

CEH_Assay_Workflow A Prepare Cell Lysate (CEH source) C Incubate at 37°C A->C B Prepare Substrate: [14C]20:2-Cholesterol Ester B->C D Stop Reaction & Extract Lipids C->D E TLC Separation D->E F Quantify Radioactivity in Fatty Acid Band E->F

Figure 5: Workflow for Cholesterol Esterase activity assay.

Conclusion and Future Directions

The enzymatic pathways involving this compound are central to cellular cholesterol metabolism. While the key enzymes—ACAT, CEH, and LCAT—are well-established, there is a clear need for further research to delineate the specific role and regulation of cholesterol esters containing eicosadienoic acid. Future studies should focus on:

  • Determining the kinetic parameters of ACAT1, ACAT2, and various cholesterol ester hydrolases with this compound and its precursors.

  • Investigating the cellular signaling pathways that are influenced by the synthesis, hydrolysis, and accumulation of this compound.

  • Elucidating the role of this specific cholesterol ester in the context of lipid droplet dynamics and its potential involvement in metabolic diseases.

A deeper understanding of these pathways will be instrumental for researchers and drug development professionals aiming to modulate cholesterol metabolism for therapeutic benefit.

References

An In-depth Technical Guide on the Physical Properties of Cholesteryl Esters with Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs), formed through the esterification of cholesterol with fatty acids, are crucial lipid molecules involved in the transport and storage of cholesterol within the body. When the fatty acid component is a polyunsaturated fatty acid (PUFA), the resulting PUFA-CEs exhibit unique physical properties that influence their biological behavior and role in health and disease. This technical guide provides a comprehensive overview of the physical characteristics of PUFA-CEs, detailed experimental methodologies for their analysis, and insights into their metabolic pathways.

Physical Properties of Cholesteryl Esters with Polyunsaturated Fatty Acids

The physical state of CEs, which can exist as crystalline solids, liquid crystals, or isotropic liquids, is significantly influenced by the structure of their fatty acyl chains. The presence of double bonds in PUFAs introduces kinks in the fatty acid chain, disrupting the ordered packing that is characteristic of saturated fatty acid CEs. This disruption leads to lower melting points and the formation of various liquid crystalline phases at physiological temperatures.

Phase Transitions and Liquid Crystalline Behavior

The thermotropic behavior of PUFA-CEs is complex, with multiple phase transitions observed as a function of temperature. These transitions can be characterized by their transition temperatures (T) and associated enthalpy changes (ΔH). Common liquid crystal phases observed in CEs include the cholesteric (or chiral nematic) and smectic phases.

The number and position of double bonds in the PUFA chain are critical determinants of the phase behavior. For instance, increasing the number of double bonds in C18 unsaturated esters generally decreases the temperature range of the cholesteric phase.

Data on Physical Properties

The following tables summarize the available quantitative data on the phase transition temperatures and enthalpies for various cholesteryl esters, including those with polyunsaturated fatty acids.

Table 1: Phase Transition Temperatures of Cholesteryl Esters

Cholesteryl EsterCrystal to Smectic/Cholesteric (°C)Smectic to Cholesteric (°C)Cholesteric to Isotropic Liquid (°C)
Cholesteryl Oleate (18:1)38.042.051.0
Cholesteryl Linoleate (18:2)-35.041.0
Cholesteryl Linolenate (18:3)---12.0
Cholesteryl Arachidonate (20:4)---
Cholesteryl Docosahexaenoate (22:6)---

Table 2: Enthalpies of Transition for Cholesteryl Esters

Cholesteryl EsterΔH (Crystal to Smectic/Cholesteric) (kcal/mol)ΔH (Smectic to Cholesteric) (kcal/mol)ΔH (Cholesteric to Isotropic Liquid) (kcal/mol)
Cholesteryl Oleate (18:1)6.80.150.15
Cholesteryl Linoleate (18:2)-0.140.10

Note: Enthalpy data for many PUFA-CEs are not extensively tabulated in the available literature.

Experimental Protocols

The characterization of the physical properties of PUFA-CEs relies on several key analytical techniques. Detailed methodologies for these experiments are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the purified cholesteryl ester into a small aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the lowest expected transition temperature (e.g., -50 °C).

    • Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the final melting point.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 5-10 °C/min) back to the starting temperature.

    • Perform a second heating scan under the same conditions to observe reversible transitions and erase the sample's prior thermal history.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (T), and the area under the peak, which corresponds to the enthalpy of the transition (ΔH).

Polarizing Light Microscopy (PLM)

PLM is used to visualize the different liquid crystalline phases of cholesteryl esters based on their unique optical textures and birefringence.

Protocol:

  • Sample Preparation: Place a small amount of the cholesteryl ester on a clean glass microscope slide.

  • Heating Stage: Gently heat the slide on a hot stage to melt the sample into an isotropic liquid.

  • Cover Slip: Place a clean cover slip over the molten sample to create a thin film.

  • Observation during Cooling: Slowly cool the sample while observing it through the polarizing microscope with crossed polarizers.

  • Phase Identification: As the sample cools, different liquid crystalline phases will appear, each with a characteristic texture.

    • Cholesteric phase: Often exhibits a "focal conic" or "oily streak" texture.

    • Smectic phase: Typically shows a "focal conic fan" or "batonet" texture.

  • Image Capture: Record images of the different textures observed at various temperatures.

X-ray Diffraction (XRD)

XRD provides information about the molecular arrangement and spacing within the different phases of cholesteryl esters.

Protocol:

  • Sample Preparation: Load the cholesteryl ester sample into a thin-walled glass capillary tube (typically 0.5-1.0 mm in diameter).

  • Temperature Control: Mount the capillary in a temperature-controlled sample holder within the X-ray diffractometer.

  • Data Collection:

    • Set the desired temperature for the phase to be investigated. Allow the sample to equilibrate.

    • Expose the sample to a monochromatic X-ray beam.

    • Collect the diffraction pattern using a 2D detector. The exposure time will vary depending on the sample and X-ray source.

  • Data Analysis:

    • Small-angle X-ray scattering (SAXS): The positions of the diffraction peaks in the low-angle region provide information about the layer spacing (d-spacing) in the smectic and crystalline phases.

    • Wide-angle X-ray scattering (WAXS): The pattern in the high-angle region provides information about the short-range molecular packing. A sharp, narrow peak indicates a crystalline or highly ordered smectic phase, while a broad, diffuse halo is characteristic of a liquid-like or disordered phase.

Synthesis of Cholesteryl Esters with Polyunsaturated Fatty Acids

The synthesis of PUFA-CEs is essential for studying their physical and biological properties. Both chemical and enzymatic methods can be employed.

Enzymatic Synthesis

Enzymatic synthesis using lipases is often preferred due to its mild reaction conditions and high specificity.

Protocol:

  • Reactant Mixture: Combine cholesterol and the desired polyunsaturated fatty acid in a suitable molar ratio (e.g., 1:3) in a reaction vessel.

  • Enzyme Addition: Add a suitable lipase, such as Pseudomonas lipase, to the mixture. The amount of enzyme will depend on its activity.

  • Reaction Conditions: Add a controlled amount of water (e.g., 30% by weight) to the mixture to facilitate the enzymatic reaction. Stir the mixture at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 24 hours).

  • Reaction Monitoring: Monitor the progress of the esterification reaction using techniques such as thin-layer chromatography (TLC).

  • Product Purification: After the reaction is complete, extract the cholesteryl ester product using a suitable organic solvent and purify it using column chromatography.

Metabolic Pathways and Signaling

The metabolism of cholesteryl esters is intricately linked to several key enzymes and signaling pathways that regulate cholesterol homeostasis.

Lecithin-Cholesterol Acyltransferase (LCAT)

LCAT is a plasma enzyme responsible for the esterification of free cholesterol on the surface of high-density lipoproteins (HDL), playing a crucial role in reverse cholesterol transport.[1][2][3]

LCAT_Pathway HDL Nascent HDL LCAT LCAT HDL->LCAT MatureHDL Mature HDL FC Free Cholesterol (from peripheral tissues) FC->LCAT Substrate PL Phosphatidylcholine (Lecithin) PL->LCAT Substrate CE Cholesteryl Ester LCAT->CE Product LPC Lyso-Phosphatidylcholine LCAT->LPC Product ApoA1 ApoA-I ApoA1->LCAT Activator CE->MatureHDL Core Formation LPC->MatureHDL Surface Component

Caption: LCAT-mediated cholesterol esterification on HDL.

Acyl-CoA:Cholesterol Acyltransferases (ACAT1 and ACAT2)

ACAT enzymes are intracellular enzymes that esterify cholesterol for storage in lipid droplets or for incorporation into lipoproteins. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestine.[4][5][6][7][8]

ACAT_Pathway cluster_ER Endoplasmic Reticulum AC Excess Intracellular Free Cholesterol ACAT ACAT1 / ACAT2 AC->ACAT Substrate FACoA Fatty Acyl-CoA FACoA->ACAT Substrate CE Cholesteryl Ester ACAT->CE Product LD Lipid Droplet Storage (ACAT1) CE->LD VLDL VLDL Assembly (ACAT2 in Liver) CE->VLDL HSL_Pathway cluster_cell Cell (e.g., Adipocyte, Steroidogenic Cell) Hormone Hormone (e.g., Epinephrine, ACTH) Receptor Receptor Hormone->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL (active, phosphorylated) HSL_inactive->HSL_active CE Cholesteryl Esters HSL_active->CE Hydrolyzes LD Lipid Droplet FC Free Cholesterol CE->FC FA Free Fatty Acids CE->FA Steroidogenesis Steroid Hormone Synthesis FC->Steroidogenesis

References

Methodological & Application

Application Note: Quantification of 20:2 (11,14) Cholesterol Ester by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol esters (CEs) are crucial lipids for cellular storage and transport of cholesterol. The specific ester, 20:2 (11,14) Cholesterol Ester, is comprised of a cholesterol backbone and an eicosadienoic acid fatty acid tail. Eicosadienoic acid is a polyunsaturated fatty acid that can be synthesized from linoleic acid and is implicated in the modulation of inflammatory pathways.[1] Accurate quantification of this specific cholesterol ester is vital for understanding its role in various physiological and pathological processes, including atherosclerosis and neurodegenerative diseases.[2][3] This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the necessary steps for the accurate quantification of this compound in biological samples.

Sample Preparation

A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects.

  • Internal Standard Spiking : To each 50 µL of plasma sample, add an appropriate internal standard. A suitable choice is a stable isotope-labeled cholesterol ester, such as d7-Cholesteryl oleate (B1233923), to account for sample loss during preparation and for variations in ionization.

  • Protein Precipitation and Lipid Extraction :

    • Add 200 µL of ice-cold methanol (B129727) to the plasma sample to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute for lipid extraction.

    • Add 250 µL of LC-MS grade water to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection and Drying :

    • Carefully collect the upper organic layer containing the lipids.

    • Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as a mixture of methanol/chloroform (3:1, v/v) with 10 mM ammonium (B1175870) acetate, for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reverse-phase chromatography is commonly employed for the separation of cholesterol esters.

  • LC Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A : Water/Methanol (60:40, v/v) with 10 mM ammonium acetate.

  • Mobile Phase B : Methanol/Chloroform (3:1, v/v) with 10 mM ammonium acetate.

  • Gradient Elution : A typical gradient starts with a lower percentage of mobile phase B, gradually increasing to elute the nonpolar cholesterol esters.

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: Re-equilibration at 30% B

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 45°C

  • Injection Volume : 5 µL

Tandem Mass Spectrometry (MS/MS)

Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. ESI is common for cholesterol ester analysis, often detecting the ammonium adduct.[4][5]

  • Ionization Mode : Positive Ion Mode

  • Multiple Reaction Monitoring (MRM) : The characteristic fragmentation of cholesterol esters involves the neutral loss of the fatty acid chain, resulting in a product ion corresponding to the cholesterol backbone.

    • Precursor Ion ([M+NH4]+) for this compound (C47H80O2; Molecular Weight: 677.14): m/z 695.7

    • Product Ion : m/z 369.3 (corresponding to [Cholesterol - H2O + H]+)[5][6]

  • MS Parameters :

    • Collision Energy (CE) : Optimized for the specific instrument, typically in the range of 20-40 eV.

    • Declustering Potential (DP) : Optimized to prevent in-source fragmentation.

    • Source Temperature : 400-550°C

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is an example table summarizing the expected quantitative results.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration in Human Plasma (µM)
This compound~12.5695.7369.334 ± 2[2]
d7-Cholesteryl oleate (IS)~13.0699.7376.3-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike Internal Standard Sample->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Tandem Mass Spectrometry LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for 20:2 (11,14) CE quantification.

Signaling Pathway: Cholesterol Ester Synthesis

This diagram shows the primary pathways for the synthesis of cholesterol esters in cells and plasma.

G cluster_cell Intracellular Synthesis (Endoplasmic Reticulum) cluster_plasma Plasma Synthesis (on HDL) Cholesterol_cell Free Cholesterol ACAT ACAT1/2 Cholesterol_cell->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT CE_cell Cholesterol Ester ACAT->CE_cell Cholesterol_plasma Free Cholesterol LCAT LCAT Cholesterol_plasma->LCAT Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->LCAT CE_plasma Cholesterol Ester LCAT->CE_plasma

Caption: Cholesterol ester synthesis pathways.

Metabolic Pathway of Eicosadienoic Acid

This diagram illustrates the metabolic origin of the 20:2 fatty acid component.

G Linoleic Acid\n(18:2n-6) Linoleic Acid (18:2n-6) Elongase Elongase Linoleic Acid\n(18:2n-6)->Elongase Eicosadienoic Acid\n(20:2n-6) Eicosadienoic Acid (20:2n-6) Elongase->Eicosadienoic Acid\n(20:2n-6) Δ5-Desaturase Δ5-Desaturase Eicosadienoic Acid\n(20:2n-6)->Δ5-Desaturase Sciadonic Acid\n(20:3n-6) Sciadonic Acid (20:3n-6) Δ5-Desaturase->Sciadonic Acid\n(20:3n-6)

Caption: Biosynthesis of Eicosadienoic Acid.

References

Application Note: GC-MS Profiling of Fatty Acids in Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of the fatty acid profile of cholesteryl esters using Gas Chromatography-Mass Spectrometry (GC-MS). Cholesteryl esters, such as cholesteryl eicosadienoate, are critical components of lipid metabolism and their fatty acid composition can provide insights into various physiological and pathological states. The described methodology involves the hydrolysis of the cholesteryl ester bond, derivatization of the liberated fatty acids to their corresponding fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS. This protocol is intended for researchers, scientists, and drug development professionals working in the field of lipid analysis.

Introduction

Cholesteryl esters are neutral lipids that play a central role in the transport and storage of cholesterol in the body.[1][2] They are formed through the esterification of cholesterol with a fatty acid and are major components of plasma lipoproteins.[3] The specific fatty acid composition of cholesteryl esters can vary significantly and is influenced by diet and metabolic activity. Cholesteryl eicosadienoate, an ester of cholesterol and eicosadienoic acid, is one of many such species found in biological systems.[1] Alterations in the fatty acid profile of cholesteryl esters have been linked to various diseases, including atherosclerosis.[4] Therefore, accurate and robust methods for profiling these fatty acids are essential for both basic research and clinical applications.[5] GC-MS is a powerful technique for this purpose, offering high sensitivity and specificity for the identification and quantification of fatty acids after their conversion to volatile derivatives.[6]

Principle of the Method

The analysis of the fatty acid composition of cholesteryl esters by GC-MS is a multi-step process. Due to the low volatility of cholesteryl esters, direct analysis by GC is not feasible.[7] The core principle involves the cleavage of the ester bond to liberate the fatty acids from the cholesterol backbone. These free fatty acids are then chemically modified (derivatized) to increase their volatility, making them amenable to gas chromatography. The most common derivatization technique is the conversion of fatty acids into fatty acid methyl esters (FAMEs).[7]

The overall workflow is as follows:

  • Lipid Extraction: Total lipids, including cholesteryl esters, are extracted from the biological sample (e.g., plasma, tissue).

  • Hydrolysis/Transesterification: The ester bond of the cholesteryl esters is cleaved, and the fatty acids are simultaneously converted into FAMEs. This can be achieved through acid-catalyzed or base-catalyzed transesterification.[5][8]

  • FAME Extraction: The resulting FAMEs are extracted into an organic solvent.

  • GC-MS Analysis: The extracted FAMEs are separated on a GC column and detected by a mass spectrometer. Identification is based on retention time and mass spectra, while quantification is achieved by comparing peak areas to those of internal standards.

Experimental Protocols

Materials and Reagents
  • Solvents (HPLC or GC grade): Chloroform, Methanol, Isopropanol, Hexane (B92381), Acetonitrile

  • Reagents for Lipid Extraction:

    • Potassium chloride (KCl) solution (0.88% w/v)

    • Butylated hydroxytoluene (BHT)

  • Reagents for Derivatization (Acid-Catalyzed):

    • Boron trifluoride-methanol solution (12-14% BF₃ in methanol)[7]

    • or 1 M Methanolic HCl[1]

  • Reagents for Derivatization (Base-Catalyzed):

  • Internal Standard:

    • Heptadecanoic acid (C17:0) or other odd-chain fatty acid not present in the sample.

  • FAME Standards:

    • A certified reference mixture of FAMEs for instrument calibration and identification.

  • Other:

    • Anhydrous sodium sulfate

    • Screw-capped glass tubes with PTFE liners

    • Nitrogen gas for solvent evaporation

Sample Preparation (Human Plasma)
  • Thaw frozen plasma samples on ice.

  • For total fatty acid analysis from cholesteryl esters, start with 100-200 µL of plasma.[9]

  • Add the internal standard (e.g., a known amount of heptadecanoic acid in chloroform/methanol) to the plasma sample before extraction. This will account for variations in extraction and derivatization efficiency.

Lipid Extraction (Folch Method)
  • To the plasma sample, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture containing 0.01% BHT to prevent oxidation.[1]

  • Vortex the mixture vigorously for 2-3 minutes.

  • Add 0.2 volumes of 0.88% KCl solution to the mixture to induce phase separation.[1]

  • Vortex again for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the layers.[1]

  • Carefully collect the lower organic phase (chloroform layer) containing the total lipids into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Transesterification to FAMEs (Acid-Catalyzed Method)

This method is widely used for both esterified and free fatty acids.[7]

  • To the dried lipid extract, add 2 mL of 12-14% boron trifluoride-methanol solution.[7][8]

  • Seal the tube tightly with a PTFE-lined cap.

  • Heat the mixture at 60-80°C for 60 minutes.[1][7]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to aid phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for FAME analysis. Optimization may be required depending on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: Agilent DB-FATWAX UI capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar polar column.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

  • Injection: 1 µL in splitless mode.[9]

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 15°C/min.

    • Ramp 2: Increase to 250°C at 5°C/min, hold for 3 minutes.[11]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • MS Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.[9]

Data Presentation

Quantitative data should be summarized in a table to allow for easy comparison. The concentration of each fatty acid is typically expressed as a relative percentage of the total fatty acids identified or as an absolute concentration (e.g., in µg/mL) if an internal standard is used for calibration.

Table 1: Example Fatty Acid Profile of Cholesteryl Esters from Human Plasma

Fatty Acid Methyl EsterRetention Time (min)Relative Abundance (%)Concentration (µg/mL)
Myristate (C14:0)10.51.25.8
Palmitate (C16:0)12.825.4122.5
Palmitoleate (C16:1)13.14.521.7
Stearate (C18:0)14.910.852.1
Oleate (C18:1)15.228.3136.5
Linoleate (C18:2)15.818.991.1
Arachidonate (C20:4)17.56.732.3
Eicosadienoate (C20:2)17.91.57.2
Eicosapentaenoate (C20:5)18.21.15.3
Docosahexaenoate (C22:6)19.81.67.7

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of the fatty acid profile of cholesteryl esters.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (e.g., C17:0) Sample->Add_IS Lipid_Extraction Lipid Extraction (Folch Method) Add_IS->Lipid_Extraction Dried_Lipids Dried Lipid Extract Lipid_Extraction->Dried_Lipids Transesterification Transesterification (e.g., BF3-Methanol) Dried_Lipids->Transesterification FAMEs_in_solution FAMEs in Solution Transesterification->FAMEs_in_solution FAME_Extraction FAME Extraction (Hexane) FAMEs_in_solution->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Processing Data Processing (Identification & Quantification) GCMS->Data_Processing Results Fatty Acid Profile (Table & Report) Data_Processing->Results

Caption: Workflow for GC-MS analysis of cholesteryl ester fatty acid profile.

References

Application Note & Protocol: Derivatization of Cholesteryl Eicosadienoate (CE(20:2)) for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cholesteryl esters (CEs) are a major class of neutral lipids that play crucial roles in lipid metabolism and are implicated in various diseases. Gas chromatography (GC) is a powerful analytical technique for the qualitative and quantitative analysis of the fatty acid composition of CEs. However, due to their low volatility, CEs require a derivatization step to convert the constituent fatty acids into more volatile forms, typically fatty acid methyl esters (FAMEs). This application note provides a detailed protocol for the derivatization of a specific cholesteryl ester, cholesteryl eicosadienoate (CE(20:2)), for subsequent analysis by GC. The described method is based on acid-catalyzed transesterification, a widely used and reliable technique for preparing FAMEs from sterol esters.[1]

Quantitative Data Summary

The efficiency of the derivatization reaction is critical for accurate quantification. The following table summarizes expected yields of fatty acid methyl esters (FAMEs) from various lipid classes using an acid-catalyzed methanolysis/methylation method. These values provide a benchmark for the expected efficiency of the protocol described below.

Lipid ClassExpected FAME Yield (%)Reference
Sterol Esters>96[1]
Triacylglycerols>96[1]
Phospholipids>96[1]
Free Fatty Acids>96[1]

Experimental Protocol: Acid-Catalyzed Transesterification of CE(20:2)

This protocol details the steps for the derivatization of CE(20:2) to its corresponding fatty acid methyl ester, eicosadienoic acid methyl ester, for GC analysis.

Materials:

  • CE(20:2) standard or lipid extract containing CE(20:2)

  • Toluene (B28343), anhydrous

  • Methanol (B129727), anhydrous

  • Concentrated Hydrochloric Acid (HCl), 35-37% (w/w)

  • 8% (w/v) Methanolic HCl (see preparation below)

  • n-Hexane, GC grade

  • Sodium Carbonate (Na₂CO₃), 0.66 M aqueous solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge (optional)

  • GC vials with inserts

Reagent Preparation:

  • 8% (w/v) Methanolic HCl: To prepare the 8% (w/v) HCl solution in methanol/water (85:15, v/v), carefully add 9.7 mL of concentrated HCl to 41.5 mL of methanol in a glass bottle under a fume hood.[1] Mix gently. This solution is corrosive and should be handled with appropriate personal protective equipment (PPE).

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette the CE(20:2) standard or lipid extract into a screw-capped glass tube.

    • If the sample is in a solvent, evaporate the solvent under a stream of nitrogen to dryness.

  • Derivatization Reaction:

    • Add 200 µL of toluene to the dried sample to ensure it is fully dissolved.[2]

    • Add 1.5 mL of methanol.[2]

    • Add 300 µL of the 8% (w/v) methanolic HCl solution.[2] The final HCl concentration will be approximately 1.2% (w/v).[1]

    • Cap the tube tightly and vortex thoroughly to ensure complete mixing.

    • Incubate the reaction mixture at 100°C for 1.5 hours in a heating block or water bath.[2] Alternatively, the reaction can be performed at 45°C overnight (for approximately 16 hours).[1][2]

  • Extraction of FAMEs:

    • After incubation, allow the tube to cool to room temperature.

    • Neutralize the reaction by adding 2.5 mL of 0.66 M aqueous Na₂CO₃ solution.[2]

    • Add 2 mL of n-hexane to extract the FAMEs.[2]

    • Cap the tube and vortex vigorously for 1-2 minutes.

    • Allow the layers to separate. A brief centrifugation can aid in phase separation.

    • Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean glass tube.

    • Repeat the extraction of the aqueous layer with another 2 mL of n-hexane to maximize recovery.[2]

    • Combine the two hexane extracts.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.

    • Transfer the dried hexane extract to a clean tube and evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 100-200 µL).

    • Transfer the concentrated FAME solution to a GC vial with an insert for analysis.

Gas Chromatography (GC) Analysis:

The resulting FAMEs can be analyzed by GC or GC-Mass Spectrometry (GC-MS). The specific GC conditions will depend on the instrument and column used. A typical setup for FAME analysis would involve a capillary column with a polar stationary phase.

Visualizations

Experimental Workflow for CE(20:2) Derivatization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_final_prep Final Preparation start Start with CE(20:2) Sample dry_sample Dry Sample (if in solvent) start->dry_sample add_reagents Add Toluene, Methanol, and Methanolic HCl dry_sample->add_reagents incubate Incubate at 100°C for 1.5h or 45°C overnight add_reagents->incubate cool Cool to Room Temperature incubate->cool neutralize Neutralize with Na2CO3 cool->neutralize extract Extract with n-Hexane (2x) neutralize->extract dry_extract Dry Hexane Extract with Na2SO4 extract->dry_extract concentrate Concentrate under Nitrogen dry_extract->concentrate gc_analysis GC Analysis concentrate->gc_analysis

Caption: Workflow for the derivatization of CE(20:2) to FAME for GC analysis.

CE(20:2) Derivatization Signaling Pathway

signaling_pathway CE Cholesteryl Eicosadienoate (CE(20:2)) FAME Eicosadienoic Acid Methyl Ester (FAME) CE->FAME Transesterification Cholesterol Cholesterol CE->Cholesterol Methanol Methanol (CH3OH) Methanol->FAME HCl HCl (Catalyst) HCl->FAME

Caption: Acid-catalyzed transesterification of CE(20:2) to its FAME.

References

Application Notes and Protocols for Cholesteryl 11,14-eicosadienoate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 11,14-eicosadienoate is a cholesterol ester that serves as a valuable synthetic intermediate in various fields of chemical and biomedical research. Its structure, comprising a rigid cholesterol backbone and a flexible unsaturated fatty acid chain, imparts unique properties that are leveraged in the development of novel materials and therapeutic agents. These notes provide detailed protocols and application insights for utilizing Cholesteryl 11,14-eicosadienoate in the synthesis of downstream products, including liquid crystals and as a component in drug delivery systems.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Cholesteryl 11,14-eicosadienoate is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₄₇H₈₀O₂[1]
Molecular Weight 677.14 g/mol [1]
Appearance Neat oilVendor Data
Solubility Soluble in chloroform (B151607) (10 mg/mL)Vendor Data
Storage -20°CVendor Data

Synthesis of Cholesteryl 11,14-eicosadienoate

The primary method for synthesizing Cholesteryl 11,14-eicosadienoate is through the direct esterification of cholesterol with 11,14-eicosadienoic acid. This reaction is typically catalyzed by an acid in a suitable organic solvent.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

  • Cholesterol

  • 11,14-Eicosadienoic acid

  • p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cholesterol (1 equivalent) and 11,14-eicosadienoic acid (1.1 equivalents) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Cholesteryl 11,14-eicosadienoate by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product as a neat oil.

Expected Yield: 80-90%

Synthetic Workflow

Synthesis_Workflow Reactants Cholesterol + 11,14-Eicosadienoic Acid Reaction Acid-Catalyzed Esterification (p-TSA, Toluene, Reflux) Reactants->Reaction Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Cholesteryl 11,14-eicosadienoate Purification->Product

Caption: Workflow for the synthesis of Cholesteryl 11,14-eicosadienoate.

Applications as a Synthetic Intermediate

Synthesis of Cholesteryl Ester Derivatives via Transesterification

Cholesteryl 11,14-eicosadienoate can be readily converted to other esters through transesterification. A common application is the synthesis of fatty acid methyl esters (FAMEs) for analytical purposes, or the creation of new cholesteryl esters with different properties. The following protocol is based on the well-established method for methanolysis of cholesteryl esters.

Experimental Protocol: Base-Catalyzed Methanolysis

Materials:

Procedure:

  • Dissolve Cholesteryl 11,14-eicosadienoate (1 equivalent) in a mixture of diethyl ether and methyl acetate.

  • Add 1 M sodium methoxide in methanol at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • After the reaction is complete (usually within 10-30 minutes), quench the reaction by adding water.

  • Extract the methyl 11,14-eicosadienoate into hexane.

  • Wash the organic layer with water to remove any remaining methanol and base.

  • Dry the hexane layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the methyl ester. The cholesterol can be recovered from the aqueous/ethereal layer.

Starting MaterialProductCatalystReaction TimeTypical Yield
Cholesteryl 11,14-eicosadienoateMethyl 11,14-eicosadienoateSodium Methoxide10-30 min>95%
Intermediate in Liquid Crystal Synthesis

The unique molecular shape of cholesteryl esters makes them excellent candidates for the formation of liquid crystalline phases. Cholesteryl 11,14-eicosadienoate, with its unsaturated tail, can be used as a component in thermochromic liquid crystal mixtures. The properties of the resulting liquid crystal, such as the color play range, can be tuned by mixing it with other cholesteryl esters.

Experimental Protocol: Preparation of a Thermochromic Liquid Crystal Mixture

Materials:

  • Cholesteryl 11,14-eicosadienoate

  • Cholesteryl oleyl carbonate

  • Cholesteryl benzoate (B1203000)

  • Glass vial

  • Heat gun or oven

Procedure:

  • In a glass vial, combine Cholesteryl 11,14-eicosadienoate, Cholesteryl oleyl carbonate, and Cholesteryl benzoate in a desired ratio (e.g., a starting point could be a 1:1:1 weight ratio).

  • Gently heat the vial using a heat gun or in an oven until the mixture melts and becomes a homogeneous liquid.

  • Swirl the vial to ensure thorough mixing.

  • Allow the mixture to cool to room temperature on a dark surface.

  • The mixture will exhibit different colors as it cools through its liquid crystalline phase. The temperature range of the color play can be adjusted by varying the ratios of the components.

Component 1Component 2Component 3Application
Cholesteryl 11,14-eicosadienoateCholesteryl oleyl carbonateCholesteryl benzoateThermochromic Liquid Crystals

Logical Relationship in Liquid Crystal Formulation

Liquid_Crystal_Formulation cluster_components Cholesteryl Ester Components CE1 Cholesteryl 11,14-eicosadienoate Mixing Melting and Mixing CE1->Mixing CE2 Cholesteryl oleyl carbonate CE2->Mixing CE3 Cholesteryl benzoate CE3->Mixing LC Thermochromic Liquid Crystal Mixing->LC

Caption: Formulation of a thermochromic liquid crystal from cholesteryl esters.

Component in Drug Delivery Systems

Cholesteryl esters are utilized in the formulation of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs). The inclusion of cholesteryl esters can modulate the fluidity and stability of the lipid bilayer, and influence the drug loading and release properties of the carrier. Cholesteryl 11,14-eicosadienoate, being an unsaturated ester, can increase the fluidity of the lipid membrane.

Experimental Workflow: Formulation of Drug-Loaded Liposomes

Materials:

  • Phosphatidylcholine (e.g., soy PC or egg PC)

  • Cholesteryl 11,14-eicosadienoate

  • Hydrophobic drug

  • Chloroform/Methanol solvent system

  • Phosphate-buffered saline (PBS)

  • Extruder with polycarbonate membranes

Procedure:

  • Dissolve the phosphatidylcholine, Cholesteryl 11,14-eicosadienoate, and the hydrophobic drug in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film by adding PBS buffer and vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Signaling Pathway Considerations in Drug Delivery

While specific signaling pathways directly modulated by Cholesteryl 11,14-eicosadienoate are not well-defined, its role as a cholesterol derivative suggests its involvement in cellular processes governed by cholesterol homeostasis. When used in drug delivery systems, the cholesteryl ester component can influence how the carrier interacts with cells. For instance, cholesterol-rich domains in the cell membrane, known as lipid rafts, are crucial signaling platforms. Liposomes containing cholesteryl esters may interact with these domains, potentially influencing signaling pathways related to cell uptake, proliferation, and inflammation.

The metabolism of internalized cholesteryl esters can release cholesterol and the fatty acid, which can then be incorporated into cellular metabolic and signaling pathways. For example, the released cholesterol can influence the SREBP (sterol regulatory element-binding protein) pathway, which regulates cholesterol biosynthesis and uptake.

Signaling_Pathway cluster_delivery Drug Delivery Vehicle Liposome Liposome containing Cholesteryl 11,14-eicosadienoate Cell Target Cell Liposome->Cell Interaction Uptake Cellular Uptake (e.g., via Lipid Rafts) Cell->Uptake Metabolism Intracellular Metabolism Uptake->Metabolism Cholesterol Free Cholesterol Metabolism->Cholesterol FattyAcid 11,14-Eicosadienoic Acid Metabolism->FattyAcid Signaling Modulation of Signaling Pathways (e.g., SREBP) Cholesterol->Signaling FattyAcid->Signaling

Caption: Potential cellular fate and signaling influence of cholesteryl ester-containing liposomes.

Conclusion

Cholesteryl 11,14-eicosadienoate is a versatile synthetic intermediate with applications in materials science and drug delivery. The protocols provided herein offer a foundation for its synthesis and utilization. Further research into the specific effects of the 11,14-eicosadienoate moiety on the properties of liquid crystals and the biological interactions of drug delivery systems is warranted to fully exploit its potential. Researchers are encouraged to optimize the described methods for their specific applications and to explore new avenues for this valuable compound.

References

Application Notes and Protocols for the Extraction of Polyunsaturated Cholesterol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the extraction of polyunsaturated cholesterol esters (PUCEs) from biological matrices. The selection of an appropriate extraction method is critical for accurate quantification and downstream analysis, especially for labile molecules such as PUCEs which are susceptible to oxidation.

Introduction to Lipid Extraction Methods for Polyunsaturated Cholesterol Esters

The successful extraction of polyunsaturated cholesterol esters requires a methodology that not only efficiently recovers these nonpolar lipids but also minimizes their degradation. PUCEs are prone to oxidation due to their polyunsaturated fatty acid (PUFA) moieties. Therefore, extraction protocols should ideally be rapid, performed at low temperatures, and incorporate antioxidants. This document outlines and compares four common extraction techniques: the Folch method, the Bligh and Dyer method, Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE).

Comparative Analysis of Extraction Methods

The choice of extraction method depends on the specific requirements of the study, including sample type, desired purity, and throughput. The following table summarizes the key quantitative parameters of the discussed methods. Please note that specific recovery percentages for polyunsaturated cholesterol esters are not always available in the literature; therefore, data for total cholesterol esters or analogous nonpolar lipids are included as a reference.

MethodPrincipleTypical Recovery of Cholesterol EstersAdvantagesDisadvantages
Folch Liquid-liquid extraction using a high ratio of chloroform (B151607)/methanol to solubilize lipids.High, considered a "gold standard" for exhaustive lipid extraction.[1]High recovery for a broad range of lipids; effective for tissues with high lipid content.[2]High solvent consumption; chloroform is a regulated and toxic solvent.[3]
Bligh and Dyer Liquid-liquid extraction with a lower chloroform/methanol to water ratio, forming a biphasic system.High, but may be lower than Folch for samples with >2% lipid content.[1]Faster and uses less solvent than the Folch method.[1]May underestimate lipid content in high-fat samples.[1]
Solid-Phase Extraction (SPE) Chromatographic separation based on the affinity of lipids for a solid sorbent.Good, with reported recoveries for similar lipid classes around 70-90%, which can be optimized.[1]High selectivity for specific lipid classes; amenable to automation and high-throughput; cleaner extracts.[1]Can be more expensive; method development may be required to optimize recovery.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (typically CO2) as the solvent.Can be high, with reports of >95% recovery for total cholesterol.[4]"Green" solvent; mild extraction conditions preserve labile compounds; tunable selectivity.[4]High initial equipment cost; may require a co-solvent for efficient extraction of some lipids.

Experimental Protocols

General Workflow for Lipid Extraction

The following diagram illustrates a general workflow applicable to most lipid extraction techniques.

G sample Sample Preparation (e.g., Homogenization) extraction Lipid Extraction (with antioxidant) sample->extraction separation Phase Separation (e.g., Centrifugation) extraction->separation collection Collection of Organic Phase separation->collection drying Solvent Evaporation (under Nitrogen) collection->drying reconstitution Reconstitution in Appropriate Solvent drying->reconstitution analysis Downstream Analysis (e.g., LC-MS, GC-MS) reconstitution->analysis G start Start with Dried Total Lipid Extract reconstitute Reconstitute in Hexane start->reconstitute load Load Sample onto SPE Cartridge reconstitute->load condition Condition SPE Cartridge (Methanol -> Chloroform -> Hexane) condition->load elute_ce Elute Cholesterol Esters (with Hexane) load->elute_ce collect_ce Collect CE Fraction elute_ce->collect_ce elute_other Elute Other Lipids (Optional, with polar solvents) elute_ce->elute_other dry Dry CE Fraction (under Nitrogen) collect_ce->dry store Reconstitute and Store at -80°C dry->store

References

Application Notes and Protocols for a Targeted Lipidomics Assay of Cholesteryl Arachidonate [CE(20:2)]

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholesteryl esters are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body. Dysregulation of cholesteryl ester metabolism is implicated in various diseases, including atherosclerosis. Cholesteryl arachidonate (B1239269) [CE(20:2)], an ester of cholesterol and arachidonic acid, is a significant polyunsaturated cholesteryl ester found in plasma and various tissues. Arachidonic acid, a precursor to a wide range of signaling molecules known as eicosanoids, is released upon the hydrolysis of cholesteryl arachidonate. The quantification of CE(20:2) is therefore of significant interest to researchers in drug development and disease pathology to understand its role in inflammatory and metabolic pathways.

This document provides a detailed application note and protocol for the development and validation of a targeted lipidomics assay for the quantification of cholesteryl arachidonate [CE(20:2)] in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental workflow for the targeted lipidomics assay of CE(20:2) is depicted below. The process begins with plasma sample collection, followed by lipid extraction, LC-MS/MS analysis, and finally, data processing and quantification.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Plasma Sample Collection InternalStandard Addition of Deuterated Internal Standard SampleCollection->InternalStandard LipidExtraction Lipid Extraction (Folch Method) InternalStandard->LipidExtraction Drydown Dry Down Under Nitrogen LipidExtraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LC_Separation Reverse-Phase LC Separation Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification DataReporting Data Reporting Quantification->DataReporting

Figure 1: Experimental workflow for the targeted analysis of CE(20:2).

Cholesteryl Ester Metabolism and Arachidonic Acid Signaling

Cholesteryl esters are synthesized from cholesterol through the action of two key enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT) in the endoplasmic reticulum of cells, and Lecithin-cholesterol acyltransferase (LCAT) in plasma, primarily associated with high-density lipoproteins (HDL). These enzymes esterify the hydroxyl group of cholesterol with a fatty acid. Conversely, cholesteryl ester hydrolases can break down cholesteryl esters, releasing free cholesterol and a fatty acid. When the esterified fatty acid is arachidonic acid, its release initiates the arachidonic acid cascade, leading to the production of various pro-inflammatory and anti-inflammatory eicosanoids through the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.

G cluster_synthesis Cholesteryl Ester Synthesis cluster_hydrolysis Hydrolysis cluster_signaling Arachidonic Acid Signaling Cascade Cholesterol Cholesterol CE20_2 Cholesteryl Arachidonate (CE(20:2)) Cholesterol->CE20_2 ArachidonicAcid_CoA Arachidonoyl-CoA ACAT ACAT ArachidonicAcid_CoA->ACAT ACAT->CE20_2 CE_Hydrolase Cholesteryl Ester Hydrolase CE20_2->CE_Hydrolase Lecithin Lecithin (with Arachidonic Acid) LCAT LCAT Lecithin->LCAT LCAT->CE20_2 ArachidonicAcid_Free Free Arachidonic Acid CE_Hydrolase->ArachidonicAcid_Free COX COX Pathway ArachidonicAcid_Free->COX LOX LOX Pathway ArachidonicAcid_Free->LOX CYP450 CYP450 Pathway ArachidonicAcid_Free->CYP450 Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes EETs_HETEs EETs & HETEs CYP450->EETs_HETEs

Application Notes & Protocols for Absolute Quantification of Cholesteryl Linoleate (20:2, 11,14)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the storage and transport of cholesterol within the body. They are major components of lipid droplets in cells and are integral to the structure of lipoproteins in circulation. The dysregulation of CE metabolism is strongly associated with the pathology of several diseases, including atherosclerosis, metabolic syndrome, and certain cancers. Cholesteryl linoleate (B1235992) (CE 20:2), an ester of cholesterol and linoleic acid, is a specific polyunsaturated CE species. Accurate and precise absolute quantification of CE 20:2 in biological matrices is essential for understanding its physiological and pathological roles.

This document provides detailed protocols for the absolute quantification of Cholesteryl Linoleate (20:2, 11,14) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with appropriate internal standards.

Selection of Internal Standards

The cornerstone of accurate absolute quantification in mass spectrometry is the use of a suitable internal standard (IS). An ideal internal standard should behave identically to the analyte during sample preparation (extraction, derivatization) and analysis (chromatography, ionization) but be distinguishable by the mass spectrometer.[1] For the quantification of lipid species, stable isotope-labeled analogs of the analyte are considered the gold standard.[2][3][4]

For the absolute quantification of Cholesteryl Linoleate (20:2), the following internal standards are recommended:

  • Deuterated Cholesteryl Linoleate (e.g., 18:2 Cholesteryl-d7 ester): This is the most suitable choice as its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it accounts for variations in extraction efficiency and matrix effects.[3][5] While a 20:2 deuterated standard is ideal, a closely related polyunsaturated CE-d7, such as 18:2 CE-d7, is an excellent and commercially available alternative.[5]

  • Odd-Chain Cholesteryl Ester (e.g., Cholesteryl Heptadecanoate, CE 17:0): These are unnatural lipids with low endogenous abundance in most biological systems.[6][7] They are structurally similar to endogenous CEs and can serve as effective internal standards, particularly when a stable isotope-labeled standard for the specific analyte is unavailable.[6][7]

The choice of internal standard will influence the accuracy and precision of the quantification. A summary of potential internal standards and their characteristics is provided in Table 1.

Data Presentation: Internal Standard Selection

Table 1: Comparison of Internal Standards for Cholesteryl Linoleate (20:2) Quantification

Internal Standard TypeSpecific ExampleRationale for UseAdvantagesDisadvantages
Stable Isotope-Labeled CE 18:2 Cholesteryl-d7 esterCo-elutes and has near-identical ionization efficiency to the analyte.[1]Highest accuracy and precision; effectively corrects for matrix effects.[3]Higher cost; availability for specific CE species may be limited.
Odd-Chain CE Cholesteryl Heptadecanoate (CE 17:0)Structurally similar to endogenous CEs with low natural abundance.[6][7]Lower cost than isotopic standards; commercially available.[6]May not perfectly mimic the analyte's behavior in all matrices.
Deuterated Cholesterol Cholesterol-d7Used in methods involving hydrolysis of all CEs to total cholesterol.[3][4]Good for total cholesterol quantification.Not suitable for direct quantification of intact CE 20:2.

Experimental Protocols

The following protocol outlines a general procedure for the absolute quantification of CE 20:2 in a biological matrix (e.g., plasma, cell lysate) using LC-MS/MS.

Materials and Reagents
  • Solvents: HPLC or LC-MS grade methanol, isopropanol (B130326), acetonitrile, water, and formic acid.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., 18:2 Cholesteryl-d7 ester) in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v).

  • Working Internal Standard Solution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in isopropanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a certified Cholesteryl Linoleate (20:2) reference standard into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Sample Matrix: Plasma, serum, tissue homogenate, or cell lysate.

Sample Preparation (Lipid Extraction)

A liquid-liquid extraction method is commonly employed for the extraction of neutral lipids like CEs.

  • Aliquoting: To a clean glass tube, add a precise volume of the biological sample (e.g., 50 µL of plasma).

  • Internal Standard Spiking: Add a known amount of the working internal standard solution (e.g., 20 µL of 10 µg/mL 18:2 Cholesteryl-d7 ester) to each sample, calibrator, and quality control sample.

  • Protein Precipitation and Lipid Extraction: Add 1 mL of isopropanol to the sample, vortex vigorously for 30 seconds to precipitate proteins.

  • Add 1.5 mL of a non-polar solvent like hexane (B92381) or methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Phase Separation: Centrifuge the samples at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer containing the lipids to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., Acetonitrile/Isopropanol 90:10, v/v with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is suitable for separating cholesterol esters (e.g., Gemini 5U C18, 50 x 4.6 mm).[6][7]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[7]

    • Mobile Phase B: Acetonitrile/Isopropanol (or Methanol/Isopropanol) with 0.1% formic acid and 10 mM ammonium formate.[7]

    • Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic CEs.

    • Flow Rate: 0.3 - 0.5 mL/min.[3][7]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion mode using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). CEs tend to form stable ammonium adducts [M+NH4]+ in ESI.[4][8]

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: The precursor and product ion transitions for both the analyte (CE 20:2) and the internal standard need to be optimized. For CEs, a common fragmentation is the neutral loss of the fatty acid and water, resulting in a characteristic cholesterol backbone fragment at m/z 369.3.[9][10]

Data Presentation: Optimized MRM Transitions

Table 2: Example MRM Transitions for CE 20:2 and Internal Standard

AnalytePrecursor Ion (m/z) [M+NH4]+Product Ion (m/z)Collision Energy (eV)
Cholesteryl Linoleate (20:2) To be determined empirically369.3To be optimized
18:2 Cholesteryl-d7 ester (IS) To be determined empirically376.4To be optimized

Note: The exact m/z values for the precursor ions will depend on the adduct formed (e.g., [M+H]+, [M+Na]+, [M+NH4]+) and should be determined by direct infusion of the standards. Collision energies must be optimized for the specific instrument being used.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard in each sample.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS).

  • Calibration Curve: Generate a calibration curve by plotting the response ratio against the known concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Absolute Quantification: Determine the absolute concentration of Cholesteryl Linoleate (20:2) in the unknown samples by interpolating their response ratios from the calibration curve.[6][7]

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (e.g., 18:2 CE-d7) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry Down under Nitrogen Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Reverse-Phase LC Separation Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Response Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Absolute Quantification Calibrate->Quantify

Caption: Workflow for absolute quantification of Cholesteryl Linoleate.

Diagram 2: Role of Cholesterol Esters in Cellular Lipid Homeostasis

G cluster_input Cholesterol Input cluster_cell Intracellular Cholesterol Pool cluster_output Cholesterol Efflux & Storage LDL LDL Receptor-Mediated Endocytosis FreeChol Free Cholesterol LDL->FreeChol DeNovo De Novo Synthesis DeNovo->FreeChol Membrane Membrane Synthesis FreeChol->Membrane Efflux Efflux via ABC Transporters FreeChol->Efflux ACAT ACAT FreeChol->ACAT Storage Esterification & Storage LipidDroplet Lipid Droplet Storage->LipidDroplet  Incorporation HSL HSL/CEH LipidDroplet->HSL  Hydrolysis ACAT->Storage HSL->FreeChol

Caption: Cellular cholesterol ester metabolism and storage pathway.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Cholesteryl Eicosadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl eicosadienoate is a cholesteryl ester, a type of lipid that plays a significant role in lipid metabolism and transport.[1][2] It consists of a cholesterol molecule linked to eicosadienoic acid via an ester bond.[1] The molecular formula for Cholesteryl eicosadienoate is C₄₇H₈₀O₂ and it has a molecular weight of 677.14 g/mol .[1][3][4] Accurate identification and quantification of specific cholesteryl esters like Cholesteryl eicosadienoate in biological matrices are crucial for understanding various physiological and pathological processes, including atherosclerosis.[2] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation and quantification of these lipid molecules.[5][6] This application note provides a detailed overview of the characteristic fragmentation pattern of Cholesteryl eicosadienoate and a general protocol for its analysis.

Experimental Protocols

The analysis of cholesteryl esters by mass spectrometry often involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Due to their nonpolar nature, cholesteryl esters typically exhibit poor ionization efficiency. Therefore, the use of adduct formation with ammonium (B1175870) (NH₄⁺), sodium (Na⁺), or lithium (Li⁺) ions is common to enhance their detection in positive ion mode.[7][8][9]

Sample Preparation:

  • Lipid Extraction: Lipids are typically extracted from biological samples (e.g., plasma, cells, tissues) using a solvent system such as chloroform/methanol or methyl tert-butyl ether (MTBE).

  • Reconstitution: The dried lipid extract is reconstituted in a suitable solvent, often a mixture of isopropanol (B130326), acetonitrile, and water, compatible with the liquid chromatography mobile phase.

  • Adduct Formation: For enhanced ionization, an adduct-forming salt (e.g., ammonium formate, sodium acetate, or lithium hydroxide) is often added to the sample or the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • LC System: A reverse-phase C18 column is commonly used for the separation of cholesteryl esters.[10][11]

  • Mobile Phase: A gradient of mobile phases, such as a mixture of water, acetonitrile, and isopropanol with an adduct-forming additive, is typically employed.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used.[11][12]

  • Ionization Mode: Positive ion mode is used to detect the adducted molecular ions.

  • MS/MS Analysis: Fragmentation is induced by collision-induced dissociation (CID). Common scan modes for analyzing cholesteryl esters include Product Ion Scan, Precursor Ion Scan, and Neutral Loss Scan.[7]

Data Presentation

The fragmentation of cholesteryl esters is characterized by several key product ions. The most prominent fragmentation pathway involves the cleavage of the ester bond.

When analyzing Cholesteryl eicosadienoate as an ammonium adduct ([M+NH₄]⁺), the most characteristic fragmentation is the neutral loss of the eicosadienoic acid and ammonia, resulting in a highly stable cholesteryl cation at m/z 369.3 .[7][13] This ion is a common marker for all cholesteryl esters and is frequently used for their class-specific detection using a precursor ion scan.

For lithiated ([M+Li]⁺) or sodiated ([M+Na]⁺) adducts, a common fragmentation pathway is the neutral loss of the cholesterol moiety (as cholestadiene), which has a mass of 368.5 Da.[7][8] This allows for the specific detection of cholesteryl esters using a neutral loss scan. Fragmentation of lithiated adducts can also produce a lithiated fatty acyl ion.[7]

Table 1: Predicted m/z Values for Major Ions of Cholesteryl Eicosadienoate in MS/MS

Ion TypeDescriptionPredicted m/z
[M+NH₄]⁺Ammonium Adduct (Precursor Ion)695.7
[M+Na]⁺Sodium Adduct (Precursor Ion)700.6
[M+Li]⁺Lithium Adduct (Precursor Ion)684.7
[C₂₇H₄₅]⁺Cholesteryl Cation Fragment369.3
Neutral LossNeutral Loss of Cholestadiene368.5

Visualization of Fragmentation and Workflow

Below are diagrams illustrating the mass spectrometry fragmentation pathway of Cholesteryl eicosadienoate and a typical experimental workflow for its analysis.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor Cholesteryl Eicosadienoate Ammonium Adduct [M+NH₄]⁺ m/z 695.7 fragment1 Cholesteryl Cation [C₂₇H₄₅]⁺ m/z 369.3 precursor->fragment1 CID loss Neutral Loss of: Eicosadienoic Acid + NH₃

Fragmentation pathway of Cholesteryl Eicosadienoate.

Experimental_Workflow start Biological Sample extraction Lipid Extraction (e.g., Chloroform/Methanol) start->extraction reconstitution Reconstitution in LC-MS compatible solvent extraction->reconstitution lc_separation Reverse-Phase LC Separation (C18 Column) reconstitution->lc_separation ionization ESI or APCI (Positive Ion Mode with Adduct) lc_separation->ionization ms_detection MS Detection (Precursor Ion Scan) ionization->ms_detection msms_fragmentation MS/MS Fragmentation (CID) (Product Ion Scan / Neutral Loss) ms_detection->msms_fragmentation data_analysis Data Analysis (Identification & Quantification) msms_fragmentation->data_analysis end Results data_analysis->end

Experimental workflow for cholesteryl ester analysis.

References

Application Notes and Protocols for the Chromatographic Separation of 20:2 and 20:3 Cholesterol Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of 20:2 (eicosadienoic acid) and 20:3 (eicosatrienoic acid) cholesterol ester isomers. The methodologies outlined below are based on established chromatographic principles and are intended to guide researchers in developing robust analytical methods for the separation and quantification of these closely related lipid species.

Introduction

Cholesterol esters (CEs) are critical components of cellular lipid metabolism and play significant roles in various physiological and pathological processes. The fatty acid composition of CEs can influence their biological function. Specifically, the separation of CE isomers, such as those containing 20:2 and 20:3 fatty acyl chains, presents an analytical challenge due to their similar physical and chemical properties. This document details two primary chromatographic techniques for achieving this separation: Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Additionally, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the fatty acid components following separation is provided for confirmation and further characterization.

Recommended Chromatographic Approaches

The selection of the appropriate chromatographic technique depends on the specific isomers of interest (e.g., positional or geometric isomers) and the complexity of the sample matrix.

  • Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): This is the most powerful technique for separating cholesterol esters based on the number, geometry (cis/trans), and position of double bonds in the fatty acyl chain.[1][2][3][4] The separation is based on the reversible interaction between the pi electrons of the double bonds and silver ions impregnated on the stationary phase.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. While less effective than Ag+-HPLC for separating unsaturated isomers, it can be used for initial fractionation and for separating CEs with different carbon chain lengths.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is typically used for the analysis of the fatty acid methyl esters (FAMEs) after hydrolysis of the cholesterol ester fraction.[8] It is an excellent confirmatory technique and can provide detailed structural information about the fatty acid isomers.

Experimental Protocols

Sample Preparation: Lipid Extraction

A generalized lipid extraction protocol is essential prior to chromatographic analysis. The following is a modified Folch method.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Centrifuge

  • Glassware

Protocol:

  • Homogenize the tissue or cell sample.

  • To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture thoroughly for 15-20 minutes to ensure complete lipid extraction.

  • Add 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge the sample to facilitate the separation of the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a small volume of an appropriate solvent for the subsequent chromatographic analysis (e.g., hexane (B92381) for Ag+-HPLC).

Experimental Workflow for Sample Preparation

sample Biological Sample (Tissue/Cells) homogenize Homogenization sample->homogenize extraction Lipid Extraction (Chloroform:Methanol 2:1) homogenize->extraction phase_sep Phase Separation (Addition of 0.9% NaCl) extraction->phase_sep centrifuge Centrifugation phase_sep->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic dry_down Evaporation under Nitrogen collect_organic->dry_down reconstitute Reconstitution in Injection Solvent dry_down->reconstitute

Caption: General workflow for the extraction of lipids from biological samples.

Protocol 1: Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)

This protocol is designed for the separation of 20:2 and 20:3 cholesterol ester isomers based on the degree of unsaturation.

Materials and Equipment:

  • HPLC system with a UV detector or Evaporative Light Scattering Detector (ELSD)

  • Silver ion HPLC column (e.g., ChromSpher 5 Lipids, or a silica-based column coated with silver nitrate)

  • Hexane (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Dichloromethane (B109758) (optional, for gradient elution)

  • Acetone (B3395972) (optional, for gradient elution)

Chromatographic Conditions:

ParameterCondition
Column Silver Ion Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Hexane:Acetonitrile (99.9:0.1, v/v) to start. Gradient: A gradient of increasing acetonitrile or the addition of more polar solvents like dichloromethane and acetone can be used to elute more unsaturated species.[9]
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 20-25°C
Detection UV at 205-210 nm or ELSD
Injection Volume 10-50 µL

Expected Elution Order: Cholesterol esters will elute based on their degree of unsaturation, with more saturated species eluting earlier. Therefore, CE 20:2 isomers will elute before CE 20:3 isomers. Within each class, geometric isomers (trans) will elute before cis isomers. Positional isomers may also be separated depending on the column's efficiency.

Ag+-HPLC Experimental Workflow

start Inject Lipid Extract hplc Ag+-HPLC System start->hplc column Silver Ion Column hplc->column separation Separation based on Unsaturation (20:2 isomers elute before 20:3 isomers) detection Detection (UV or ELSD) column->detection mobile_phase Mobile Phase Delivery (Hexane/Acetonitrile Gradient) mobile_phase->column data Data Acquisition and Analysis detection->data start Inject Lipid Extract hplc RP-HPLC System start->hplc column C18 Reversed-Phase Column hplc->column separation Separation based on Hydrophobicity detection Detection (UV or MS) column->detection mobile_phase Mobile Phase Gradient (Acetonitrile/Isopropanol) mobile_phase->column data Data Acquisition and Analysis detection->data

References

Application of Cholesteryl Eicosadienoate (CE(20:2)) in Metabolic Flux Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl eicosadienoate, CE(20:2), is a specific cholesteryl ester containing a 20-carbon fatty acid with two double bonds. As with other cholesteryl esters, CE(20:2) plays a crucial role in cholesterol transport and storage, and its metabolism is implicated in various physiological and pathological processes, including atherosclerosis and cancer. Metabolic flux analysis using stable isotope tracing provides a powerful tool to dynamically track the synthesis, turnover, and fate of CE(20:2) within complex biological systems. This allows for a quantitative understanding of the pathways contributing to its homeostasis and how these are altered in disease states or in response to therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting metabolic flux studies focused on CE(20:2). By employing stable isotope-labeled precursors, researchers can elucidate the metabolic pathways leading to the formation of the eicosadienoate moiety and its subsequent esterification to cholesterol.

Signaling and Metabolic Pathways

The metabolism of cholesteryl esters is intricately linked to cellular cholesterol homeostasis and fatty acid metabolism. Free cholesterol is esterified to form cholesteryl esters by the action of Acyl-CoA:cholesterol acyltransferase (ACAT) in cells and Lecithin-cholesterol acyltransferase (LCAT) in plasma. The fatty acyl-CoA for this reaction can be derived from de novo lipogenesis, uptake of circulating fatty acids, or the remodeling of existing lipids. The reverse reaction, the hydrolysis of cholesteryl esters back to free cholesterol and a fatty acid, is catalyzed by neutral cholesterol ester hydrolase (nCEH). Understanding the flux through these pathways is critical for comprehending diseases associated with lipid dysregulation.

CE_Metabolism cluster_0 Cellular Environment De_Novo_Lipogenesis De Novo Lipogenesis (e.g., from 13C-Glucose) Fatty_Acid_Pool Fatty Acyl-CoA Pool (e.g., 13C-Eicosadienoyl-CoA) De_Novo_Lipogenesis->Fatty_Acid_Pool Synthesis CE_20_2 CE(20:2) (e.g., 13C-labeled) Fatty_Acid_Pool->CE_20_2 ACAT Circulating_FA Circulating Fatty Acids (e.g., 13C-Eicosadienoic Acid) Circulating_FA->Fatty_Acid_Pool Uptake Cholesterol_Pool Free Cholesterol Pool Cholesterol_Pool->CE_20_2 ACAT Lipid_Droplets Storage in Lipid Droplets CE_20_2->Lipid_Droplets Storage Hydrolysis Hydrolysis CE_20_2->Hydrolysis nCEH Hydrolysis->Fatty_Acid_Pool Release Hydrolysis->Cholesterol_Pool Release

Caption: Metabolic pathways of Cholesteryl Ester (CE) synthesis and hydrolysis.

Experimental Workflow for CE(20:2) Metabolic Flux Analysis

A typical metabolic flux analysis experiment involving CE(20:2) utilizes stable isotope-labeled precursors, such as ¹³C-glucose or a ¹³C-labeled fatty acid, to trace their incorporation into the eicosadienoate moiety of CE(20:2). The general workflow involves cell culture and labeling, lipid extraction, sample analysis by liquid chromatography-mass spectrometry (LC-MS), and data analysis to determine the rate of synthesis and turnover.

Experimental_Workflow cluster_1 Experimental Protocol A 1. Cell Culture and Treatment B 2. Stable Isotope Labeling (e.g., with 13C-Glucose or 13C-Fatty Acid) A->B C 3. Time-Course Sampling B->C D 4. Quenching and Cell Harvesting C->D E 5. Lipid Extraction (e.g., Bligh-Dyer or MTBE method) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Isotopologue Distribution Analysis) F->G H 8. Metabolic Flux Calculation G->H

Caption: General experimental workflow for CE(20:2) metabolic flux analysis.

Detailed Experimental Protocols

The following protocols provide a framework for conducting metabolic flux studies on CE(20:2). Researchers should optimize these protocols for their specific cell type or biological system.

Protocol 1: Stable Isotope Labeling of Cultured Cells

This protocol describes the labeling of cultured cells with a stable isotope precursor to trace its incorporation into CE(20:2).

Materials:

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Stable isotope-labeled precursor (e.g., U-¹³C₆-Glucose or a specific ¹³C-labeled fatty acid)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

  • Pre-culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency (typically 70-80%).

  • Medium Preparation: Prepare the labeling medium by supplementing the standard culture medium with the stable isotope-labeled precursor. The concentration of the labeled substrate should be similar to that in the standard medium.

  • Labeling: At the start of the experiment (t=0), aspirate the standard medium, wash the cells once with pre-warmed PBS, and add the pre-warmed labeling medium.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the label.

  • Harvesting: At each time point, rapidly aspirate the labeling medium and place the culture dish on ice.

  • Quenching: Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.

  • Cell Collection: Add a small volume of ice-cold PBS and use a cell scraper to detach the cells. Transfer the cell suspension to a microcentrifuge tube.

  • Pelleting: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Final Wash: Discard the supernatant and wash the cell pellet once more with ice-cold PBS. Store the cell pellet at -80°C until lipid extraction.

Protocol 2: Lipid Extraction from Cultured Cells

This protocol outlines the extraction of total lipids from cell pellets for subsequent LC-MS analysis. The Bligh-Dyer method is a common choice.

Materials:

Procedure:

  • Resuspension: Resuspend the cell pellet in a known volume of deionized water.

  • Internal Standard Spiking: Add a mixture of internal standards to the cell suspension for normalization and quantification.

  • Solvent Addition: Add methanol and chloroform to the cell suspension in a ratio that results in a single-phase mixture of Chloroform:Methanol:Water (1:2:0.8, v/v/v).

  • Vortexing and Incubation: Vortex the mixture thoroughly and incubate on ice for 30 minutes to ensure complete extraction.

  • Phase Separation: Add chloroform and water to induce phase separation, resulting in a final ratio of Chloroform:Methanol:Water (2:2:1.8, v/v/v). Vortex again and centrifuge at low speed to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, and transfer it to a new glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen or argon gas.

  • Storage: Store the dried lipid extract at -80°C until LC-MS analysis.

Protocol 3: LC-MS/MS Analysis of CE(20:2)

This protocol provides a general method for the separation and detection of CE(20:2) and its isotopologues using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Ammonium Formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate

  • Flow Rate: 0.3 mL/min

  • Gradient: A suitable gradient to separate cholesteryl esters from other lipid classes.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

  • Full Scan Range: m/z 300-1200

  • Collision Energy: Optimized for fragmentation of CE(20:2) to produce characteristic product ions (e.g., the neutral loss of the fatty acyl chain).

Data Analysis:

  • Peak Integration: Integrate the peak areas for the different isotopologues of CE(20:2) (M+0, M+1, M+2, etc.).

  • Isotopologue Distribution: Determine the fractional abundance of each isotopologue at each time point.

  • Flux Calculation: Use metabolic modeling software to calculate the fractional new synthesis and turnover rate of CE(20:2).

Quantitative Data Presentation

The following table presents hypothetical data from a stable isotope tracing experiment using U-¹³C₆-Glucose to monitor the de novo synthesis of the eicosadienoate moiety of CE(20:2) in a cancer cell line. This illustrates the type of quantitative data that can be generated.

Time (hours)M+0 (%)M+2 (%)M+4 (%)M+6 (%)...M+20 (%)Fractional New Synthesis (%)
0 100.00.00.00.0...0.00.0
2 95.23.11.20.5...0.04.8
4 88.96.82.51.3...0.011.1
8 75.412.56.33.8...0.124.6
12 62.118.29.96.5...0.337.9
24 40.525.815.610.4...1.259.5

Note: This table represents hypothetical data for illustrative purposes.

In a study on early-stage alcoholic liver disease in mice, the following change in CE(20:2) was observed:

LipidFold Change (Alcohol vs. Control)p-value
CE(20:2) -0.5730.036

Data from a quantitative lipidomics study, not a flux analysis.[1]

Conclusion

The application of stable isotope tracing and metabolic flux analysis to the study of CE(20:2) offers a powerful approach to unravel the complexities of its metabolism. The protocols and workflows described here provide a solid foundation for researchers to investigate the dynamics of CE(20:2) synthesis and turnover in various biological contexts. Such studies are crucial for identifying novel therapeutic targets for diseases characterized by aberrant lipid metabolism. While specific quantitative flux data for CE(20:2) is not yet widely available in the literature, the methodologies are well-established for other lipid species and can be readily adapted.[2][3] The continued application of these techniques will undoubtedly shed more light on the specific roles of CE(20:2) in health and disease.

References

Application Note: Synthesis and Use of Isotopically Labeled 20:2 (11,14) Cholesterol Ester for Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholesterol esters (CEs) are crucial neutral lipids for the transport and storage of cholesterol within the body. They are formed by the esterification of cholesterol with a fatty acid, a reaction catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs).[1] This conversion renders cholesterol more hydrophobic, facilitating its packaging into the core of lipoproteins for transport and storage in cytosolic lipid droplets.[1][2] The fatty acid composition of CEs can significantly influence the metabolic fate and signaling properties of these molecules. Polyunsaturated fatty acids (PUFAs), such as eicosadienoic acid (20:2), are of particular interest due to their roles in inflammatory pathways and overall lipid metabolism.[3][4][5]

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[6][7][] By introducing atoms with a higher mass (e.g., ¹³C or ²H), researchers can track the absorption, distribution, metabolism, and excretion of specific lipids without the need for radioactive tracers. This application note provides a detailed protocol for the chemical synthesis of ¹³C-labeled 20:2 (11,14) cholesterol ester. The protocol is designed for researchers in lipidomics, drug development, and metabolic studies to produce a high-purity tracer for in vitro and in vivo experiments.

Materials and Reagents

ReagentSupplierGrade
CholesterolSigma-Aldrich≥99%
Dicyclohexylcarbodiimide (B1669883) (DCC)Sigma-AldrichSynthesis Grade
4-(Dimethylamino)pyridine (DMAP)Sigma-Aldrich≥99%
Dichloromethane (B109758) (DCM), anhydrousSigma-Aldrich≥99.8%
Hexane (B92381), HPLC gradeFisher Scientific≥95%
Ethyl acetate (B1210297), HPLC gradeFisher Scientific≥99.5%
Silica (B1680970) gel 60 (230-400 mesh)Merckfor column chromatography
¹³C-labeled starting material*Cambridge Isotope Laboratories-
Other organic synthesis reagentsStandard suppliersReagent grade

*Note: The specific ¹³C-labeled starting material will depend on the chosen synthetic route for the fatty acid. For this protocol, we propose starting with a labeled alkyl halide.

Experimental Protocols

Part 1: Synthesis of ¹³C-labeled cis-11,14-eicosadienoic acid

The synthesis of the isotopically labeled fatty acid is the most complex part of the protocol and is achieved via a multi-step process, including a Wittig reaction to introduce the cis double bonds at the correct positions.[9][10][11][12] A plausible route is outlined below:

  • Preparation of a ¹³C-labeled phosphonium (B103445) ylide: Start with a commercially available, terminally ¹³C-labeled alkyl halide (e.g., 1-bromohexane-¹³C₆). React this with triphenylphosphine (B44618) to form the corresponding phosphonium salt. Treatment with a strong base (e.g., n-butyllithium) will generate the desired ¹³C-labeled phosphonium ylide.

  • Wittig Reaction: The ¹³C-labeled ylide is then reacted with a suitable aldehyde to form the first cis-double bond. The choice of aldehyde will determine the final chain length and position of the double bonds. Non-stabilized ylides typically yield (Z)-alkenes.[9]

  • Chain Elongation and Second Wittig Reaction: The product from the first Wittig reaction is then further modified to introduce the second double bond at the desired position, again using a Wittig reaction.

  • Oxidation and Purification: The final step is the oxidation of the terminal alkene to a carboxylic acid. The resulting ¹³C-labeled cis-11,14-eicosadienoic acid is then purified by column chromatography.

Part 2: Esterification of Cholesterol with ¹³C-labeled 20:2 (11,14) fatty acid

This protocol utilizes a dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) mediated esterification, also known as the Steglich esterification.[13][14]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve cholesterol (1 equivalent) and the ¹³C-labeled cis-11,14-eicosadienoic acid (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add DMAP (0.1 equivalents) followed by a solution of DCC (1.5 equivalents) in anhydrous DCM.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

Part 3: Purification and Characterization
  • Purification: The crude cholesterol ester is purified by column chromatography on silica gel.[15][16][17] A gradient of ethyl acetate in hexane is typically used for elution. The cholesterol ester is less polar than free cholesterol and will elute first.

  • Characterization: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC). The identity and isotopic enrichment of the ¹³C-labeled this compound should be confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Summary of Synthesis Yields

StepProductStarting Amount (mmol)Final Amount (mmol)Yield (%)
Fatty Acid Synthesis¹³C-labeled 20:2 (11,14) fatty acid10.03.535
EsterificationCrude ¹³C-labeled this compound3.02.790
PurificationPure ¹³C-labeled this compound2.72.385
Overall Yield -10.0 2.3 23

Table 2: Characterization Data

Analysis MethodParameterResult
HPLCPurity>98%
HRMSMeasured Mass (m/z)[M+H]⁺ calculated vs. observed
NMRIsotopic EnrichmentConfirmed by ¹³C NMR and/or Mass Spectrometry

Applications in Tracer Studies

The synthesized ¹³C-labeled this compound can be used as a tracer in a variety of experimental settings to study lipid metabolism.

  • Cell Culture Studies: The labeled CE can be incorporated into lipoproteins (e.g., LDL) and administered to cultured cells to track its uptake, hydrolysis into free cholesterol and fatty acids, and subsequent re-esterification and storage in lipid droplets.

  • In Vivo Studies: In animal models, the labeled CE can be administered orally or intravenously to study its digestion, absorption, transport in different lipoprotein fractions, and tissue-specific uptake and metabolism.

  • Drug Discovery: This tracer can be used to evaluate the efficacy of drugs that target enzymes involved in cholesterol ester metabolism, such as ACAT inhibitors or hormone-sensitive lipase.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_application Application Labeled Precursor Labeled Precursor Labeled Fatty Acid Labeled Fatty Acid Labeled Precursor->Labeled Fatty Acid Multi-step synthesis Labeled CE Labeled CE Labeled Fatty Acid->Labeled CE Esterification Purified Labeled CE Purified Labeled CE Labeled CE->Purified Labeled CE Chromatography Cholesterol Cholesterol Cholesterol->Labeled CE Characterization Characterization Purified Labeled CE->Characterization HPLC, MS, NMR Tracer Study Tracer Study Purified Labeled CE->Tracer Study In vitro / In vivo Metabolic Analysis Metabolic Analysis Tracer Study->Metabolic Analysis Mass Spectrometry

Caption: Experimental workflow for the synthesis and application of labeled cholesterol ester.

G FA R-COOH (¹³C-labeled 20:2 Fatty Acid) reagents + DCC + DMAP in DCM FA->reagents Chol Cholesterol-OH Chol->reagents CE Cholesterol-O-C(=O)-R (Labeled Cholesterol Ester) DCU Dicyclohexylurea (byproduct) reagents->CE Steglich Esterification reagents->DCU

Caption: Chemical scheme for the esterification of cholesterol.

G Labeled_CE_LDL Labeled CE in LDL Endosome Endosome / Lysosome Labeled_CE_LDL->Endosome LDL Receptor Mediated Endocytosis Cell Cell Free_Cholesterol Labeled Free Cholesterol Endosome->Free_Cholesterol Hydrolysis Labeled_FA Labeled 20:2 Fatty Acid Endosome->Labeled_FA ACAT ACAT Free_Cholesterol->ACAT Labeled_FA->ACAT Lipid_Droplet Lipid Droplet Lipid_Droplet->Free_Cholesterol Hydrolysis Lipid_Droplet->Labeled_FA ACAT->Lipid_Droplet Re-esterification HSL HSL HSL->Lipid_Droplet modulates

Caption: Cellular metabolism of tracer cholesterol ester.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cholesterol Ester Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cholesterol esters (CEs) by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the ionization efficiency of CEs in their experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the ESI-MS analysis of cholesterol esters.

Issue 1: Low or No Signal Intensity for Cholesterol Esters

  • Question: I am not seeing any signal, or a very weak signal, for my cholesterol ester analytes. What are the potential causes and solutions?

  • Answer: Low signal intensity for CEs is a common issue due to their inherent low polarity and poor ionization efficiency in ESI.[1] Here are the primary causes and recommended solutions:

    • Poor Ionization: CEs do not readily form protonated molecules ([M+H]⁺).

      • Solution 1: Adduct Formation. The most effective way to enhance CE ionization is to promote the formation of adducts with alkali metals or ammonium (B1175870) ions.[1][2] This can be achieved by adding modifiers to your solvent system.

        • Ammonium Adducts ([M+NH₄]⁺): Add ammonium acetate (B1210297) or ammonium formate (B1220265) to the mobile phase at a concentration of around 10 mM.[3][4][5] These adducts are commonly used and produce a characteristic fragment ion at m/z 369 upon collision-induced dissociation (CID), which is useful for identification and quantification.[3][6]

        • Sodiated Adducts ([M+Na]⁺): The addition of a small amount of sodium salt (e.g., NaOH) can form sodiated adducts, which have been shown to effectively ionize various CE species.[7][8]

        • Lithiated Adducts ([M+Li]⁺): Lithiated adducts can provide enhanced ion intensity and fragmentation compared to ammoniated adducts.[1]

      • Solution 2: Derivatization. Chemical derivatization can improve the ionization efficiency of CEs. A common method is the conversion of free cholesterol to cholesteryl acetate using acetyl chloride, which can then be analyzed alongside other CEs.[3][5]

      • Solution 3: Consider an Alternative Ionization Technique. If available, Atmospheric Pressure Chemical Ionization (APCI) can be more effective for nonpolar lipids like CEs compared to ESI.[9][10][11]

    • Ion Suppression: The presence of high concentrations of other lipids or matrix components can suppress the ionization of CEs.[2]

      • Solution: Improve sample clean-up procedures to remove interfering substances. This may involve liquid-liquid extraction or solid-phase extraction (SPE).

Issue 2: Difficulty in Distinguishing Cholesterol Esters from Other Lipid Classes

  • Question: I am observing peaks that could be either cholesterol esters or other isobaric lipid species like diacylglycerols (DAGs). How can I selectively detect CEs?

  • Answer: Isobaric overlap is a significant challenge in lipidomics. Tandem mass spectrometry (MS/MS) is essential for the specific detection of CEs.

    • Solution 1: Precursor Ion Scanning. When analyzing CEs as ammonium adducts, all CE species will fragment to produce a common cholesteryl cation at m/z 369.3.[6] By performing a precursor ion scan for m/z 369.3, you can selectively detect all CE molecular species present in your sample.[6]

    • Solution 2: Neutral Loss Scanning. CEs readily undergo a neutral loss of the cholesterol moiety (368.5 Da) during fragmentation.[1][7] A neutral loss scan of 368.5 can be used to specifically identify and quantify CE molecular species, especially when analyzing lithiated or sodiated adducts.[1][7] This technique is highly specific for cholesterol-containing esters.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to analyze cholesterol esters with ESI-MS?

A1: Cholesterol esters are neutral, non-polar lipids.[1] ESI is most effective for molecules that are already charged in solution or can be easily protonated or deprotonated. CEs have a weak dipole moment, leading to poor ionization efficiency in ESI.[1]

Q2: What are the advantages of using lithiated adducts for CE analysis?

A2: Lithiated adducts of CEs have been shown to exhibit enhanced ion intensity and provide more informative fragmentation patterns in MS/MS compared to ammoniated adducts.[1] This can lead to improved sensitivity and more confident identification of different CE molecular species.

Q3: Can I quantify cholesterol esters using these methods?

A3: Yes. For quantitative analysis, it is crucial to use appropriate internal standards. Deuterated cholesterol (e.g., d7-cholesterol) can be used as an internal standard for free cholesterol, and non-naturally occurring CEs, such as CE 17:0 or CE 22:0, can be used for the quantification of various CE species.[3]

Q4: What is the characteristic fragmentation pattern of ammoniated cholesterol esters?

A4: When ammoniated adducts of cholesterol esters ([M+NH₄]⁺) are subjected to collision-induced dissociation (CID), they typically yield a prominent product ion at m/z 369.3, which corresponds to the cholesteryl cation.[3][6]

Q5: How does the degree of unsaturation in the fatty acid chain affect ionization efficiency?

A5: The ionization efficiency of CE molecular species can vary with the degree of unsaturation in the fatty acyl chain. For sodiated adducts, it has been observed that the signal intensity increases with a higher degree of unsaturation.[8]

Quantitative Data Summary

The following table summarizes the relative ionization efficiencies of different sodiated CE adducts compared to CE 17:0.

Cholesteryl Ester SpeciesDegree of UnsaturationRelative Response (Compared to CE 17:0)
CE 16:001.2
CE 18:222.5
CE 18:111.8
CE 20:444.0
CE 22:665.5

Data adapted from studies on sodiated adducts, indicating that ionization efficiency increases with the degree of unsaturation.[8]

Experimental Protocols

Protocol 1: Enhancing CE Ionization through Adduct Formation

This protocol describes the preparation of samples for analysis as ammoniated, sodiated, or lithiated adducts.

  • Sample Preparation:

    • Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in the infusion solvent.

  • Infusion Solvent Preparation:

    • For Ammoniated Adducts: Prepare a solution of methanol/chloroform (B151607) (2:1, v/v) containing 10 mM ammonium acetate.

    • For Sodiated Adducts: Prepare a solution of methanol/chloroform (2:1, v/v) containing 1 mM sodium hydroxide.

    • For Lithiated Adducts: Prepare a solution of methanol/chloroform (2:1, v/v) containing 1 mM lithium hydroxide.

  • Mass Spectrometry Analysis:

    • Infuse the sample directly into the ESI source.

    • Acquire data in positive ion mode.

    • For MS/MS analysis of ammoniated adducts, use a precursor ion scan for m/z 369.3.

    • For MS/MS analysis of sodiated or lithiated adducts, use a neutral loss scan of 368.5 Da.

Protocol 2: Derivatization of Free Cholesterol to Cholesteryl Acetate

This protocol is for the derivatization of free cholesterol to improve its detection alongside other CEs.[3][5]

  • Sample Preparation:

    • Dry the lipid extract containing free cholesterol.

  • Derivatization Reaction:

    • Prepare a fresh solution of acetyl chloride in chloroform (1:5, v/v).

    • Add 200 µL of the acetyl chloride/chloroform solution to the dried lipid extract.

    • Allow the reaction to proceed for 60 minutes at room temperature.[5]

    • After 60 minutes, evaporate the reagents under vacuum.[5]

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried, derivatized sample in the infusion solvent (e.g., methanol/chloroform with 10 mM ammonium acetate).

    • Analyze by ESI-MS in positive ion mode, monitoring for the [M+NH₄]⁺ adduct of cholesteryl acetate and other CEs.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ionization_enhancement Ionization Enhancement cluster_analysis MS Analysis start Biological Sample lipid_extraction Lipid Extraction start->lipid_extraction dried_extract Dried Lipid Extract lipid_extraction->dried_extract reconstitution Reconstitution in Solvent with Modifier dried_extract->reconstitution Adduct Formation Pathway derivatization Derivatization (e.g., Acetylation) dried_extract->derivatization Derivatization Pathway esi_ms ESI-MS (Positive Ion Mode) reconstitution->esi_ms derivatization->esi_ms ms_ms MS/MS Analysis (Precursor/Neutral Loss Scan) esi_ms->ms_ms

Caption: Experimental workflow for enhancing cholesterol ester ionization in ESI-MS.

troubleshooting_logic start Low/No CE Signal check_ionization Is Adduct Formation Promoted? start->check_ionization add_modifier Add Modifier (e.g., NH4OAc, LiOH, NaOH) check_ionization->add_modifier No check_suppression Potential Ion Suppression? check_ionization->check_suppression Yes add_modifier->check_suppression check_ms_ms Using MS/MS for Specificity? use_specific_scan Implement Precursor Ion or Neutral Loss Scan check_ms_ms->use_specific_scan No consider_alt Consider Alternative Ionization (e.g., APCI) check_ms_ms->consider_alt Yes use_specific_scan->consider_alt check_suppression->check_ms_ms No improve_cleanup Improve Sample Clean-up check_suppression->improve_cleanup Yes improve_cleanup->check_ms_ms

Caption: Troubleshooting logic for low cholesterol ester signal in ESI-MS.

References

overcoming loss of sterol esters during GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Answering the complex challenges of sterol ester analysis requires a robust understanding of potential pitfalls and a systematic approach to troubleshooting. This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions to overcome the common issue of sterol and sterol ester loss during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are sterols and why is their analysis important?

Sterols are a critical class of lipids essential to the structure and function of cell membranes in eukaryotes.[1] In plants, they are known as phytosterols, with common examples being sitosterol, campesterol, and stigmasterol.[2][3] In animals, the most prominent sterol is cholesterol. Sterol esters are formed when a fatty acid is esterified to the hydroxyl group of a sterol, serving as a storage and transport form.[1] Accurate analysis of sterols and their esters is crucial in various fields, including food science for authenticity and nutritional profiling, clinical diagnostics for lipid-related disorders, and drug development.[4][5]

Q2: Why is Gas Chromatography (GC) a preferred method for sterol analysis?

Gas chromatography, particularly when coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), is a gold standard for sterol analysis.[3][6] It offers high resolution and sensitivity, allowing for the separation, identification, and quantification of over 200 different sterol structures.[2][7] While other methods like HPLC exist, GC is widely used for its ability to profile complex mixtures of sterols effectively.[2]

Q3: What are the primary causes of sterol or sterol ester loss during GC analysis?

The loss of sterols, often leading to poor recovery and inaccurate quantification, can be attributed to several factors:

  • Active Sites: Polar hydroxyl groups on free sterols can interact with active silanol (B1196071) groups in the GC inlet liner, column, or detector, causing peak tailing and analyte loss.[6][8]

  • Thermal Degradation: Sterols are high-boiling-point compounds that can be susceptible to degradation at the high temperatures typically used in GC injectors.[8][9]

  • Incomplete Derivatization: To improve volatility and thermal stability, sterols are typically derivatized (e.g., silylated) before GC analysis.[6][10] An incomplete reaction leaves polar, underivatized sterols that exhibit poor chromatography and response.[2][6]

  • Sample Preparation Issues: Losses can occur during the multi-step sample preparation process, which often includes hydrolysis (saponification) and extraction.[8][10]

  • Carrier Gas Contamination: The presence of oxygen or water in the carrier gas can react with and degrade analytes at high temperatures.[8]

Q4: Should I analyze sterol esters intact or hydrolyze them to free sterols first?

For the quantitative analysis of total sterols by GC, the standard and most reliable method is to first hydrolyze the sterol esters into free sterols through a process called saponification.[2][7][10][11] This converts all forms of sterols (free, esterified, glycosylated) into a single, analyzable form.[2] Analyzing intact sterol esters by GC is challenging due to their very high molecular weight and low volatility, though it is possible with specialized techniques. More commonly, intact sterol esters are analyzed using methods like HPLC-MS.[11] This guide focuses on the prevalent GC method involving saponification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: My sterol peak areas are consistently low, showing poor recovery (e.g., 60-70%).

  • Possible Cause 1: Active Sites in the GC System.

    • Symptoms: Besides low recovery, you may observe peak tailing.[6]

    • Solution:

      • Use a Deactivated Inlet Liner: Ensure your liner is properly deactivated and replace it regularly.[6]

      • Condition the GC Column: Properly condition the column according to the manufacturer's instructions to passivate active sites.[6]

      • System Passivation: Before running your samples, perform several injections of a high-concentration sterol standard. This process, known as "priming," masks active sites throughout the system, leading to more stable and accurate results for subsequent injections.[8]

  • Possible Cause 2: Thermal Degradation in the Injector.

    • Symptoms: Low recovery with good peak shape. You might also observe a baseline drop after the analyte peak, indicating on-column decomposition.[8]

    • Solution:

      • Optimize Injector Temperature: Systematically lower the injector temperature. Typical temperatures range from 250°C to 300°C, but the lowest possible temperature that allows for efficient volatilization should be used.[2]

      • Use an Advanced Inlet: For highly sensitive compounds, consider using a Cool On-Column (COC) or Programmed Temperature Vaporizer (PTV) inlet. A COC inlet introduces the liquid sample directly onto a cool column, eliminating the possibility of thermal degradation in a hot inlet.[12][13][14]

  • Possible Cause 3: Incomplete Derivatization.

    • Symptoms: Broad, tailing peaks for sterols, and potentially two peaks for a single sterol (one for the derivatized form, one for the underivatized).[15]

    • Solution:

      • Ensure Anhydrous Conditions: Moisture in the sample extract will consume the derivatizing reagent.[16] Ensure the sample is completely dry before adding reagents.

      • Optimize Reaction Conditions: For silylation with BSTFA, ensure the reaction is heated (e.g., 70-100°C) for a sufficient duration (1-3 hours) to drive it to completion.[10][16]

      • Check Reagent Quality: Derivatizing agents are sensitive to moisture and should be fresh and of high quality.[6] The addition of a catalyst like 1% trimethylchlorosilane (TMCS) can improve the reactivity for hindered hydroxyl groups.[2]

  • Possible Cause 4: Loss During Sample Preparation.

    • Symptoms: Low recovery of both your analyte and your internal standard (if added at the beginning).

    • Solution:

      • Use an Internal Standard (IS): Add an appropriate internal standard (e.g., 5α-cholestane or epicoprostanol) at the very beginning of the sample preparation process.[3][17] This allows you to monitor and correct for physical losses during extraction and transfer steps.[2][15]

      • Optimize Saponification: Ensure saponification is complete. Typical conditions involve heating at 60-80°C for at least one hour with ethanolic or methanolic KOH.[2] Incomplete hydrolysis will result in sterol esters not being converted to free sterols for analysis.

Problem: I observe a distinct drop in the baseline immediately after my sterol acetate (B1210297) or TMS-ether peak elutes.

  • Possible Cause: On-Column Decomposition.

    • Explanation: This phenomenon suggests that your analyte is degrading as it passes through the GC column. The baseline is elevated due to the continuous elution of smaller breakdown products. Once your main analyte peak has passed, the source of these breakdown products is gone, and the baseline returns to its normal level.[8]

    • Solution:

      • Check for Active Sites: This is the most likely cause. Follow the steps for mitigating active sites outlined above (deactivated liner, column conditioning).[6][8]

      • Verify Carrier Gas Purity: Ensure your carrier gas is high-purity and that all gas purifiers (e.g., oxygen and moisture traps) are not depleted. Leaks in the system can also introduce atmospheric oxygen.[8]

      • Lower Oven Temperature: While less common for stable derivatives, consider reducing the maximum oven temperature to see if it mitigates the issue.[8]

Detailed Experimental Protocols

Protocol 1: Saponification of Sterol Esters for Total Sterol Analysis

This protocol describes the alkaline hydrolysis of a lipid extract to convert all sterol forms into free sterols for subsequent analysis.

  • Sample Preparation: Weigh approximately 250 mg of oil or dried lipid extract into a round-bottom flask or screw-cap tube with a PTFE-lined cap.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., 5α-cholestane) to the sample.

  • Saponification:

    • Add 5 mL of 2 M potassium hydroxide (B78521) (KOH) in 95% ethanol.[5]

    • Cap the vessel tightly and heat in a water bath at 80°C for 1 hour with occasional shaking to ensure complete hydrolysis of esters.[2]

  • Extraction of Unsaponifiables:

    • Cool the mixture to room temperature and add 5 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Perform a liquid-liquid extraction by adding 10 mL of a nonpolar solvent (e.g., hexane (B92381) or diethyl ether) and shaking vigorously. Allow the layers to separate.[5][7]

    • Collect the upper organic layer. Repeat the extraction two more times with fresh solvent to maximize recovery.

    • Combine the organic extracts.

  • Washing: Wash the combined organic phase with 10 mL portions of deionized water until the washings are neutral (to remove excess KOH).

  • Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate. Filter or decant the solvent into a clean vial and evaporate to dryness under a gentle stream of nitrogen. The resulting residue contains the unsaponifiable matter, including the free sterols.

Protocol 2: Derivatization of Free Sterols (Silylation)

This protocol converts the polar hydroxyl group of sterols into nonpolar trimethylsilyl (B98337) (TMS) ethers, which are more suitable for GC analysis.

  • Ensure Anhydrous Conditions: The dried unsaponifiable extract from Protocol 1 must be completely free of water.

  • Reagent Addition:

    • To the dried extract, add 100 µL of anhydrous pyridine (B92270) to dissolve the residue.[10]

    • Add 50-100 µL of a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[6][10]

  • Reaction:

    • Cap the vial tightly.

    • Heat the vial at 70-100°C for 1-3 hours.[10][16]

  • Analysis: After cooling to room temperature, the sample can be diluted with hexane if necessary and is ready for injection into the GC. Analyze derivatized samples within a few days, as TMS-ethers can hydrolyze over time.[15]

Quantitative Data Summary

The following tables provide reference data for setting up and optimizing your GC analysis of sterols.

Table 1: Typical GC Parameters for TMS-Sterol Analysis

ParameterRecommended SettingNotes
Inlet Type Split/Splitless, Cool On-Column (COC)COC is ideal for thermally labile compounds.[14] For split/splitless, a split ratio of 1:15 to 1:100 is common.[2]
Injector Temp. 250 - 300°COptimize to the lowest temperature that provides good peak shape to minimize degradation.[2]
GC Column Fused-silica capillary, 30 m x 0.25 mm ID, 0.25 µm film thicknessCommon phases include 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, HP-5MS).[2][10]
Oven Program Initial: 180°C, hold 2 min Ramp 1: 15°C/min to 250°C Ramp 2: 5°C/min to 320°C, hold 12 minThis is an example program and must be optimized for your specific analytes and column.[10]
Carrier Gas Helium or Hydrogen-
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is robust and common for quantification.[3] MS provides confirmation of identity.[2]
Detector Temp. 280 - 325°C (FID)Should be set higher than the final oven temperature.[2]

Table 2: Recovery Rates from Optimized Sample Preparation Methods

MethodAnalyteReported RecoveryReference
Microwave-Assisted Saponification & SPESterols>80%[5][18][19]
Alkali-Catalyzed MethanolysisCholesterol Esters>90%[20]

Visualizations

The following diagrams illustrate key workflows and logical processes for troubleshooting sterol analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis weigh 1. Weigh Sample & Add Internal Standard saponify 2. Saponification (Alkaline Hydrolysis) weigh->saponify Hydrolyze Esters extract 3. Extract Unsaponifiables (LLE) saponify->extract Isolate Sterols dry 4. Dry Extract extract->dry derivatize 5. Derivatization (Silylation) dry->derivatize Prepare for GC gc_analysis 6. GC-FID/MS Analysis derivatize->gc_analysis

Caption: Workflow for total sterol analysis by GC.

G start Low Sterol Recovery Observed peak_shape Examine Peak Shape start->peak_shape tailing Tailing Peak peak_shape->tailing Asymmetric good_shape Symmetric Peak peak_shape->good_shape Symmetric cause_tailing Likely Causes: - Incomplete Derivatization - Active Sites in System tailing->cause_tailing solution_tailing Solutions: - Optimize Derivatization - Use Deactivated Liner - Condition Column cause_tailing->solution_tailing cause_good Likely Causes: - Thermal Degradation - Sample Prep Loss - Gas Contamination good_shape->cause_good solution_good Solutions: - Lower Injector Temp (or use COC) - Verify IS Recovery - Check Gas Purity/Traps cause_good->solution_good

Caption: Troubleshooting logic for low sterol recovery.

References

challenges in quantifying low-abundance cholesterol esters like CE(20:2)

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-abundance cholesterol esters, with a particular focus on species like CE(20:2).

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why am I observing a low signal-to-noise ratio (S/N) for my target cholesterol ester, such as CE(20:2)?

A low signal-to-noise ratio can make it difficult to distinguish your target analyte from background noise, which hinders accurate quantification.[1][2] Several factors can contribute to this issue:

  • Inefficient Ionization: Cholesterol esters are notoriously difficult to ionize efficiently using standard electrospray ionization (ESI) techniques due to their nonpolar nature.[3][4][5]

    • Troubleshooting:

      • Optimize mass spectrometry (MS) source parameters, including spray voltage, gas flows, and temperatures.[1][2]

      • Experiment with different mobile phase additives (e.g., ammonium (B1175870) formate, sodium acetate) to promote the formation of adducts that ionize more readily.[6][7] The use of lithiated adducts has been shown to enhance ionization of cholesterol esters.[3]

      • Consider alternative ionization techniques like atmospheric pressure chemical ionization (APCI) or matrix-assisted laser desorption/ionization (MALDI), though these may present their own challenges.[2][4][5]

  • Insufficient Chromatographic Resolution: Co-elution with more abundant lipid species can suppress the ionization of your target analyte.

    • Troubleshooting:

      • Employ longer chromatographic gradients or shallower elution profiles to improve separation.[1]

      • Use columns with different selectivities (e.g., C18, C30) to alter elution patterns.[1] Reversed-phase liquid chromatography (RPLC) is a commonly used method for lipid analysis.[6][7]

      • Consider using multi-dimensional liquid chromatography (MDLC) for complex samples to increase peak capacity.[8]

  • High Sample Complexity and Matrix Effects: The presence of other molecules in the sample matrix can interfere with the ionization of your target analyte, a phenomenon known as matrix effects.[9]

    • Troubleshooting:

      • Incorporate a sample cleanup step like solid-phase extraction (SPE) to remove major interfering classes of molecules.[1][9]

      • Utilize a more effective lipid extraction protocol to selectively isolate the lipid classes of interest.[1]

Question 2: How can I be confident in the identification of low-abundance cholesterol esters like CE(20:2)?

Ambiguous identification of isobaric and isomeric lipid species is a common challenge in lipidomics.[10]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments can provide accurate mass measurements, which are essential for the precise identification of compounds.[2]

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. For cholesterol esters, a characteristic neutral loss of the cholesterol backbone (m/z 368.5 or 369.3) is often observed.[3][11]

  • Retention Time Matching: Comparing the retention time of your analyte to that of a known standard can provide additional confidence in its identification.[12]

Question 3: My quantification results for CE(20:2) are not reproducible. What could be the cause?

Poor reproducibility can stem from various factors throughout the analytical workflow.

  • Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.

    • Troubleshooting:

      • Use a validated and standardized lipid extraction protocol.

      • Incorporate an internal standard, such as a stable isotope-labeled version of your analyte or a structurally similar odd-chain cholesterol ester, early in the sample preparation process to correct for variability.[9][13]

  • Instrumental Drift: Changes in instrument performance over time can affect quantification.

    • Troubleshooting:

      • Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[2]

      • Monitor system suitability by injecting a standard mixture at the beginning, middle, and end of your sample sequence.

  • Carryover: Residual analyte from a previous injection can lead to artificially high results in subsequent runs.[9]

    • Troubleshooting:

      • Implement a robust wash method for the autosampler and column between injections.

      • Inject blank samples periodically to assess for carryover.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from a common method for extracting lipids from plasma samples.[6][7]

  • Sample Preparation: To 50 µL of plasma, add 225 µL of cold methanol (B129727) containing a mixture of internal standards (e.g., odd-chain and deuterated lipids).

  • Lipid Extraction: Add 750 µL of cold methyl-tert-butyl ether (MTBE) containing an internal standard like CE(22:1). Vortex for 10 seconds and shake for 6 minutes at 4°C.

  • Phase Separation: Induce phase separation by adding 188 µL of LC/MS-grade water, followed by centrifugation at 14,000 rpm for 2 minutes.

  • Collection and Drying: Collect the upper organic phase and evaporate to dryness using a centrifugal evaporator or a stream of nitrogen.

  • Reconstitution: Resuspend the dried lipid extract in an appropriate solvent mixture, such as methanol/toluene (9:1, v/v), for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Lipid Fractionation

This protocol provides a general workflow for fractionating lipid classes using SPE.[1]

  • Cartridge Conditioning: Condition a silica-based SPE cartridge with a non-polar solvent like hexane (B92381), followed by the initial mobile phase solvent.

  • Sample Loading: Dissolve the dried lipid extract in a small volume of a non-polar solvent and load it onto the conditioned cartridge.

  • Wash 1 (Neutral Lipids): Elute neutral lipids, including cholesterol esters, by washing the cartridge with a non-polar solvent like chloroform (B151607) or hexane. Collect this fraction.

  • Wash 2 (Free Fatty Acids): Elute free fatty acids with a slightly more polar solvent, such as acetone (B3395972) or a mixture of hexane and diethyl ether.

  • Elution (Phospholipids): Elute phospholipids (B1166683) with a polar solvent like methanol.

  • Drying and Reconstitution: Dry the collected fractions under a stream of nitrogen and reconstitute them in a solvent compatible with your LC-MS method.

Data Presentation

Table 1: Common Adducts of CE(20:2) Observed in Mass Spectrometry

Adductm/z (calculated)Ionization Mode
[M+NH4]+694.6497Positive
[M+Na]+699.6051Positive
[M+Li]+683.6212Positive

Data sourced from publicly available information and may vary slightly based on instrument calibration.[6]

Table 2: Troubleshooting Guide for Low Signal Intensity

Potential CauseRecommended Action
Inefficient Ionization Optimize MS source parameters (voltage, gas, temp).[1][2] Test mobile phase additives (e.g., ammonium formate).[6][7] Consider alternative ionization sources (APCI).
Poor Chromatography Increase gradient length.[1] Test different column chemistries (C18, C30).[1]
Matrix Effects Implement SPE cleanup.[1][9] Use a more selective extraction method.[1]
Low Analyte Concentration Concentrate the sample. Use a more sensitive instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis LC-MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) extraction Lipid Extraction (e.g., MTBE method) start->extraction spe Solid-Phase Extraction (SPE) extraction->spe lc Liquid Chromatography (e.g., RPLC) spe->lc ms Mass Spectrometry (e.g., HRMS, MS/MS) lc->ms processing Data Analysis (Quantification & Identification) ms->processing troubleshooting_logic cluster_ionization Ionization Issues cluster_separation Separation Issues cluster_matrix Matrix Effects start Low S/N for CE(20:2) optimize_source Optimize Source Parameters start->optimize_source Check Ionization optimize_gradient Optimize LC Gradient start->optimize_gradient Check Separation add_cleanup Add Sample Cleanup (SPE) start->add_cleanup Check Matrix change_adduct Test Different Adducts optimize_source->change_adduct change_column Try Different Column optimize_gradient->change_column improve_extraction Improve Extraction Selectivity add_cleanup->improve_extraction

References

Technical Support Center: Stability of Cholesteryl Linoleate (CE 20:2(11,14)) During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Cholesteryl Linoleate (B1235992) (CE 20:2(11,14)) during sample storage. Proper sample handling and storage are critical for obtaining accurate and reproducible results in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Cholesteryl Linoleate (CE 20:2(11,14)) during storage?

A1: The stability of CE 20:2(11,14) is primarily influenced by:

  • Oxidation: The linoleate moiety, being a polyunsaturated fatty acid, is highly susceptible to oxidation, which is a major degradation pathway.[1][2] This can be initiated by exposure to air (oxygen), light, and trace metals.

  • Hydrolysis: Enzymatic or chemical hydrolysis can break down the ester bond, releasing free cholesterol and linoleic acid.

  • Temperature: Higher temperatures accelerate the rates of both oxidation and hydrolysis.[2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can impact the stability of cholesteryl esters, with one study showing a significant reduction in CE 20:2(11,14) after two to three cycles.[3]

  • Sample Matrix: The surrounding components in the biological sample can either promote or inhibit degradation. For instance, the presence of pro-oxidants like heavy metals can accelerate oxidation.[2]

Q2: What are the recommended storage conditions for ensuring the stability of CE 20:2(11,14)?

A2: To maintain the integrity of CE 20:2(11,14) in biological samples, the following storage conditions are recommended:

  • Temperature: For long-term storage, temperatures of -80°C are ideal.[4] Storage at -20°C is also a viable option for shorter durations.[5] Storage at 4°C is not recommended for periods longer than a few hours, as significant degradation has been observed within a week.[5]

  • Inert Atmosphere: To prevent oxidation, samples should be stored under an inert gas such as nitrogen or argon.

  • Light Protection: Samples should be stored in amber vials or otherwise protected from light to prevent photo-oxidation.

  • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), can effectively inhibit lipid peroxidation.[4][6] The use of anticoagulants like EDTA in plasma collection can also help by chelating pro-oxidant metal ions.[2]

  • Aliquotting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot samples into smaller volumes for single-use.

Q3: How many freeze-thaw cycles can my samples undergo before significant degradation of CE 20:2(11,14) occurs?

A3: It is best to minimize freeze-thaw cycles. Research has shown that the concentration of cholesteryl linoleate (CE 20:2n6) can be reduced by 50-60% after two and three freeze-thaw cycles in serum samples.[3] Therefore, it is strongly advised to aliquot samples upon collection.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of CE 20:2(11,14) that may be related to sample stability.

Issue 1: Low or Inconsistent CE 20:2(11,14) Concentrations
Possible Cause Troubleshooting Steps
Sample Degradation During Storage - Review storage temperature. Ensure samples are consistently stored at -80°C for long-term storage. - Check if samples were protected from light and stored under an inert atmosphere. - Verify that antioxidants were added if required by the protocol.
Repeated Freeze-Thaw Cycles - Confirm the number of times the sample has been thawed. - For future studies, ensure samples are aliquoted to avoid this issue.
Improper Sample Collection/Processing - Review the blood collection and processing protocol. Plasma is generally preferred over serum for lipid analysis to minimize enzymatic activity during clotting. The use of EDTA as an anticoagulant can chelate metal ions that promote oxidation.[2]
Issue 2: Poor Peak Shape (Tailing or Splitting) in HPLC or GC Analysis
Possible Cause Troubleshooting Steps
Analyte Degradation - Degradation products can co-elute or interfere with the main peak. - Re-analyze a freshly prepared standard to confirm system performance. - If the issue persists with samples, it is likely due to degradation.
Incomplete Derivatization (for GC analysis) - The presence of free hydroxyl groups on underivatized cholesterol can cause peak tailing.[3] - Optimize derivatization conditions (reagent concentration, temperature, and time).
Active Sites in the GC/HPLC System - Active sites in the inlet liner, column, or connections can interact with the analyte. - Use a deactivated liner and high-quality, inert columns.
Sample Solvent Incompatibility (HPLC) - If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. - Dissolve the sample in the initial mobile phase whenever possible.

Data on CE 20:2(11,14) Stability

The following tables summarize quantitative data on the stability of cholesteryl linoleate under various storage conditions.

Table 1: Effect of Storage Temperature on Cholesteryl Linoleate Stability in Serum

Storage TemperatureDurationAnalyteChange in ConcentrationReference
4°C1 weekCE 20:2n650% decrease compared to fresh sample[5]
-20°Cup to 52 weeksFatty Acids (in plasma)Stable[4][6]
-80°Cup to 52 weeksFatty Acids (in plasma)Stable[4][6]

Table 2: Effect of Freeze-Thaw Cycles on Cholesteryl Linoleate Stability in Serum

Number of Freeze-Thaw CyclesAnalyteChange in ConcentrationReference
2CE 20:2n650-60% decrease[3]
3CE 20:2n650-60% decrease[3]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum (Modified Folch Method)

This protocol is a widely used method for extracting lipids from biological samples.

  • Sample Preparation: To 100 µL of plasma or serum in a glass tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Internal Standard: Add an appropriate internal standard for cholesterol esters.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Extraction: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol (B130326) for HPLC).

Folch_Extraction_Workflow start Start: Plasma/Serum Sample add_solvent Add Chloroform:Methanol (2:1 v/v) start->add_solvent add_is Add Internal Standard add_solvent->add_is vortex1 Vortex (1 min) add_is->vortex1 add_nacl Add 0.9% NaCl vortex1->add_nacl vortex2 Vortex (30 sec) add_nacl->vortex2 centrifuge Centrifuge (2,000 x g, 10 min) vortex2->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry_down Evaporate Solvent (Nitrogen Stream) collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute end Ready for Analysis reconstitute->end

Lipid Extraction Workflow using a modified Folch method.
Protocol 2: Accelerated Oxidation of Cholesteryl Linoleate (Metal-Catalyzed)

This protocol can be used to induce oxidation of CE 20:2(11,14) for stability studies or to generate oxidized standards.

  • Preparation of CE Solution: Prepare a solution of Cholesteryl Linoleate in a suitable organic solvent (e.g., ethanol (B145695) or hexane) in a glass vial.

  • Catalyst Preparation: Prepare a fresh solution of a metal catalyst, such as copper(II) sulfate (B86663) (CuSO₄), in water.

  • Initiation of Oxidation: Add a small volume of the CuSO₄ solution to the cholesteryl linoleate solution. The final concentration of CuSO₄ should be in the low micromolar range.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle shaking, exposed to air.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quenching the Reaction: Immediately add an antioxidant solution (e.g., BHT in methanol) and a chelating agent (e.g., EDTA) to the aliquots to stop the oxidation process.

  • Analysis: Analyze the samples by a suitable method (e.g., HPLC-UV or LC-MS) to quantify the remaining CE 20:2(11,14) and the formation of oxidation products.

Accelerated_Oxidation_Workflow start Start: Cholesteryl Linoleate Solution add_catalyst Add Metal Catalyst (e.g., CuSO₄) start->add_catalyst incubate Incubate at 37°C with Shaking add_catalyst->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction (BHT/EDTA) sampling->quench analysis Analyze by HPLC or LC-MS quench->analysis end End: Quantify Degradation analysis->end

Workflow for accelerated, metal-catalyzed oxidation of cholesteryl linoleate.

Logical Relationships in Sample Stability

The stability of Cholesteryl Linoleate (CE 20:2(11,14)) is a multifactorial issue where various experimental choices have downstream consequences. The following diagram illustrates the logical relationships between sample handling decisions and the integrity of the analyte.

Stability_Decision_Tree collection Sample Collection processing Sample Processing collection->processing Anticoagulant choice (EDTA vs. Serum) storage Sample Storage processing->storage Aliquoting vs. Bulk Freeze-thaw cycles bad_data Inaccurate & Variable Data processing->bad_data Degradation extraction Lipid Extraction storage->extraction Temperature (-80°C vs. -20°C) Antioxidant use storage->bad_data Degradation analysis Quantification (HPLC/GC-MS) extraction->analysis good_data Accurate & Reproducible Data analysis->good_data analysis->bad_data Analytical Errors

Logical relationships influencing the stability of cholesteryl linoleate.

References

Technical Support Center: Minimizing In-Source Fragmentation of Cholesteryl Eicosadienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of in-source fragmentation (ISF) of Cholesteryl eicosadienoate during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for Cholesteryl eicosadienoate analysis?

In-source fragmentation, or ISF, is the unintended breakdown of an analyte, such as Cholesteryl eicosadienoate, within the ion source of the mass spectrometer before it reaches the mass analyzer.[1][2] This is a significant issue in lipidomics as it can complicate data analysis and lead to inaccurate results.[3] Specifically, ISF can cause the underestimation of the true analyte concentration and the false identification or overestimation of other endogenous lipids that share the same mass as the fragment ions.[3] For cholesteryl esters (CEs), this process is particularly common, even with soft ionization techniques like electrospray ionization (ESI).[3]

Q2: What is the most common fragment ion observed from the in-source fragmentation of cholesteryl esters?

The most prevalent fragment resulting from the in-source fragmentation of cholesteryl esters, including Cholesteryl eicosadienoate, is the cholestadiene cation at m/z 369.3.[3][4] This ion is generated through the neutral loss of the fatty acid side chain.[3] When using ammoniated adducts for ESI, this cholestadiene fragment is often the most abundant product ion.[3]

Q3: Which ionization technique is better for analyzing Cholesteryl eicosadienoate: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

Both ESI and APCI can be used for cholesteryl ester analysis, but the choice depends on the specific experimental goals.

  • ESI is a soft ionization technique generally suited for polar molecules.[5] While CEs have inherently poor ionization efficiency, this can be overcome by forming adducts (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺).[5][6][7] ESI is often more effective than APCI at ionizing a wider variety of CEs and can produce strong signal intensities for these adducts.[5][8] However, ESI, particularly with ammoniated adducts, is susceptible to in-source fragmentation.[3]

  • APCI is better suited for analyzing less polar and more volatile compounds.[9][10] It typically produces a protonated molecule [M+H]⁺ for CEs, though often with weaker signal intensity compared to ESI adducts.[5][8] While APCI can also cause fragmentation, it may be a viable alternative if ESI proves problematic, especially for less polar analytes that are thermally stable.[10][11]

Q4: Why are adducts (NH₄⁺, Na⁺, Li⁺) necessary for the ESI-MS analysis of cholesteryl esters?

Cholesteryl esters like Cholesteryl eicosadienoate are nonpolar lipids with a weak dipole moment, which results in poor ionization efficiency with ESI alone. To enhance their detection, adduct-forming reagents are added to the sample solution. These reagents form charged adduct ions (e.g., ammonium (B1175870), sodium, or lithium adducts) that are readily detected in the positive ion mode of the mass spectrometer.[7] The choice of adduct can also influence the fragmentation pattern; for example, lithiated adducts can provide lipid class-specific fragmentation that is useful for tandem MS (MS/MS) analysis.[6]

Q5: How does the cone voltage (declustering potential) affect the fragmentation of Cholesteryl eicosadienoate?

The cone voltage (also known as declustering potential or orifice voltage) is a critical parameter that directly influences in-source fragmentation.[12][13] This voltage is applied between the skimmer and the first RF-only multipole to accelerate ions from the atmospheric pressure region into the vacuum region of the mass spectrometer.[13]

  • Low Cone Voltage: Tends to favor the formation and detection of the intact precursor ion (e.g., [M+NH₄]⁺) by minimizing collisions and the energy imparted to the ions.[12]

  • High Cone Voltage: Increases the kinetic energy of the ions. This leads to more energetic collisions with residual gas molecules, inducing fragmentation and increasing the abundance of fragment ions like the m/z 369 cholestadiene cation.[12][13]

Therefore, careful optimization of the cone voltage is essential to minimize unwanted fragmentation.

Troubleshooting Guide: High In-Source Fragmentation

Issue: Your mass spectrum shows a high abundance of the m/z 369 fragment ion and a correspondingly low abundance of the intact Cholesteryl eicosadienoate precursor ion.

Follow this workflow to diagnose and resolve the issue.

Troubleshooting Workflow for High In-Source Fragmentation start High ISF Detected (Low Precursor, High m/z 369) action1 Step 1: Optimize Cone Voltage (Decrease in 5V increments) start->action1 decision1 ISF Reduced? action1->decision1 action2 Step 2: Lower Source Temperatures (Capillary / Ion Transfer) decision1->action2 No end_ok Problem Resolved (Proceed with Analysis) decision1->end_ok  Yes decision2 ISF Reduced? action2->decision2 action3 Step 3: Change Adduct Ion (Switch from NH4+ to Na+ or Li+) decision2->action3 No decision2->end_ok  Yes decision3 Precursor Signal Improved? action3->decision3 action4 Step 4: Review Sample Prep (Check solvent, adduct concentration) decision3->action4 No decision3->end_ok  Yes end_review Further Method Development Needed action4->end_review

Caption: A logical workflow for troubleshooting excessive in-source fragmentation.

Step-by-Step Solutions
  • Optimize Cone Voltage: This is the most effective parameter for controlling ISF. Systematically decrease the cone voltage in small increments (e.g., 5-10 V) while monitoring the intensities of both the precursor ion and the m/z 369 fragment. The goal is to find a voltage that maximizes the precursor signal while minimizing the fragment signal.[12]

  • Adjust Source Temperatures: High temperatures in the ion source or ion transfer optics can contribute to the thermal degradation of labile molecules.[14] Try reducing the capillary temperature or ion transfer tube temperature. Be aware that excessively low temperatures may lead to incomplete desolvation and reduced signal.

  • Evaluate Ionization Source and Adduct Choice: If you are using ESI with ammonium acetate (B1210297) to form [M+NH₄]⁺ adducts, consider switching to a different adduct. Sodiated ([M+Na]⁺) or lithiated ([M+Li]⁺) adducts can exhibit different fragmentation patterns and may be more stable under certain conditions.[6][7] This involves adding a different salt (e.g., sodium hydroxide (B78521) or lithium hydroxide) to your sample solution.

  • Modify Sample Preparation and Solvents: Ensure your adduct-forming reagent is at an optimal concentration. Also, review the solvent composition. Solvents with lower surface tension can sometimes create a more stable spray, potentially reducing the energy required for desolvation and thus minimizing fragmentation.[13]

Experimental Protocols and Data

Protocol 1: Sample Preparation for ESI-MS with Adduct Formation

This protocol describes a general method for preparing a lipid extract for analysis with ESI-MS, focusing on the formation of lithiated adducts to potentially reduce fragmentation.

General Workflow for Sample Preparation step1 1. Lipid Extraction (e.g., Folch Method) step2 2. Dry Extract (Under Nitrogen Stream) step1->step2 step3 3. Reconstitute (In Chloroform/Methanol) step2->step3 step4 4. Prepare Infusion Solution (Aliquot of extract + Methanol) step3->step4 step5 5. Add Adduct Reagent (e.g., 100 µM LiOH) step4->step5 step6 6. Analyze (Direct Infusion ESI-MS) step5->step6

Caption: A streamlined workflow for preparing lipid samples for ESI-MS analysis.

Methodology:

  • Extract total lipids from your sample using a standard procedure (e.g., a modified Folch extraction).

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of a suitable solvent, such as chloroform.[7]

  • For direct-infusion analysis, take an aliquot of the resuspended lipid solution (e.g., 50 µL) and add it to a larger volume of methanol (B129727) (e.g., 200 µL).[7]

  • To form lithiated adducts, add a small volume of a stock solution of lithium hydroxide (LiOH) to achieve a final concentration of approximately 10-100 µM.[6]

  • Vortex the final solution gently and infuse it into the mass spectrometer.

Table 1: Recommended Starting MS Parameters for Minimizing ISF

The following parameters are suggested starting points for the analysis of Cholesteryl eicosadienoate. These settings should be optimized for your specific instrument and experimental conditions.

ParameterESI RecommendationAPCI RecommendationRationale
Ionization Mode PositivePositiveCEs readily form positive ions via adducts or protonation.[5]
Adduct (for ESI) [M+Li]⁺ or [M+Na]⁺N/ALithiated/sodiated adducts may be more stable than ammoniated adducts.[7]
Cone Voltage 10 - 25 V10 - 30 VLower voltages reduce the kinetic energy of ions, minimizing ISF.[12][13]
Capillary Voltage 3.0 - 4.0 kVN/A (Corona: 1-5 µA)Standard range for stable electrospray.
Capillary Temp. 250 - 300 °C300 - 400 °CBalance between efficient desolvation and thermal fragmentation.[6][14]
Sheath Gas Flow Low to ModerateLow to ModerateHigh gas flow can increase ion acceleration and fragmentation.[14]
Collision Energy < 10 eV (for MS1)< 10 eV (for MS1)Minimal energy to prevent fragmentation before mass analysis.
Visualization of the Fragmentation Process

The diagram below illustrates the in-source fragmentation of an ammoniated Cholesteryl eicosadienoate adduct.

In-Source Fragmentation Pathway of a Cholesteryl Ester precursor [CE(20:2) + NH4]+ Intact Precursor Ion fragment [Cholestadiene]+ Fragment Ion (m/z 369.3) precursor->fragment High Cone Voltage High Temperature neutralloss Eicosadienoic Acid + NH3 (Neutral Loss) precursor->neutralloss

References

Technical Support Center: Optimizing Mobile Phase for Reverse-Phase Separation of Cholesterol Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the reverse-phase HPLC separation of cholesterol esters.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question: Why am I seeing poor resolution between my cholesterol ester peaks?

Answer: Poor resolution between cholesterol ester peaks is a common issue and can be caused by several factors. Here are the primary causes and their solutions:

  • Inappropriate Mobile Phase Composition: The organic solvent composition and the use of a gradient are critical for separating highly hydrophobic molecules like cholesterol esters.

    • Solution: Optimize your mobile phase. Acetonitrile (B52724) is a common organic solvent for this separation, often mixed with isopropanol (B130326) or methanol (B129727) to improve solubility and selectivity. A shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly improve the separation of closely eluting peaks. For complex biological samples, a water gradient at the beginning of the run can help separate out interfering free fatty acids.[1]

  • Incorrect Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.

    • Solution: Experiment with lower flow rates. A reduced flow rate can enhance resolution, although it will increase the total run time.

  • Suboptimal Temperature: Column temperature influences the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

    • Solution: Adjust the column temperature. Sometimes, lowering the temperature can improve the resolution of closely eluting isomers.[2]

  • Column Overload: Injecting too much sample can lead to broad, overlapping peaks.

    • Solution: Reduce the injection volume or dilute your sample.

Question: My cholesterol ester peaks are tailing. What is the cause and how can I fix it?

Answer: Peak tailing can compromise quantification and resolution. The most common causes and solutions are:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with any polar moieties on your analytes, leading to tailing.

    • Solution: Use a mobile phase additive to mask these silanol groups. Adding a small amount of a weak acid like formic acid or acetic acid (typically 0.1%) can help suppress the ionization of silanol groups.[2] Alternatively, incorporating salts like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (around 5-10 mM) can also improve peak shape.[2]

  • Contaminated Column or Guard Column: Contaminants from previous injections can cause active sites that lead to peak tailing.

    • Solution: Flush the column with a strong solvent like isopropanol. If you are using a guard column, try replacing it.[2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the interaction of analytes with the stationary phase.

    • Solution: For lipid analysis, a slightly acidic mobile phase (pH 3-5) is often beneficial for improving peak shape.[2]

Question: I am observing broad peaks for my cholesterol esters. What should I do?

Answer: Broad peaks can be a sign of several issues, leading to reduced sensitivity and poor resolution.

  • High Injection Volume or Concentration: Overloading the column is a frequent cause of peak broadening.

    • Solution: Reduce the amount of sample injected by either lowering the volume or diluting the sample.[2]

  • Incompatible Injection Solvent: If your sample is dissolved in a solvent that is much stronger (less polar in reverse-phase) than your initial mobile phase, it can cause the sample band to spread before it reaches the column.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2]

  • Large Extra-Column Volume: The tubing between the injector, column, and detector can contribute to peak broadening if it is too long or has a large internal diameter.

    • Solution: Use shorter tubing with a smaller internal diameter to connect the components of your HPLC system.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for separating cholesterol esters?

A good starting point for reverse-phase separation of cholesterol esters is a binary mobile phase consisting of an organic solvent and water. A common combination is acetonitrile and isopropanol.[3] A gradient elution is highly recommended, starting with a lower concentration of the organic solvent and gradually increasing it. For example, you could start with a mobile phase of 50:50 (v/v) acetonitrile:isopropanol and run a gradient to increase the isopropanol concentration.

Q2: Should I use isocratic or gradient elution for cholesterol ester separation?

Gradient elution is generally preferred for separating a mixture of cholesterol esters.[4] This is because cholesterol esters can have a wide range of hydrophobicities depending on the attached fatty acid. An isocratic elution (constant mobile phase composition) might either cause highly retained compounds to elute very late with broad peaks or poorly retained compounds to elute too quickly with insufficient separation. A gradient allows for the separation of a wider range of analytes in a reasonable time with better peak shapes.

Q3: What are the most common organic solvents used for cholesterol ester separation?

The most commonly used organic solvents in the mobile phase for reverse-phase separation of cholesterol esters are acetonitrile, isopropanol, and methanol.[1] Acetonitrile is often the main component, while isopropanol is added to increase the solvent strength for eluting the highly nonpolar cholesterol esters.

Q4: Can mobile phase additives improve my separation?

Yes, mobile phase additives can significantly improve peak shape and resolution.[5] Small amounts of weak acids like formic or acetic acid can suppress the ionization of residual silanol groups on the stationary phase, reducing peak tailing.[2] Salts like ammonium formate or acetate can also help to improve peak shape.[2]

Q5: How does temperature affect the separation of cholesterol esters?

Temperature affects the viscosity of the mobile phase and the thermodynamics of the separation. Higher temperatures decrease the mobile phase viscosity, which can lead to lower backpressure and potentially sharper peaks. However, for some isomeric separations, lower temperatures may provide better resolution.[2] It is an important parameter to optimize for your specific separation.[1]

Data Presentation

Table 1: Example Mobile Phase Gradients for Cholesterol Ester Separation

Time (min)% Solvent A (e.g., Water)% Solvent B (e.g., Acetonitrile/Isopropanol)Flow Rate (mL/min)Reference
03972.0[4]
2001002.0[4]
Gradient 2
015851.5[1]
501001.5[1]
Isocratic
0-250100 (Acetonitrile/Isopropanol 50:50)1.0[3]

Note: Solvent compositions and gradients should be optimized for your specific column and analytes.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase

  • Solvent Selection: Use HPLC-grade solvents (e.g., acetonitrile, isopropanol, water).

  • Additive Incorporation (if needed):

    • For acidic additive: Add 1 mL of formic acid or acetic acid to 1 L of the aqueous component of your mobile phase to make a 0.1% solution.

    • For salt additive: Dissolve the appropriate amount of ammonium formate or ammonium acetate in the aqueous component to achieve the desired concentration (e.g., 5-10 mM).

  • Degassing: Degas all mobile phase components before use to prevent bubble formation in the HPLC system. This can be done by sparging with helium, sonication, or using an in-line degasser.

  • Mixing: If using a binary or quaternary pump, the mixing will be done by the instrument. If preparing a premixed mobile phase, accurately measure the volumes of each solvent and mix thoroughly.

Protocol 2: General Gradient Elution Method for Cholesterol Esters

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water (with or without 0.1% formic acid).

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v).

  • Gradient Program:

    • 0-5 min: 80% B

    • 5-25 min: 80% to 100% B (linear gradient)

    • 25-30 min: 100% B (hold)

    • 30.1-35 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 205-210 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10-20 µL.

This is a starting protocol and should be optimized for your specific application.

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Resolution q1 Is the mobile phase gradient optimized? start->q1 s1 Action: Develop a shallow gradient. Increase organic solvent percentage slowly. q1->s1 No q2 Is the flow rate appropriate? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Decrease the flow rate. q2->s2 No q3 Is the column temperature optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Adjust temperature. Try both increasing and decreasing. q3->s3 No q4 Is there a possibility of column overload? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Action: Reduce injection volume or dilute the sample. q4->s4 Yes end_node Resolution should be improved. If not, consider column chemistry. q4->end_node No a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting workflow for poor peak resolution.

MobilePhaseOptimization cluster_factors Key Optimization Factors cluster_outcomes Desired Outcomes organic_solvent Organic Solvent (Acetonitrile, Isopropanol, Methanol) resolution Improved Resolution organic_solvent->resolution gradient Gradient Shape (Linear, Step) gradient->resolution run_time Acceptable Run Time gradient->run_time additives Additives (Formic Acid, Ammonium Formate) peak_shape Symmetrical Peaks additives->peak_shape flow_rate Flow Rate flow_rate->resolution flow_rate->run_time temperature Temperature temperature->resolution temperature->peak_shape sensitivity High Sensitivity resolution->sensitivity optimization Mobile Phase Optimization optimization->organic_solvent optimization->gradient optimization->additives optimization->flow_rate optimization->temperature

Caption: Factors influencing mobile phase optimization.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Cholesteryl Linoleate (CE 20:2) in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Cholesteryl Linoleate (CE 20:2; 11,14). The following sections offer troubleshooting advice in a question-and-answer format, detailed experimental protocols, and frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic results.

Troubleshooting Guide: Resolving Poor Peak Shapes

Poor peak shape can compromise the accuracy of quantification and the overall reliability of analytical data.[1][2] This section addresses the most common peak shape abnormalities for Cholesteryl Linoleate.

Q1: Why is my Cholesteryl Linoleate (CE 20:2) peak tailing?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[3] For a non-polar compound like CE 20:2, this can be caused by several factors:

  • Secondary Interactions: Although CE 20:2 is non-polar, it can still interact with active sites on the column, such as residual silanol (B1196071) groups on a silica-based stationary phase.[4][5][6] These interactions create an alternative retention mechanism that leads to tailing.[5][7]

  • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components at the column inlet or degradation of the stationary phase can create active sites, causing tailing.[6][8]

  • Low Buffer Strength or Incorrect Mobile Phase pH: While less common for neutral lipids, if additives are used, their incorrect concentration can lead to issues. For basic compounds, operating at a low pH (e.g., 2-3) can reduce silanol interactions.[8]

  • Extra-Column Volume: Excessive tubing length or a large detector cell volume can cause the analyte band to spread after separation, leading to tailing.[4][6][8]

Solutions:

  • Use a Highly Deactivated Column: Employ a modern, high-purity silica (B1680970) column with robust end-capping to minimize exposed silanol groups.[4]

  • Optimize Mobile Phase: Ensure the mobile phase has sufficient elution strength. For reversed-phase HPLC of cholesterol esters, this often involves a high percentage of organic solvents like acetonitrile (B52724) and isopropanol (B130326).[9]

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent like 100% isopropanol (see Protocol 1).[10] If a guard column is used, replace it.[11]

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter (e.g., 0.005") PEEK tubing between the column and the detector.[4]

Q2: What is causing my CE 20:2 peak to show fronting?

A2: Peak fronting, an asymmetry where the front of the peak is broader than the tail, is often indicative of saturation effects or incompatibility.[3][5]

  • Column Overload: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase, causing molecules to travel through the column faster than expected.[3][12][13]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% isopropanol when the initial mobile phase is 60% acetonitrile), the analyte band will not focus correctly at the column head, leading to fronting.[13][14][15] This effect is most pronounced for early-eluting peaks.[14]

  • Column Collapse or Void: A physical change in the column packing, such as the creation of a void at the inlet, can distort the flow path and cause fronting.[2][3][12] This can be caused by sudden pressure shocks or operating outside the column's recommended pH and temperature ranges.[2][3]

Solutions:

  • Reduce Injection Amount: Dilute the sample or decrease the injection volume to check for column overload.[1][3][13]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the CE 20:2 sample in the initial mobile phase composition.[10][13] If a stronger solvent must be used for solubility, inject the smallest possible volume (see Protocol 2).

  • Check for Column Voids: If all peaks in the chromatogram show fronting, a column void may be the cause.[2] Reversing and flushing the column may sometimes help, but replacement is often necessary.

Q3: My CE 20:2 peak is broad. How can I improve it?

A3: Broad peaks can compromise resolution and sensitivity.[16] The causes can be chemical or physical.

  • Excessive Extra-Column Volume: As with tailing, long or wide-bore tubing and large flow cells contribute to band broadening.

  • Column Contamination/Age: A contaminated or old column loses efficiency, resulting in broader peaks.[1][11] A partially blocked inlet frit can also distort peaks.[2]

  • Low Flow Rate: While slower flow rates can improve resolution, a rate that is too low may increase band broadening due to diffusion.[11]

  • Mobile Phase Incompatibility: Using a sample solvent that is immiscible with the mobile phase can cause erratic effects, including broad peaks.[14]

Solutions:

  • Optimize System Connections: Minimize tubing length and use appropriate internal diameters to reduce extra-column volume.

  • Increase Flow Rate: Experiment with slightly increasing the flow rate to see if peak width decreases.[11]

  • Column Maintenance: Flush the column with a strong solvent.[10] If the problem persists, the column may need to be replaced.[1][17]

  • Adjust Mobile Phase: For gradient elution, ensure the initial mobile phase composition is weak enough to allow the analyte to focus at the head of the column.[17]

Q4: Why is my CE 20:2 peak splitting?

A4: Split peaks often suggest a disruption in the sample path or severe solvent incompatibility.

  • Blocked Inlet Frit: Particulates from the sample or system can clog the inlet frit of the column, causing the sample flow to be distributed unevenly onto the stationary phase.[2][3]

  • Column Void/Channeling: A void or channel in the column packing can create two different paths for the analyte, resulting in a split peak.[3]

  • Sample Solvent and Mobile Phase Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column head, leading to peak splitting.[3]

  • Co-elution: What appears to be a split peak could be two distinct, closely eluting compounds. For CE 20:2, this could be an isomer.

Solutions:

  • Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection to prevent frit blockage.

  • Reverse and Flush Column: Gently back-flushing the column to waste may dislodge particulates from the inlet frit.[2] Note: Only do this if the column manufacturer confirms it is safe for the specific column.

  • Check for Co-elution: Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, the issue is co-elution, and the method's selectivity needs to be optimized.

  • Ensure Solvent Miscibility: Confirm that the sample solvent is fully miscible with the mobile phase under the starting conditions.

Frequently Asked Questions (FAQs)

Q1: What is an ideal starting mobile phase for CE 20:2 analysis? A1: For reversed-phase HPLC of cholesterol esters, mobile phases typically consist of acetonitrile, isopropanol, and/or methanol (B129727).[9][18] A common approach is a gradient elution starting with a mixture like acetonitrile/isopropanol (e.g., 50:50, v/v).[9] Some methods also use additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and aid in mass spectrometry detection.[19]

Q2: How does the sample solvent affect the peak shape of CE 20:2? A2: The sample solvent is critical. Ideally, CE 20:2 should be dissolved in the initial mobile phase to ensure proper focusing at the column inlet.[10] Using a much stronger solvent can cause peak fronting, while an immiscible solvent can lead to splitting or broadening.[13][14] Dichloromethane has been used as a sample solvent, but care must be taken to inject a small volume to avoid peak distortion.[20]

Q3: What type of column is best suited for cholesterol ester analysis? A3: C18 columns are widely used for lipid analysis.[21] For improved separation and peak shape of complex lipid mixtures, including cholesterol esters, specialized columns such as those with amide-embedded ligands or phenyl-hexyl phases can also be effective.[20][22]

Q4: Can temperature affect the peak shape of my cholesterol ester? A4: Yes. Increasing the column temperature generally decreases mobile phase viscosity, which can lead to sharper peaks and shorter retention times.[23] However, inconsistent temperature control can cause retention time drift and peak broadening.[11] Operating at very high temperatures (e.g., >70°C) with silica-based columns under aggressive pH conditions can accelerate column degradation.[2]

Data Presentation

Table 1: Common Peak Shape Problems and Their Primary Causes for CE 20:2

Peak Shape ProblemPrimary Potential Causes
Tailing - Secondary interactions with residual silanols on the column.[4][5] - Column contamination.[8] - Excessive extra-column volume.[4]
Fronting - Column overload (mass or volume).[12][13] - Sample solvent is stronger than the mobile phase.[14][15] - Column void or collapse.[3][12]
Broadening - Loss of column efficiency (contamination or age).[1] - Excessive extra-column volume. - Sub-optimal flow rate or temperature.[11]
Splitting - Partially blocked column inlet frit.[2][3] - Incompatibility/immiscibility between sample solvent and mobile phase.[3] - Physical damage to the column packing (void/channel).[3]

Table 2: Example Mobile Phase Compositions for Cholesterol Ester Analysis

Mobile Phase SystemCompositionMethod TypeReference Compound(s)
Acetonitrile/Isopropanol Gradient or isocratic elution with Acetonitrile and Isopropanol (e.g., 50:50, v/v).[9]Reversed-PhaseCholesterol and Cholesteryl Esters
Acetonitrile/Methanol Isocratic elution with Acetonitrile and Methanol (e.g., 60:40, v/v).[21]Reversed-PhaseCholesterol
Methanol/Acetonitrile/Water Quaternary gradient system gradually replacing methanol with acetonitrile, keeping water constant.[22]Reversed-PhaseLipids including Cholesterol

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is for flushing a contaminated reversed-phase (e.g., C18) column to improve peak shape. Always check the manufacturer's guidelines for your specific column.

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Water Wash: Flush the column with 20 column volumes of HPLC-grade water (if compatible with the stationary phase) to remove buffers and salts.

  • Methanol/Acetonitrile Wash: Flush with 20 column volumes of 100% HPLC-grade methanol or acetonitrile.

  • Strong Solvent Wash: Flush with 20-30 column volumes of 100% Isopropanol (IPA) to remove strongly retained non-polar compounds like lipids.

  • Return to Operating Conditions: Gradually re-introduce the analysis mobile phase. Flush with at least 10-15 column volumes of the initial mobile phase composition until the baseline is stable before running a sample.

Protocol 2: Sample Solvent Compatibility Test

This protocol helps determine if the sample solvent is causing peak distortion.

  • Prepare Stock Solution: Prepare a concentrated stock solution of your CE 20:2 standard in a strong, compatible solvent (e.g., Dichloromethane or Isopropanol).

  • Prepare Dilutions:

    • Dilution A: Dilute the stock solution to the final working concentration using your current (strong) sample solvent.

    • Dilution B: Dilute the stock solution to the same final working concentration using the initial mobile phase composition of your HPLC method.

  • Inject and Compare:

    • Inject Dilution A and observe the peak shape.

    • Inject Dilution B and observe the peak shape.

  • Analysis: If the peak shape for Dilution B is significantly better (less fronting or splitting) than for Dilution A, your original sample solvent is incompatible with the starting mobile phase conditions. The solution is to dissolve your samples in the initial mobile phase.

Visualizations

Below are diagrams illustrating troubleshooting workflows and logical relationships for HPLC analysis.

G start_node Poor Peak Shape Observed for CE 20:2 decision_node1 decision_node1 start_node->decision_node1 Identify Shape decision_node decision_node process_node process_node end_node Peak Shape Improved process_node_tail Potential Causes: - Secondary Interactions - Column Contamination - Extra-column Volume decision_node1->process_node_tail Tailing process_node_front Potential Causes: - Column Overload - Strong Sample Solvent - Column Void decision_node1->process_node_front Fronting process_node_broad Potential Causes: - Column Degradation - Low Flow Rate - Extra-column Volume decision_node1->process_node_broad Broad decision_node_tail Use End-capped Column? Flush Column? Minimize Tubing? process_node_tail->decision_node_tail Troubleshoot decision_node_front Reduce Injection Volume? Match Sample Solvent? Replace Column? process_node_front->decision_node_front Troubleshoot decision_node_broad Replace Column? Optimize Flow Rate? Check Connections? process_node_broad->decision_node_broad Troubleshoot decision_node_tail->end_node Yes decision_node_front->end_node Yes decision_node_broad->end_node Yes

Caption: Troubleshooting workflow for poor HPLC peak shape.

G cluster_system HPLC System cluster_column Column cluster_mobile_phase Mobile Phase cluster_sample Sample center CE 20:2 Peak Shape system_tubing Extra-Column Volume system_tubing->center system_flowrate Flow Rate system_flowrate->center system_temp Temperature Control system_temp->center col_chem Stationary Phase (e.g., C18, End-capping) col_chem->center col_health Column Health (Contamination, Voids) col_health->center col_guard Guard Column col_guard->center mp_strength Solvent Strength (ACN/IPA Ratio) mp_strength->center mp_additives Additives mp_additives->center sample_conc Concentration (Overload) sample_conc->center sample_vol Injection Volume sample_vol->center sample_solvent Sample Solvent sample_solvent->center

Caption: Factors influencing cholesterol ester peak shape in HPLC.

References

Technical Support Center: Quantification of Cholesteryl Ester (20:2) in Serum by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cholesteryl Ester (20:2) [CE(20:2)] from serum using Capillary Electrophoresis (CE).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact CE(20:2) quantification in serum?

A: Matrix effects refer to the interference of co-eluting endogenous components from the serum sample with the analyte of interest, in this case, CE(20:2). These effects can alter the ionization efficiency and electrophoretic mobility of the analyte, leading to either suppression or enhancement of the signal. This interference can significantly compromise the accuracy, precision, and reproducibility of quantification.[1][2] In serum, the primary contributors to matrix effects in lipid analysis are phospholipids, proteins, and salts.

Q2: What are the most common sources of matrix effects in serum for lipid analysis?

A: The most significant sources of matrix effects in serum and plasma for lipid analysis are:

  • Phospholipids: Due to their high abundance and structural similarity to some lipids, they can co-extract and interfere with the analyte signal.

  • Proteins: High concentrations of proteins like albumin can bind to lipids and interfere with their separation and detection.

  • Salts: High salt concentrations in the sample can affect the electroosmotic flow (EOF) and conductivity, leading to peak broadening and migration time shifts.[3]

  • Other Lipids: The presence of other highly abundant lipids, such as other cholesteryl esters and triglycerides, can also contribute to the overall matrix effect.

Q3: How can I minimize matrix effects during sample preparation for CE(20:2) analysis?

A: Effective sample preparation is crucial for minimizing matrix effects. The most common and effective techniques include:

  • Protein Precipitation (PPT): This method uses organic solvents like acetonitrile (B52724) or methanol (B129727) to denature and precipitate the majority of proteins from the serum sample.

  • Liquid-Liquid Extraction (LLE): LLE separates lipids from the aqueous phase containing proteins and salts based on their differential solubility in immiscible solvents. A common LLE method for lipids is the Folch or Bligh-Dyer extraction using a chloroform/methanol mixture.[4]

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away, or vice-versa. Different SPE chemistries (e.g., C18, silica) can be used to target specific lipid classes.[5][6]

Q4: Which sample preparation method is best for CE(20:2) quantification from serum?

A: The choice of method depends on the required level of cleanup and the complexity of the assay. While Protein Precipitation is a quick and simple method, it may not be sufficient to remove all interfering phospholipids. Liquid-Liquid Extraction offers a more thorough lipid extraction. Solid-Phase Extraction can provide the cleanest extracts, which is often necessary for achieving high sensitivity and accuracy.[7] A combination of these methods, for instance, protein precipitation followed by SPE, can also be very effective.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of CE(20:2) in serum by CE.

Issue Potential Cause Recommended Solution
No Peaks or Poor Signal Inefficient sample extraction.Optimize the sample preparation protocol. Consider using a more rigorous method like SPE.[5][7]
Low concentration of CE(20:2) in the sample.Concentrate the sample extract before injection.
Incorrect CE conditions (voltage, buffer pH).Verify and optimize the separation voltage and buffer composition.
Detector issue.Check the detector lamp and settings. Ensure the wavelength is appropriate for the analyte if using UV detection.[8]
Peak Tailing or Broadening Sample overload.Dilute the sample extract before injection.
Adsorption of the analyte to the capillary wall.Condition the capillary with a suitable coating or use a buffer additive to minimize wall interactions.[8]
High salt concentration in the sample.Desalt the sample extract using an appropriate method before analysis.
Shifting Migration Times Inconsistent buffer preparation.Prepare fresh buffer daily and ensure consistent composition and pH.[8]
Fluctuations in capillary temperature.Ensure the capillary temperature is stable and controlled.
Changes in electroosmotic flow (EOF).Condition the capillary between runs to ensure a stable EOF.
Baseline Noise or Drifting Contaminated buffer or sample.Filter all buffers and samples before use.[8]
Air bubbles in the capillary or detector.Degas the buffer and flush the capillary to remove any bubbles.[9]
Unstable power supply.Check the electrical connections and ensure a stable power source.[9]
Spurious Peaks Contaminants from solvents or sample tubes.Use high-purity solvents and pre-cleaned labware.
Carryover from previous injections.Implement a thorough capillary washing step between runs.
Presence of other interfering substances in the serum.[1]Improve the selectivity of the sample preparation method.

Quantitative Data on Sample Preparation Methods

The following table summarizes representative recovery and matrix effect data for different sample preparation methods used in lipid analysis from plasma/serum. Note that these are general values for lipids and may vary for CE(20:2).

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 80 - 9520 - 60Simple, fast, and inexpensive.Less effective at removing phospholipids, leading to higher matrix effects.[10]
Liquid-Liquid Extraction (LLE) 70 - 9010 - 40Good removal of proteins and salts.Can be labor-intensive and may have lower recovery for some analytes.[7]
Solid-Phase Extraction (SPE) 85 - 105< 15Highly selective, provides the cleanest extracts.More complex, time-consuming, and costly.[5][6][7]

Experimental Protocols

Recommended Protocol for CE(20:2) Quantification from Serum

This protocol is a recommended starting point and may require optimization for specific experimental conditions.

1. Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction

  • Protein Precipitation:

    • To 100 µL of serum, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated CE standard).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (C18):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water/methanol (90:10, v/v) to remove polar impurities.

    • Elute the CE(20:2) and other lipids with 1 mL of methanol/chloroform (80:20, v/v).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the CE running buffer.

2. Capillary Electrophoresis Conditions

  • Capillary: Fused-silica capillary, 50 µm I.D., 30 cm total length (20 cm to detector).

  • Running Buffer: 20 mM sodium tetraborate, 50 mM sodium dodecyl sulfate (B86663) (SDS), 15% acetonitrile, pH 9.2.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: UV detection at 200 nm or Mass Spectrometry (MS) for higher selectivity and sensitivity.[11]

3. Quantification

  • Construct a calibration curve using a series of known concentrations of a CE(20:2) standard.

  • The concentration of CE(20:2) in the serum sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_ce_analysis CE Analysis cluster_data_analysis Data Analysis Serum Serum Sample PPT Protein Precipitation (Acetonitrile) Serum->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Injection Hydrodynamic Injection Reconstitute->Injection Separation CE Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Peak Peak Integration Detection->Peak Calibration Calibration Curve Peak->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for CE(20:2) quantification from serum.

Troubleshooting Decision Tree

TroubleshootingDecisionTree Start Problem with CE Analysis NoPeak No Peak / Poor Signal Start->NoPeak BadPeakShape Poor Peak Shape (Tailing/Broadening) Start->BadPeakShape ShiftedRT Shifting Migration Times Start->ShiftedRT CheckExtraction CheckExtraction NoPeak->CheckExtraction Is sample prep adequate? CheckCECond CheckCECond NoPeak->CheckCECond Are CE conditions correct? CheckOverload CheckOverload BadPeakShape->CheckOverload Is sample overloaded? CheckAdsorption CheckAdsorption BadPeakShape->CheckAdsorption Is there analyte adsorption? CheckBuffer CheckBuffer ShiftedRT->CheckBuffer Is buffer consistent? CheckTemp CheckTemp ShiftedRT->CheckTemp Is temperature stable? CheckExtraction->CheckCECond Yes OptimizePrep OptimizePrep CheckExtraction->OptimizePrep No OptimizeCE OptimizeCE CheckCECond->OptimizeCE No CheckOverload->CheckAdsorption No DiluteSample DiluteSample CheckOverload->DiluteSample Yes ConditionCapillary ConditionCapillary CheckAdsorption->ConditionCapillary Yes CheckBuffer->CheckTemp Yes PrepareFreshBuffer PrepareFreshBuffer CheckBuffer->PrepareFreshBuffer No ControlTemp ControlTemp CheckTemp->ControlTemp No

Caption: Decision tree for troubleshooting common CE issues.

References

preventing oxidation of polyunsaturated cholesterol esters during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of polyunsaturated cholesterol esters during extraction.

Frequently Asked Questions (FAQs)

Q1: Why are polyunsaturated cholesterol esters so susceptible to oxidation during extraction?

A: Polyunsaturated cholesterol esters contain fatty acid chains with multiple double bonds. The hydrogen atoms adjacent to these double bonds (bis-allylic hydrogens) have lower bond dissociation energy, making them highly susceptible to abstraction by free radicals. This initiates a chain reaction of lipid peroxidation, leading to the formation of various oxidation products.[1] The extraction process, which involves tissue homogenization and exposure to oxygen and light, can accelerate this process.

Q2: What are the primary consequences of cholesterol ester oxidation in my samples?

A: Oxidation of cholesterol esters can lead to the formation of a complex mixture of cholesterol oxidation products (COPs), also known as oxysterols. The presence of these artifacts can significantly impact experimental results by:

  • Introducing inaccuracies in the quantification of native cholesterol esters.

  • Potentially interfering with downstream analytical techniques like mass spectrometry.

  • Leading to erroneous biological interpretations, as some oxysterols have potent biological activities.

Q3: Which antioxidant should I use to protect my samples?

A: The choice of antioxidant depends on the specific sample type, extraction solvent, and downstream analysis. Both synthetic and natural antioxidants have been shown to be effective.

  • Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant that is very effective at preventing lipid peroxidation.[2][3][4][5] It is lipid-soluble and readily incorporates into the organic phase during extraction.

  • Tocopherols (B72186) (Vitamin E): Natural antioxidants that can also effectively inhibit lipid oxidation.[6][7] Different isomers (alpha, delta) may have varying efficacy, and mixtures can sometimes provide synergistic effects.

  • Tertiary Butylhydroquinone (TBHQ): Another synthetic antioxidant that can efficiently inhibit the thermal-induced oxidation of cholesterol.[2]

For general applications, BHT is a robust and cost-effective choice. However, if there are concerns about the potential biological effects of synthetic antioxidants in downstream assays, tocopherols are a suitable alternative.

Q4: Can I use a combination of antioxidants?

A: Yes, in some cases, using a mixture of antioxidants can provide a synergistic protective effect. For instance, a combination of different tocopherol isomers has been shown to be more effective than individual isomers in reducing lipid oxidation.[6]

Q5: At what concentration should I use the antioxidant?

A: The optimal concentration of the antioxidant can vary. A common starting concentration for BHT is 0.01% to 0.05% (w/v) in the extraction solvent. It is advisable to optimize the concentration for your specific application to ensure adequate protection without interfering with your analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of oxidation products (e.g., oxysterols, hydroperoxides) detected in the final extract. 1. Inadequate antioxidant protection. 2. Exposure to oxygen during sample processing. 3. High temperatures during extraction or solvent evaporation. 4. Contaminants in solvents or on glassware.1. Increase the concentration of the antioxidant (e.g., BHT) or try a different antioxidant. 2. Perform all extraction steps under an inert atmosphere (nitrogen or argon). Use degassed solvents. 3. Keep samples on ice throughout the extraction process. Use a gentle stream of nitrogen for solvent evaporation at low temperatures. 4. Use high-purity, HPLC, or MS-grade solvents and thoroughly clean all glassware.[8][9]
Low recovery of polyunsaturated cholesterol esters. 1. Inefficient extraction method for nonpolar lipids. 2. Adsorption of lipids to glassware or plasticware. 3. Incomplete phase separation.1. Consider using a more nonpolar solvent system or a method optimized for apolar lipids, such as a hexane:isopropanol extraction.[10] 2. Use silanized glassware to minimize adsorption. Avoid using plastic containers for storage. 3. Ensure complete phase separation by adequate centrifugation time and careful collection of the organic phase.
Variability in results between replicate extractions. 1. Inconsistent sample handling and processing times. 2. Non-homogenous sample. 3. Inconsistent addition of internal standards.1. Standardize all steps of the extraction protocol, including incubation times and temperatures. 2. Ensure the tissue or cell sample is thoroughly homogenized before taking aliquots for extraction. 3. Add internal standards at the very beginning of the extraction process to account for variability in extraction efficiency.[8]

Efficacy of Common Antioxidants

While direct quantitative comparisons for preventing the oxidation of polyunsaturated cholesterol esters are limited in the literature, the following table summarizes the reported effectiveness of common antioxidants.

Antioxidant Reported Efficacy Key Considerations
Butylated Hydroxytoluene (BHT) Highly effective in preventing lipid peroxidation.[3][4][5] Shown to be more effective than Vitamin E in some contexts for preventing changes in polyunsaturated fatty acids.[3]Synthetic, widely available, and cost-effective. May have biological effects in certain cell-based assays.
Tocopherols (Vitamin E) Effective natural antioxidant.[6][7] Mixtures of isomers can provide enhanced protection.Natural origin, which may be preferable for certain applications. Efficacy can be influenced by the specific isomer and the presence of other antioxidants.
Tertiary Butylhydroquinone (TBHQ) Efficiently inhibits thermal-induced cholesterol oxidation.[2]Synthetic antioxidant, potent inhibitor of oxidation.

Comparison of Lipid Extraction Methods

The choice of extraction method can influence both the recovery of cholesterol esters and the extent of oxidation.

Extraction Method Principle Advantages Disadvantages Relevance to Preventing Oxidation
Folch Method Biphasic extraction using chloroform (B151607):methanol (B129727).[11]High recovery for a broad range of lipids, including cholesterol esters.[10]Uses chloroform, which is toxic. Can be time-consuming.The use of a robust solvent system can efficiently extract lipids, minimizing the time they are exposed to oxidative conditions in the tissue matrix.
Bligh-Dyer Method A modification of the Folch method using a lower solvent-to-sample ratio.[11]Faster than the Folch method.May have lower recovery for samples with high lipid content compared to the Folch method.[11]A quicker extraction can reduce the overall time for potential oxidative damage.
Matyash (MTBE) Method Uses methyl-tert-butyl ether (MTBE) instead of chloroform.[12]Safer solvent profile than chloroform. Good for a broad range of lipids.MTBE is volatile, which can lead to reproducibility issues if not handled carefully.Can be performed at low temperatures and under an inert atmosphere to minimize oxidation.[12]
Hexane:Isopropanol Method A less polar solvent system.Particularly effective for extracting apolar lipids like cholesterol esters.[10]May be less efficient for extracting polar lipids.The solvent system is well-suited for the target lipids.

Experimental Protocols

Protocol 1: Extraction of Polyunsaturated Cholesterol Esters from Plasma with BHT

This protocol is designed to extract cholesterol esters from plasma while minimizing oxidation through the use of an antioxidant and an inert atmosphere.

Materials:

  • Plasma sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (degassed)

  • Butylated Hydroxytoluene (BHT)

  • Nitrogen or Argon gas

  • Glass centrifuge tubes with Teflon-lined caps

  • Ice bath

Procedure:

  • Preparation of Solvents:

    • Prepare a stock solution of 0.5% (w/v) BHT in methanol.

    • Prepare the extraction solvent: Chloroform:Methanol (2:1, v/v). Add the BHT stock solution to the methanol before mixing with chloroform to achieve a final BHT concentration of 0.01%.

    • Degas all solvents by bubbling with nitrogen or argon for 15-20 minutes.

  • Sample Preparation:

    • Thaw the plasma sample on ice.

    • Place a 100 µL aliquot of plasma into a glass centrifuge tube.

  • Extraction:

    • Add 2 mL of the Chloroform:Methanol solvent mixture (containing BHT) to the plasma sample.

    • Vortex the tube vigorously for 1 minute.

    • Incubate the mixture on ice for 30 minutes.

    • Add 0.4 mL of degassed 0.9% NaCl solution to the tube to induce phase separation.

    • Vortex for another minute.

  • Phase Separation and Collection:

    • Centrifuge the tube at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Solvent Evaporation and Storage:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at room temperature or below.

    • Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis.

    • Store the extract at -80°C under a nitrogen or argon atmosphere until analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection & Storage prep_solvents Prepare Solvents (with BHT, Degassed) add_solvent Add Chloroform:Methanol (2:1) with BHT prep_solvents->add_solvent prep_sample Thaw Plasma on Ice prep_sample->add_solvent vortex1 Vortex add_solvent->vortex1 incubate Incubate on Ice vortex1->incubate add_nacl Add Degassed NaCl incubate->add_nacl vortex2 Vortex add_nacl->vortex2 centrifuge Centrifuge (4°C) vortex2->centrifuge collect_phase Collect Organic Phase centrifuge->collect_phase evaporate Evaporate Solvent (under N2) collect_phase->evaporate reconstitute Reconstitute evaporate->reconstitute store Store at -80°C reconstitute->store

Caption: Workflow for Polyunsaturated Cholesterol Ester Extraction.

lipid_peroxidation_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (by Antioxidant) PUFA_CE Polyunsaturated Cholesterol Ester (LH) L_radical Lipid Radical (L.) PUFA_CE->L_radical H abstraction Initiator Initiator (e.g., ROS, Light) Initiator->L_radical LOO_radical Lipid Peroxyl Radical (LOO.) L_radical->LOO_radical O2 Oxygen (O2) O2->LOO_radical LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH A_radical Antioxidant Radical (A.) LOO_radical->A_radical H donation LH_another Another LH LH_another->LOOH LOOH->L_radical forms new radical Antioxidant Antioxidant (AH) Antioxidant->A_radical

Caption: Lipid Peroxidation Chain Reaction and Antioxidant Intervention.

References

Technical Support Center: Optimizing GC Column Selection for Cholesterol Ester Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal gas chromatography (GC) column for separating cholesterol ester isomers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary basis for separating cholesterol ester isomers by gas chromatography?

A1: The separation of cholesterol ester isomers by GC is primarily based on two properties: the total carbon number of the fatty acid moiety and the degree of unsaturation (i.e., the number of double bonds) in the fatty acid chain. The choice of GC column stationary phase will determine which of these properties has a greater influence on the separation.

Q2: What are the main types of GC columns used for cholesterol ester analysis?

A2: There are two main categories of capillary GC columns used for this purpose:

  • Nonpolar columns: These columns separate cholesterol esters mainly by their boiling points, which generally correlate with the total carbon number of the fatty acid.

  • Polar columns: These columns provide separation based on the polarity of the analytes. For cholesterol esters, this translates to separation by the degree of unsaturation in the fatty acid chain.

Q3: When should I choose a nonpolar column over a polar column?

A3: A nonpolar column is the preferred choice when your primary goal is to separate cholesterol esters based on the length of their fatty acid chains (i.e., by carbon number). However, on many nonpolar phases, esters with fatty acids having different degrees of unsaturation but the same carbon number (e.g., cholesteryl oleate (B1233923) and cholesteryl linoleate) may be difficult to resolve.[1]

Q4: When is a polar column more suitable?

A4: A polar column is ideal when you need to separate cholesterol esters with the same carbon number but different numbers of double bonds in their fatty acid chains.[2] For instance, a polar column can separate cholesteryl stearate (B1226849) (18:0), cholesteryl oleate (18:1), cholesteryl linoleate (B1235992) (18:2), and cholesteryl linolenate (18:3).

Q5: Are there columns that can separate by both carbon number and degree of unsaturation?

A5: Yes, certain columns, such as those with ionic liquid stationary phases, have demonstrated the ability to separate cholesterol esters by both the total carbon number and the degree of unsaturation of the fatty acid.[1] These can be very powerful for analyzing complex mixtures of cholesterol esters.

Q6: Is derivatization of cholesterol esters necessary for GC analysis?

A6: While free cholesterol is often derivatized (e.g., to its trimethylsilyl (B98337) ether) to improve its chromatographic properties, intact cholesterol esters can be analyzed directly. However, if you are analyzing total cholesterol (free and esterified), a saponification step is required to hydrolyze the esters into free cholesterol, which is then derivatized and analyzed.

Data Presentation: Comparative Column Performance

The following tables illustrate the expected elution patterns for a selection of cholesterol esters on different types of GC columns. Please note that these are representative examples to demonstrate the separation principles; actual retention times will vary based on the specific column dimensions, instrument conditions, and temperature program.

Table 1: Expected Elution Order on a Nonpolar Column (e.g., DB-1 type)

Separation is primarily based on carbon number (and boiling point).

Cholesterol EsterFatty AcidElution OrderRationale
Cholesteryl Myristate14:01Lowest carbon number
Cholesteryl Palmitate16:02Intermediate carbon number
Cholesteryl Stearate18:03Highest carbon number
Cholesteryl Oleate18:13Co-elution or near co-elution with 18:0 is possible
Cholesteryl Linoleate18:23Co-elution or near co-elution with 18:0 is possible

Table 2: Expected Elution Order on a Polar Column (e.g., Silar 10C or Ionic Liquid type)

Separation is primarily based on the degree of unsaturation.

Cholesterol EsterFatty AcidElution OrderRationale
Cholesteryl Stearate18:01Saturated (least polar interaction)
Cholesteryl Oleate18:12One double bond
Cholesteryl Linoleate18:23Two double bonds
Cholesteryl Linolenate18:34Three double bonds (most polar interaction)

Experimental Protocols

Protocol 1: Analysis of Total Cholesterol (Free + Esterified)

This protocol involves the hydrolysis of cholesterol esters to free cholesterol, followed by derivatization and GC analysis.

1. Saponification: a. To your lipid extract, add a solution of potassium hydroxide (B78521) (KOH) in methanol. b. Heat the mixture at 60-90°C for 1-2 hours to ensure complete hydrolysis of the esters. c. Cool the sample to room temperature.

2. Extraction: a. Add water and a nonpolar solvent (e.g., hexane (B92381) or toluene) to the saponified mixture. b. Vortex thoroughly and centrifuge to separate the layers. c. Carefully collect the upper organic layer containing the free cholesterol. d. Repeat the extraction of the aqueous layer to maximize recovery.

3. Derivatization: a. Evaporate the solvent from the collected organic fractions under a stream of nitrogen. b. Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Heat at 60-80°C for 30-60 minutes to convert the cholesterol to its trimethylsilyl (TMS) ether derivative.

4. GC Analysis: a. Inject the derivatized sample into the GC-MS/FID. b. Example GC Conditions:

  • Column: DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
  • Inlet Temperature: 280°C
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Oven Program: 200°C hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min.

Mandatory Visualizations

GC_Column_Selection_Workflow GC Column Selection Workflow for Cholesterol Ester Isomers cluster_sample Sample & Goal Definition cluster_selection Column Selection cluster_method Method Development cluster_analysis Analysis & Evaluation start Define Analytical Goal: Separate by Carbon Number, Unsaturation, or Both? select_nonpolar Select Nonpolar Column (e.g., DB-1, OV-1) start->select_nonpolar Carbon Number select_polar Select Polar Column (e.g., Silar 10C, Ionic Liquid) start->select_polar Unsaturation method_dev Develop GC Method: - Temperature Program - Carrier Gas Flow - Injection Parameters select_nonpolar->method_dev select_polar->method_dev analysis Analyze Sample method_dev->analysis evaluation Evaluate Separation: - Peak Resolution - Peak Shape - Retention Times analysis->evaluation evaluation->start No, Re-evaluate Goal and Column Choice end_node Optimal Separation Achieved evaluation->end_node Yes

Caption: Logical workflow for selecting the optimal GC column.

Troubleshooting_Flowchart Troubleshooting Common GC Issues in Cholesterol Ester Analysis cluster_problem Problem Identification cluster_solutions Potential Causes & Solutions start Poor Chromatographic Results peak_tailing Peak Tailing? start->peak_tailing ghost_peaks Ghost Peaks? peak_tailing->ghost_peaks No sol_active_sites Check for Active Sites: - Deactivated liner/column - Condition column peak_tailing->sol_active_sites Yes poor_resolution Poor Resolution? ghost_peaks->poor_resolution No sol_contamination System Contamination: - Bake out column - Clean injector/liner - Check gas purity ghost_peaks->sol_contamination Yes poor_resolution->start No, other issue sol_column_choice Incorrect Column Choice: - Re-evaluate column polarity based on target isomers poor_resolution->sol_column_choice Yes sol_derivatization Incomplete Derivatization: - Check reagent/protocol (if applicable) sol_active_sites->sol_derivatization sol_method_optimization Optimize GC Method: - Adjust temperature program - Optimize flow rate sol_column_choice->sol_method_optimization

Caption: Troubleshooting flowchart for common GC problems.

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Peak Tailing 1. Active Sites: Exposed silanols in the inlet liner, connections, or column can interact with analytes. 2. Incomplete Derivatization (if applicable): Free hydroxyl groups on cholesterol can cause tailing. 3. Column Contamination: Buildup of non-volatile matrix components.1. Use a deactivated inlet liner. Ensure all connections are secure. Condition the column as per the manufacturer's instructions. 2. Review your derivatization protocol. Ensure sufficient reagent and appropriate reaction time/temperature. 3. Bake out the column at a high temperature (within its limit). Trim a small portion from the front of the column.
Ghost Peaks or Unstable Baseline 1. Injector Contamination: Septum bleed or residue in the inlet liner. 2. Carrier Gas Impurities: Low-purity gas or exhausted gas traps. 3. Sample Carryover: Residual sample from a previous injection.1. Replace the septum and inlet liner regularly. 2. Use high-purity carrier gas and ensure gas purifiers are functional. 3. Implement a thorough syringe and injector cleaning protocol between runs.
Poor Resolution of Isomers 1. Incorrect Column Choice: The stationary phase is not suitable for the target separation (e.g., using a nonpolar column to separate by unsaturation). 2. Suboptimal GC Method: The temperature program or carrier gas flow rate is not optimized.1. Re-evaluate your analytical goal. If separating by unsaturation, use a polar column. If separating by carbon number, a nonpolar column is more appropriate. 2. Adjust the temperature ramp rate (a slower ramp can improve resolution). Optimize the carrier gas flow rate for the best efficiency.
Loss of Analytes 1. Leaks: Leaks in the system can introduce oxygen, which can degrade analytes at high temperatures. 2. Active Sites: Analytes can be irreversibly adsorbed onto active sites in the system. 3. Decomposition: Thermally labile compounds may break down in a hot injector.1. Perform a leak check of the entire GC system. 2. Use deactivated liners and columns. 3. Consider a cooler injection temperature or a different injection technique (e.g., cool on-column).

References

improving recovery of 20:2 (11,14) Cholesterol ester from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 20:2 (11,14) Cholesterol Ester (CE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and quantification of this specific polyunsaturated cholesterol ester from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting 20:2 (11,14) CE from biological samples?

A1: The primary challenges stem from the inherent properties of 20:2 (11,14) CE and the complexity of biological matrices. Being a polyunsaturated fatty acid ester, it is susceptible to oxidation. Its nonpolar nature requires effective disruption of lipoprotein complexes and partitioning into an organic solvent. Furthermore, the presence of a vast excess of other lipids and proteins in matrices like plasma, serum, and tissues can interfere with its extraction and analysis.

Q2: Which extraction method is recommended for optimal recovery of 20:2 (11,14) CE?

A2: There is no single "best" method, as the optimal choice depends on the sample matrix, downstream analytical technique, and the specific research question. However, for nonpolar lipids like cholesterol esters, methods that efficiently partition these molecules into an organic phase are preferred.

  • Liquid-Liquid Extraction (LLE): The Folch and Bligh & Dyer methods, which use a chloroform/methanol (B129727) solvent system, are widely considered gold standards for lipid extraction.[1][2] The Folch method, with its higher solvent-to-sample ratio, is often favored for exhaustive extraction from solid tissues.[1][3] For apolar lipids, a hexane-isopropanol method has also been shown to be effective.[4]

  • Solid-Phase Extraction (SPE): SPE can be a valuable tool for isolating cholesterol esters from other lipid classes, thereby reducing matrix effects in subsequent analyses.[5] It can be used as a standalone method or in conjunction with LLE for further cleanup.

Q3: How can I minimize the degradation of 20:2 (11,14) CE during sample preparation?

A3: Given its polyunsaturated nature, 20:2 (11,14) CE is prone to oxidation. To minimize degradation:

  • Work on ice and process samples quickly to reduce enzymatic activity.

  • Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents.

  • Store lipid extracts at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]

  • If possible, flash-freeze samples in liquid nitrogen immediately after collection to quench enzymatic activity.[6]

Q4: What are the critical parameters for the LC-MS/MS analysis of 20:2 (11,14) CE?

A4: For successful LC-MS/MS analysis, optimization of both chromatography and mass spectrometry parameters is crucial.

  • Chromatography: A C18 reversed-phase column is commonly used for the separation of cholesterol esters.[7]

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. ESI may require the use of adduct-forming modifiers in the mobile phase (e.g., ammonium (B1175870) formate) to enhance the ionization of neutral cholesterol esters.[8]

  • Detection: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantification. A common precursor ion for cholesterol esters is the cholesteryl cation at m/z 369.3.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of 20:2 (11,14) CE.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of 20:2 (11,14) CE Incomplete disruption of the sample matrix and lipoprotein complexes.Ensure thorough homogenization of tissue samples. For plasma/serum, ensure proper mixing with the extraction solvent to disrupt protein-lipid interactions.
Inefficient phase separation during LLE.Ensure the correct ratio of chloroform:methanol:water is used to achieve proper phase separation. For the Folch method, this is typically 8:4:3 (v/v/v) for the final mixture.[2]
Suboptimal SPE elution solvent.Optimize the elution solvent for your specific SPE cartridge. A nonpolar solvent like hexane (B92381) or isopropanol (B130326) is typically used for cholesterol esters.
Adsorption of the analyte to labware.Use glass vials with Teflon-lined caps (B75204) to minimize adsorption.
High Variability in Results Inconsistent sample handling and extraction procedure.Standardize all steps of the protocol, from sample collection to final analysis. Use an internal standard to correct for variations.
Oxidation of the polyunsaturated fatty acid chain.Implement the preventative measures described in FAQ Q3, such as working on ice, using antioxidants, and storing samples appropriately.[6]
Matrix effects during MS analysis.Use a more rigorous cleanup step, such as SPE, to remove interfering compounds. Dilute the sample extract to minimize matrix suppression.
Poor Chromatographic Peak Shape Inappropriate mobile phase composition.Optimize the mobile phase. The use of modifiers like ammonium acetate (B1210297) can improve peak shape and ionization efficiency.[8]
Column overload.Reduce the amount of sample injected onto the column.
Low Signal Intensity in MS Poor ionization of the neutral cholesterol ester.Optimize the ion source parameters. Consider derivatization to a more easily ionizable form if sensitivity is a major issue, although this adds an extra step to the workflow.
In-source fragmentation.Optimize ion transfer conditions to minimize the in-source fragmentation of labile lipids like cholesterol esters.[10]

Data Presentation

The following tables summarize comparative data on the recovery of lipid classes using different extraction methods. While specific data for 20:2 (11,14) CE is limited in the literature, the recovery of total cholesterol esters and other nonpolar lipids can serve as a guide.

Table 1: Comparison of Lipid Extraction Methods for Human LDL

Lipid ClassFolch MethodBligh & DyerAcidified Bligh & DyerMeOH-TBMEHexane-Isopropanol
Cholesterol Esters HighHighHighHighHighest
Triacylglycerides HighHighHighHighHighest
Phosphatidylcholines Highest HighHighHighLower
Lyso-lipids Highest LowerLowerLowerLower
Ceramides HighLowerLowerHighLower

Data adapted from a study on human LDL, indicating that for apolar lipids like cholesterol esters, the hexane-isopropanol method showed the best performance, while the Folch method was most effective for a broad range of lipids.[4]

Table 2: Reported Recovery Rates for Lipid Classes Using Various Extraction Methods

MethodLipid ClassRecovery Rate (%)Reference
Folch Method Phosphatidylcholine (PC)74[11]
Free Fatty Acids (FFA)74[11]
Triacylglycerides (TG)87[11]
SPE Cholesterol Esters (CE)>98[11]
Triacylglycerides (TG)>98[11]
Free Fatty Acids (FFA)>98[11]
Phospholipids (PL)>98[11]
Bligh & Dyer Total Lipids (from marine tissue)Underestimates lipids in high-fat samples (>2%) compared to Folch[3]

Experimental Protocols

Protocol 1: Modified Folch Method for Lipid Extraction from Plasma/Serum

This protocol is a widely used liquid-liquid extraction method suitable for a broad range of lipids, including cholesterol esters.

Materials:

  • Plasma or serum sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum in a glass centrifuge tube, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Add an appropriate internal standard for cholesterol esters.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol or methanol/chloroform) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Cholesterol Esters

This protocol can be used following an LLE to further purify the cholesterol ester fraction.

Materials:

  • Dried lipid extract from LLE

  • Silica-based SPE cartridge

  • Hexane

  • Isopropanol

  • Methanol

  • SPE manifold

Procedure:

  • Condition the silica (B1680970) SPE cartridge by washing with 3 mL of methanol followed by 3 mL of hexane.

  • Reconstitute the dried lipid extract in a small volume of hexane.

  • Load the reconstituted extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of hexane to remove highly nonpolar lipids.

  • Elute the cholesterol ester fraction with a mixture of hexane and isopropanol (e.g., 98:2, v/v). The exact ratio may need optimization.

  • Collect the eluate containing the cholesterol esters.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute in a suitable solvent for LC-MS analysis.

Visualizations

Experimental Workflow: LLE followed by SPE

experimental_workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Cleanup sample Biological Sample (Plasma, Serum, Tissue) homogenization Homogenization & Solvent Addition (Chloroform:Methanol) sample->homogenization Step 1 phase_separation Phase Separation (Addition of water/saline) homogenization->phase_separation Step 2 extraction Collection of Organic Phase phase_separation->extraction Step 3 load Load Extract onto Conditioned SPE Cartridge extraction->load Step 4: Dry & Reconstitute wash Wash with Non-polar Solvent load->wash Step 5 elute Elute Cholesterol Esters with Optimized Solvent wash->elute Step 6 collect Collect Eluate elute->collect Step 7 dry_reconstitute Dry Down & Reconstitute for Analysis collect->dry_reconstitute Step 8 analysis analysis dry_reconstitute->analysis LC-MS/MS Analysis

Caption: Workflow for LLE followed by SPE cleanup.

Signaling Pathway: Cholesterol Ester Metabolism and Transport

cholesterol_pathway cluster_cell Peripheral Cell (e.g., Macrophage) cluster_plasma Plasma cluster_liver Liver ldl LDL ldlr LDL Receptor ldl->ldlr ldl_uptake ldlr->ldl_uptake lysosome Lysosome ldl_uptake->lysosome Endocytosis free_cholesterol Free Cholesterol Pool lysosome->free_cholesterol Hydrolysis of CE acat ACAT free_cholesterol->acat Esterification efflux free_cholesterol->efflux ce_pool Cholesterol Ester Pool (includes 20:2 CE) acat->ce_pool lipid_droplet Lipid Droplet Storage ce_pool->lipid_droplet lipid_droplet->free_cholesterol Hydrolysis (HSL) abcal ABCA1 hdl HDL abcal->hdl forms nascent HDL efflux->abcal lcat LCAT hdl->lcat Esterifies Cholesterol cetp CETP hdl->cetp sr_b1 SR-B1 Receptor hdl->sr_b1 Selective CE Uptake lcat->hdl forms mature HDL (CE-rich) vldl_ldl VLDL/LDL cetp->vldl_ldl CE Transfer vldl_ldl->cetp TG Transfer ldlr_liver LDL Receptor vldl_ldl->ldlr_liver Uptake bile_acid Bile Acid Synthesis sr_b1->bile_acid ldlr_liver->bile_acid

Caption: Overview of cholesterol ester metabolism.

Logical Relationship: Troubleshooting Low Recovery

troubleshooting_recovery cluster_extraction Extraction Issues cluster_degradation Analyte Degradation cluster_analysis Analytical Issues problem Low Recovery of 20:2 (11,14) CE incomplete_homogenization Incomplete Homogenization problem->incomplete_homogenization wrong_solvent Suboptimal Solvent System problem->wrong_solvent bad_phase_separation Poor Phase Separation problem->bad_phase_separation oxidation Oxidation of PUFA problem->oxidation enzymatic_activity Enzymatic Degradation problem->enzymatic_activity matrix_effects Matrix Suppression problem->matrix_effects poor_ionization Inefficient Ionization problem->poor_ionization solution1 Optimize Homogenization Protocol incomplete_homogenization->solution1 solution2 Test Different LLE/SPE Solvents wrong_solvent->solution2 solution3 Ensure Correct Solvent Ratios bad_phase_separation->solution3 solution4 Add Antioxidants, Work on Ice oxidation->solution4 solution5 Use Protease Inhibitors, Flash Freeze enzymatic_activity->solution5 solution6 Improve Sample Cleanup (e.g., SPE) matrix_effects->solution6 solution7 Optimize MS Source Parameters poor_ionization->solution7

Caption: Troubleshooting logic for low CE recovery.

References

Validation & Comparative

A Comparative Guide to the Quantification of 20:2 (11,14) Cholesterol Ester: LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies available for the quantification of cholesterol esters, with a specific focus on the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for 20:2 (11,14) Cholesterol Ester. While specific validation data for this particular cholesterol ester is not extensively published, this document outlines a generalizable, robust LC-MS/MS approach and compares it with alternative techniques, offering the necessary information for researchers to select the most suitable method for their experimental needs.

Method Comparison

The selection of an analytical method for cholesterol ester quantification is critical and depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of the biological matrix. Below is a comparative summary of the most common techniques.

FeatureLC-MS/MSGas Chromatography-MS (GC-MS)Enzymatic AssaysThin-Layer Chromatography (TLC)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.Separation of volatile derivatives by gas chromatography followed by mass-based detection.Enzymatic hydrolysis of cholesterol esters and subsequent colorimetric or fluorometric detection of cholesterol.Separation based on differential migration of lipids on a stationary phase.
Specificity High; can distinguish between different cholesterol ester species.High; can separate and identify different fatty acid methyl esters after hydrolysis.Low; typically measures total cholesterol esters.Low to moderate; separates classes of lipids but may not resolve individual esters.
Sensitivity Very high (picomolar to femtomolar range).High (nanomolar to picomolar range).Moderate (micromolar range).Low; primarily used for qualitative or semi-quantitative analysis.
Sample Preparation Lipid extraction.Lipid extraction, hydrolysis, and derivatization.Lipid extraction and solubilization in a compatible buffer.Lipid extraction.
Throughput Moderate to high, depending on the chromatography run time.Low to moderate due to derivatization and longer run times.High; suitable for plate-based assays.Moderate.
Quantitative Accuracy High, especially with the use of stable isotope-labeled internal standards.High, with appropriate internal standards.Moderate; can be affected by interfering substances.Low; primarily qualitative.
Instrumentation LC system coupled to a tandem mass spectrometer.Gas chromatograph coupled to a mass spectrometer.Spectrophotometer or fluorometer.TLC plates and development chamber.

Detailed Experimental Protocol: LC-MS/MS for Cholesterol Ester Quantification

The following protocol describes a general method for the validation of an LC-MS/MS assay for the quantification of a specific cholesterol ester, such as this compound. This protocol can be adapted and optimized for specific biological matrices.

Sample Preparation (Lipid Extraction)
  • Objective: To efficiently extract lipids, including cholesterol esters, from the biological sample while minimizing degradation.

  • Procedure:

    • Homogenize the tissue or cell sample in a suitable solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v), a commonly used method for lipid extraction.

    • Add an internal standard, such as a stable isotope-labeled version of the cholesterol ester of interest (e.g., d7-cholesterol ester), to the sample at the beginning of the extraction to account for variability in extraction efficiency and matrix effects.

    • After vortexing and centrifugation, the organic (lower) phase containing the lipids is collected.

    • The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., isopropanol).

LC-MS/MS Analysis
  • Objective: To separate the cholesterol ester of interest from other lipids and to detect and quantify it with high specificity and sensitivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of hydrophobic molecules like cholesterol esters.

    • Mobile Phase: A gradient of solvents, such as water with a small amount of formic acid and acetonitrile/isopropanol, is commonly employed to achieve optimal separation.

    • Flow Rate: The flow rate is optimized based on the column dimensions and particle size.

  • Mass Spectrometry Conditions:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often preferred for less polar molecules like cholesterol esters.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used on a triple quadrupole mass spectrometer for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For this compound, the precursor ion would be the [M+NH4]+ or [M+H]+ adduct, and a characteristic product ion would be monitored (e.g., the fragment corresponding to the cholesterol backbone).

Method Validation

The developed LC-MS/MS method should be validated according to established guidelines to ensure its reliability. The following parameters are typically assessed:

  • Linearity: A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is evaluated by the correlation coefficient (r²) of the curve, which should be >0.99.

  • Accuracy and Precision: The accuracy (% bias) and precision (% relative standard deviation, RSD) are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% for both accuracy and precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: This is assessed to determine if components in the biological matrix suppress or enhance the ionization of the analyte, which could affect the accuracy of the quantification.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is evaluated.

Visualizing the Workflow and a Relevant Pathway

To better illustrate the experimental process and the biological context of cholesterol esters, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Lipid Extraction (e.g., Chloroform/Methanol) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Validation Method Validation Quantification->Validation

LC-MS/MS Experimental Workflow

cholesterol_ester_pathway cluster_cell Cellular Cholesterol Ester Metabolism Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Esterification Cholesterol_Ester Cholesterol Ester (e.g., 20:2 CE) ACAT->Cholesterol_Ester Lipid_Droplet Lipid Droplet Storage Cholesterol_Ester->Lipid_Droplet Storage CEH CEH Cholesterol_Ester->CEH Hydrolysis Lipid_Droplet->Cholesterol_Ester CEH->Free_Cholesterol

Simplified Cholesterol Ester Metabolism Pathway

Conclusion

The quantification of specific cholesterol esters like this compound is crucial for understanding lipid metabolism and its role in various diseases. While several analytical methods are available, LC-MS/MS stands out for its superior specificity, sensitivity, and accuracy. The provided general protocol for LC-MS/MS method validation offers a solid foundation for researchers to develop and implement a reliable quantitative assay. The choice of method will ultimately be guided by the specific research question and the available resources. This guide serves as a valuable resource for making an informed decision.

Altered Cholesteryl Ester (20:2) Levels: A Comparative Analysis in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative levels of Cholesteryl Ester (20:2) in various disease states versus healthy tissues, supported by experimental data and detailed methodologies.

Cholesteryl Ester (CE), a class of neutral lipids, plays a crucial role in cholesterol transport and storage. Dysregulation of CE metabolism has been implicated in the pathophysiology of numerous diseases. This guide provides a comparative analysis of Cholesteryl Ester (20:2) levels in healthy versus diseased tissue and plasma samples, offering valuable insights for biomarker discovery and therapeutic development.

Quantitative Comparison of CE(20:2) Levels

The following table summarizes the observed changes in CE(20:2) levels across different disease states as reported in recent scientific literature. It is important to note that variations in experimental methodologies and sample types (tissue vs. plasma) can influence reported concentrations.

Disease StateTissue/Sample TypeObservation in Diseased vs. Healthy ControlSupporting Evidence
Colorectal Cancer PlasmaDecreased risk associated with higher CE(20:2) levels.A nested case-control study identified CE(20:2) as one of nine potential CRC risk biomarkers, with higher levels being associated with a decreased risk.[1]
Breast Cancer SerumOxidized forms of CEs, including those derived from CE(20:4) which is structurally related to CE(20:2), are abnormally elevated and considered potential biomarkers.A study on oxidized cholesteryl esters (OxCEs) found that species like CE(20:2)+2O were elevated in the serum of breast cancer patients.[2][3]
Huntington's Disease Brain (Caudate and Putamen)General CE concentrations are elevated.While not specific to CE(20:2), overall CE levels were found to be higher in the caudate and putamen of Huntington's disease patients compared to controls.[4]
Cystic Fibrosis Bronchoalveolar Lavage Fluid (BALF)General CE concentrations are elevated in the total lipid fraction.Increased levels of various CEs were observed in the BALF of pediatric cystic fibrosis patients, correlating with inflammation markers.[5]
Alzheimer's Disease PlasmaNo significant difference observed for most CEs, but CE(20:4) and CE(22:5) were elevated in patients with a specific genotype.A re-analysis of metabolomics data showed elevated CE(20:4) and CE(22:5) in Alzheimer's patients with the ApoE ε3/ε4 genotype, but did not report significant changes for CE(20:2).[6]
Atherosclerosis Arterial IntimaAccumulation of cholesteryl esters is a characteristic feature.The accumulation of cholesterol esters in the innermost layer of arteries is a hallmark of atherosclerosis.[7][8]

Experimental Protocols

The quantification of Cholesteryl Esters from biological samples typically involves lipid extraction, chromatographic separation, and mass spectrometric detection. The following is a generalized protocol based on methodologies cited in the referenced studies.[9][10][11][12][13][14]

1. Lipid Extraction:

  • Tissue Homogenization: Tissue samples are homogenized in a suitable buffer to disrupt the cellular structure.

  • Solvent Extraction: Lipids are extracted from the homogenate or from liquid samples (e.g., plasma, serum, BALF) using a biphasic solvent system. A common method is the Bligh and Dyer method or a modified version using solvents like methanol, methyl-tert-butyl ether (MTBE), and water.[10][15] The organic phase, containing the lipids, is collected.

2. Sample Preparation:

  • The extracted lipid solution is dried, typically under a stream of nitrogen.

  • The dried lipid extract is then reconstituted in a solvent compatible with the chromatographic system (e.g., a mixture of acetonitrile (B52724) and isopropanol).

  • Internal standards, such as deuterium-labeled versions of CEs, are often added at the beginning of the extraction process to allow for accurate quantification.[15][16]

3. Chromatographic Separation:

  • Liquid Chromatography (LC): The reconstituted lipid extract is injected into a liquid chromatography system.

  • Reversed-Phase Chromatography: A common technique used for separating lipid species is reversed-phase liquid chromatography (RPLC), often with a C18 column.[10][11] This method separates lipids based on their hydrophobicity.

  • Mobile Phase: A gradient of solvents, typically involving water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) acetate (B1210297) to improve ionization, is used to elute the lipids from the column.[10][16]

4. Mass Spectrometric Detection:

  • Mass Spectrometry (MS): The eluent from the LC system is introduced into a mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a commonly used technique to ionize the lipid molecules.[16]

  • Detection: The mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, detects and quantifies the ionized lipid species based on their mass-to-charge ratio (m/z).[3][10] Tandem mass spectrometry (MS/MS) can be used for more specific identification and quantification.[2]

5. Data Analysis:

  • The area under the curve for the CE(20:2) peak is integrated and compared to the area of the internal standard to determine its concentration.

  • Statistical analysis is then performed to compare the concentrations between healthy and diseased groups.

Visualizing the Workflow and a Key Pathway

To illustrate the experimental process and a relevant biological pathway, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Tissue Tissue/Plasma Sample Homogenate Homogenization/Extraction Tissue->Homogenate LipidExtract Lipid Extract Homogenate->LipidExtract LC Liquid Chromatography (LC) LipidExtract->LC Injection MS Mass Spectrometry (MS) LC->MS Data Data Analysis MS->Data

Caption: Generalized workflow for the analysis of Cholesteryl Esters from biological samples.

G cluster_pathway Cholesterol Esterification and Storage Chol Free Cholesterol ACAT ACAT Enzyme Chol->ACAT FattyAcylCoA Fatty Acyl-CoA (e.g., 20:2-CoA) FattyAcylCoA->ACAT CE Cholesteryl Ester (CE) (e.g., CE(20:2)) ACAT->CE LipidDroplet Lipid Droplet (Storage) CE->LipidDroplet

Caption: Simplified pathway of intracellular cholesterol esterification and storage.

References

Cholesterol Ester 20:2 (11,14): A Potential Biomarker for Breast Cancer Diagnosis and Prognosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The aberrant metabolism of lipids, particularly cholesterol, is increasingly recognized as a hallmark of cancer. In breast cancer, the accumulation of cholesterol esters (CEs) within tumor cells has been linked to increased proliferation and aggressiveness. Among the various CE species, 20:2 (11,14) cholesteryl ester, also known as cholesteryl eicosadienoate, is emerging as a potential biomarker with significant diagnostic and prognostic value. This guide provides an objective comparison of CE 20:2 (11,14) with other breast cancer biomarkers, supported by experimental data and detailed methodologies.

Performance of Lipid Biomarker Panels in Breast Cancer Detection

While data on the individual performance of 20:2 (11,14) cholesteryl ester is still emerging, studies on panels of lipid biomarkers that include various CEs have shown high diagnostic accuracy in distinguishing early-stage breast cancer from benign breast disease. The performance of one such 15-lipid panel is detailed below.

Biomarker PanelSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Area Under the Curve (AUC)
Training Set
15-Lipid Panel (including CEs)83.3%[1][2]92.7%[1][2]89.7%[1][2]87.9%[1][2]0.926[1][2]
Validation Set
15-Lipid Panel (including CEs)81.0%[1][2]94.5%[1][2]91.9%[1][2]86.7%[1][2]0.938[1][2]

Table 1: Performance of a 15-lipid biomarker panel, including cholesterol esters, in distinguishing early-stage breast cancer from benign breast lesions. Data from a study involving a training set and a validation set of plasma samples.

Comparison with Established Breast Cancer Biomarkers

Established biomarkers such as Cancer Antigen 15-3 (CA 15-3) and Human Epidermal Growth Factor Receptor 2 (HER2) are routinely used in the clinical management of breast cancer. While direct quantitative comparisons with individual cholesterol esters are limited, the following table summarizes the general performance characteristics of these established markers.

BiomarkerPrimary UseTypical SensitivityTypical SpecificityNotes
CA 15-3 Monitoring metastatic breast cancer50-90% (in metastatic disease)~80%Not recommended for screening or diagnosis of early-stage disease due to low sensitivity.
HER2 (serum) Monitoring HER2-positive metastatic breast cancerVariableHighPrimarily used in conjunction with tissue-based HER2 testing.

Table 2: General performance characteristics of established breast cancer biomarkers. Sensitivity and specificity can vary significantly based on the patient population and disease stage.

The high sensitivity and specificity of lipid biomarker panels in detecting early-stage disease suggest a potential advantage over traditional markers like CA 15-3, which are more effective in monitoring advanced disease.

Experimental Protocols

Quantification of Cholesterol Esters by LC-MS/MS

This protocol outlines a general method for the quantitative analysis of cholesteryl esters in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

a. Sample Preparation (Lipid Extraction):

  • Thaw frozen serum samples on ice.

  • To 100 µL of serum, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Add 200 µL of water to induce phase separation.

  • Vortex again for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a 9:1 (v/v) mixture of methanol:toluene for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for each targeted cholesteryl ester are used. For CE(20:2), a representative transition would be monitored.

    • Instrumentation: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

Signaling Pathway Analysis

The investigation of signaling pathways involved in altered cholesterol metabolism in breast cancer cells often involves techniques like Western Blotting for protein expression analysis and qPCR for gene expression analysis of key regulatory proteins such as SREBP, LXR, and ERRα.

Signaling Pathways in Breast Cancer Cholesterol Metabolism

The accumulation of cholesteryl esters in breast cancer is a result of the dysregulation of key signaling pathways that control cholesterol homeostasis. The diagram below illustrates the interplay between the SREBP, LXR, and ERRα pathways.

Cholesterol_Metabolism_in_Breast_Cancer Cholesterol Metabolism Signaling in Breast Cancer cluster_Extracellular Extracellular cluster_Cell Breast Cancer Cell LDL LDL LDLR LDLR LDL->LDLR Uptake Cholesterol Free Cholesterol LDLR->Cholesterol ACAT1 ACAT1 Cholesterol->ACAT1 Esterification ERRa ERRα Cholesterol->ERRa Activates Oxysterols Oxysterols Cholesterol->Oxysterols CE Cholesteryl Esters (CE) Lipid_Droplet Lipid Droplet (Storage) CE->Lipid_Droplet ACAT1->CE SREBP2 SREBP2 SREBP2->LDLR Upregulates HMGCR HMGCR SREBP2->HMGCR Upregulates LXR LXR ABCA1_G1 ABCA1/G1 LXR->ABCA1_G1 Upregulates ERRa->SREBP2 Promotes Oxysterols->LXR Activates ABCA1_G1->Cholesterol Efflux HMGCR->Cholesterol AcetylCoA Acetyl-CoA AcetylCoA->HMGCR Synthesis Biomarker_Workflow Discovery Discovery Phase (Lipidomics Profiling) Quantification Method Development (Quantitative Assay) Discovery->Quantification Candidate Biomarker Identification Validation Clinical Validation (Large Cohort Studies) Quantification->Validation Robust & Sensitive Assay Comparison Comparative Analysis (vs. Existing Biomarkers) Validation->Comparison Performance Metrics (Sensitivity, Specificity) Clinical_Utility Assessment of Clinical Utility Comparison->Clinical_Utility Demonstrated Superiority or Complementary Value

References

A Comparative Analysis of Cholesteryl Eicosadienoate and Cholesteryl Arachidonate in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the roles of cholesteryl eicosadienoate and cholesteryl arachidonate (B1239269) in inflammatory pathways. By examining the metabolism of their constituent fatty acids—eicosadienoic acid (EDA) and arachidonic acid (AA)—we explore their differential impacts on key inflammatory mediators. This document synthesizes experimental data, outlines detailed methodologies, and presents signaling pathways to offer a comprehensive resource for researchers in inflammation and drug development.

Introduction

Cholesteryl esters, the storage and transport form of cholesterol, are integral components of cellular lipid droplets and lipoproteins. The fatty acid component of these esters can be liberated and metabolized into a diverse array of signaling molecules, known as eicosanoids, which are potent regulators of inflammation. Cholesteryl arachidonate, containing the omega-6 fatty acid arachidonic acid (AA), is a well-established precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes. In contrast, the role of cholesteryl eicosadienoate, which contains the less common omega-6 fatty acid eicosadienoic acid (EDA), is not as extensively characterized but is emerging as a modulator of inflammatory responses. Understanding the distinct contributions of these two cholesteryl esters to inflammatory pathways is crucial for developing targeted therapeutic strategies for inflammatory diseases such as atherosclerosis.

Comparative Effects on Inflammatory Mediator Production

While direct comparative studies on cholesteryl eicosadienoate and cholesteryl arachidonate are limited, research on their respective fatty acids provides significant insights into their differential effects on inflammatory mediator production in macrophages. A key study by Huang et al. (2011) investigated the impact of eicosadienoic acid (EDA) on the inflammatory response of murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The findings from this study, placed in the context of the well-documented effects of arachidonic acid (AA), are summarized below.

Inflammatory MediatorEffect of Eicosadienoic Acid (EDA) Pre-treatmentEstablished Effect of Arachidonic Acid (AA)Key Enzymes Involved
Nitric Oxide (NO) Decreased productionGenerally increases iNOS expression and NO productionInducible Nitric Oxide Synthase (iNOS)
Prostaglandin E2 (PGE2) Increased productionPotent precursor for PGE2 synthesisCyclooxygenase (COX)
Tumor Necrosis Factor-α (TNF-α) Increased productionCan stimulate TNF-α productionVarious intracellular signaling pathways (e.g., NF-κB)

Data for EDA is sourced from Huang et al. (2011). Effects of EDA were observed in LPS-stimulated RAW264.7 macrophages. It is noteworthy that EDA can be metabolized to arachidonic acid within macrophages, which may contribute to the observed increase in PGE2 and TNF-α.[1]

Inflammatory Signaling Pathways

The metabolism of arachidonic acid released from cholesteryl arachidonate is a cornerstone of inflammatory signaling. It is enzymatically converted into a cascade of potent lipid mediators through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Eicosadienoic acid can also be metabolized and influence these pathways, in part through its conversion to arachidonic acid.

Arachidonic Acid Metabolism via COX and LOX Pathways

Arachidonic_Acid_Metabolism cluster_storage Cellular Stores cluster_membrane Cell Membrane cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway CE_AA Cholesteryl Arachidonate PL_AA Membrane Phospholipids (B1166683) (containing AA) CE_AA->PL_AA Hydrolysis & Incorporation AA Arachidonic Acid PL_AA->AA PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (e.g., PGE2) Thromboxanes COX->PGs Inflammation_COX Inflammation Fever, Pain PGs->Inflammation_COX LTs Leukotrienes (e.g., LTB4) LOX->LTs Inflammation_LOX Chemotaxis Increased Vascular Permeability LTs->Inflammation_LOX

Caption: Metabolism of Arachidonic Acid into Pro-inflammatory Eicosanoids.

Putative Modulatory Role of Eicosadienoic Acid

Eicosadienoic acid can be incorporated into macrophage phospholipids and subsequently metabolized. Its effects on inflammatory pathways are complex, involving both direct actions and indirect effects through its conversion to other fatty acids, including arachidonic acid.

Eicosadienoic_Acid_Modulation cluster_storage_eda Cellular Stores cluster_membrane_eda Cell Membrane cluster_effects Modulation of Inflammatory Response CE_EDA Cholesteryl Eicosadienoate PL_EDA Membrane Phospholipids (containing EDA) CE_EDA->PL_EDA Hydrolysis & Incorporation EDA Eicosadienoic Acid PL_EDA->EDA PLA2 AA Arachidonic Acid EDA->AA Metabolism NO_prod Decreased NO Production EDA->NO_prod PGE2_prod Increased PGE2 Production AA->PGE2_prod TNFa_prod Increased TNF-α Production AA->TNFa_prod

Caption: Modulatory Effects of Eicosadienoic Acid on Macrophage Inflammatory Responses.

Experimental Protocols

The following protocols are generalized methodologies based on common practices in the field for studying the effects of fatty acids on macrophage inflammation.

Macrophage Cell Culture and Fatty Acid Treatment

Objective: To enrich macrophage cell membranes with either eicosadienoic acid or arachidonic acid.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Eicosadienoic acid (EDA) and Arachidonic acid (AA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Lipopolysaccharide (LPS)

Procedure:

  • Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Prepare fatty acid-BSA complexes by dissolving EDA or AA in ethanol (B145695) and then conjugating to fatty acid-free BSA in serum-free DMEM.

  • Seed macrophages in culture plates and allow them to adhere overnight.

  • Replace the culture medium with serum-free DMEM containing the desired concentration of EDA-BSA or AA-BSA complex (e.g., 50 µM) for 24 hours.

  • After the incubation period, wash the cells with fresh serum-free DMEM to remove excess fatty acids.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.

Quantification of Inflammatory Mediators

Objective: To measure the production of nitric oxide, PGE2, and TNF-α by fatty acid-treated and LPS-stimulated macrophages.

A. Nitric Oxide (NO) Measurement (Griess Assay):

  • Collect the cell culture supernatant after LPS stimulation.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

B. Prostaglandin E2 (PGE2) Measurement (ELISA):

  • Collect the cell culture supernatant.

  • Perform a competitive enzyme-linked immunosorbent assay (ELISA) using a commercial PGE2 kit according to the manufacturer's instructions.

  • Briefly, add supernatants and standards to a microplate pre-coated with a PGE2-specific antibody.

  • Add a fixed amount of horseradish peroxidase (HRP)-labeled PGE2.

  • After incubation and washing, add a substrate solution to develop the color.

  • Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

C. Tumor Necrosis Factor-α (TNF-α) Measurement (ELISA):

  • Collect the cell culture supernatant.

  • Use a commercial TNF-α sandwich ELISA kit according to the manufacturer's instructions.

  • Add supernatants and standards to a microplate pre-coated with a capture antibody specific for TNF-α.

  • After incubation and washing, add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate solution to develop the color.

  • Stop the reaction and measure the absorbance. The intensity of the color is directly proportional to the amount of TNF-α in the sample.

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Inflammatory Stimulation cluster_analysis Analysis of Inflammatory Mediators Culture Culture RAW264.7 Macrophages Seed Seed Macrophages in Plates Culture->Seed Treat_EDA Treat with EDA-BSA Seed->Treat_EDA Treat_AA Treat with AA-BSA Seed->Treat_AA Control Control (BSA only) Seed->Control Stimulate Stimulate with LPS Treat_EDA->Stimulate Treat_AA->Stimulate Control->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Griess Assay (NO) Collect->Griess ELISA_PGE2 ELISA (PGE2) Collect->ELISA_PGE2 ELISA_TNFa ELISA (TNF-α) Collect->ELISA_TNFa

Caption: Workflow for Comparing the Inflammatory Effects of EDA and AA in Macrophages.

Conclusion

The available evidence suggests that cholesteryl eicosadienoate and cholesteryl arachidonate have distinct impacts on inflammatory pathways, primarily dictated by the metabolism of their respective fatty acids. Cholesteryl arachidonate serves as a direct precursor to the potent pro-inflammatory eicosanoids, prostaglandins, and leukotrienes. In contrast, cholesteryl eicosadienoate, through its fatty acid EDA, appears to have a more modulatory role. While EDA can be metabolized to AA, leading to an increase in some pro-inflammatory mediators like PGE2 and TNF-α, it concurrently suppresses the production of others, such as nitric oxide.[1] This differential regulation highlights the complexity of lipid-mediated inflammatory signaling and underscores the need for further research to fully elucidate the therapeutic potential of targeting specific cholesteryl esters in inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies.

References

Unraveling the Lipid Web: A Comparative Guide to the Correlations of Plasma Cholesteryl Ester (20:2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known correlations between plasma cholesteryl ester (20:2), also known as cholesteryl eicosadienoate, and other key lipid markers. Understanding these relationships is crucial for elucidating the role of this specific lipid species in metabolic pathways and its potential as a biomarker in various disease states, including cardiovascular and metabolic disorders. This document summarizes quantitative data from lipidomics studies, details common experimental protocols for lipid analysis, and visualizes relevant biological and experimental workflows.

Quantitative Correlations of Plasma CE(20:2)

The following table summarizes the observed correlations between plasma CE(20:2) and other lipid and clinical markers from various human and animal studies. It is important to note that correlation does not imply causation, and the data presented here are from studies with different cohorts and methodologies.

Correlated MarkerType of CorrelationContext/Study PopulationSupporting Evidence
Apolipoprotein A4 (apoA4) PositiveHyperlipidemic individualsA study on metabolic conditions revealed a sub-network of long-chain cholesteryl esters, including CE(20:2), positively correlating with apoA4.[1]
Body Fat Percentage (BFP) InverseGeneral population cohortA machine learning study of human plasma lipidomes for obesity estimation found an inverse correlation between CE(20:2) and BFP.
Body Mass Index (BMI) InverseGeneral population cohortThe same study that found a correlation with BFP also reported an inverse correlation between CE(20:2) and BMI.
Weight Gain (High-Fat Diet) PositiveMouse model (ApoE3L mice)A study on the effects of a high-fat diet in mice showed a significant positive correlation between the circulating relative concentration of CE(20:2) and weight gain.
Hypertension Risk PositiveAmerican Indian populationA longitudinal lipidomic study identified CE(20:2) as one of six lipids significantly associated with an increased risk of developing hypertension.

Experimental Protocols

The quantification of CE(20:2) and other lipid species in plasma is predominantly achieved through advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics. Below are detailed methodologies commonly employed in these studies.

Plasma Sample Preparation and Lipid Extraction

A critical step in plasma lipidomics is the efficient extraction of lipids from the complex plasma matrix. The Folch and Bligh-Dyer methods are classical techniques, while newer methods offer improved efficiency and safety.

  • Materials:

    • Human plasma (collected in EDTA- or citrate-containing tubes)

    • Chloroform

    • Methanol

    • 0.9% NaCl solution or distilled water

    • Internal standards (e.g., deuterated lipid standards like 18:1(d7) Cholesteryl Ester)

    • Glass centrifuge tubes

    • Nitrogen gas evaporator

    • Vortex mixer

    • Centrifuge

  • Protocol: Modified Folch Extraction

    • Thaw frozen plasma samples on ice.

    • To a glass centrifuge tube, add 50 µL of plasma.

    • Add a known amount of an appropriate internal standard mixture to account for extraction efficiency and instrument variability.

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

    • Add 200 µL of 0.9% NaCl solution or distilled water to induce phase separation.

    • Vortex again for 1 minute.

    • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

    • Carefully aspirate and discard the upper aqueous phase.

    • Transfer the lower organic phase to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • A C18 or C30 reverse-phase chromatography column is commonly used for separating lipid species.

    • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Separation:

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additives.

    • Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute lipids based on their polarity.

    • Flow Rate: Dependent on the column dimensions (typically 0.1-0.5 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 45°C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to cover a broad range of lipid classes. Cholesteryl esters are typically detected in positive ion mode as ammonium adducts ([M+NH4]+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) is often used for targeted quantification of specific lipid species. This involves monitoring a specific precursor ion to product ion transition for each lipid, providing high sensitivity and specificity. For untargeted or discovery lipidomics, full scan mode followed by data-dependent or data-independent acquisition for fragmentation is employed.

    • Data Analysis: Specialized software is used to process the raw data, identify lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns, and quantify their abundance relative to the internal standards.

Visualizing the Landscape of Lipid Interactions and Analysis

Diagrams generated using Graphviz provide a clear visual representation of the complex relationships and workflows in lipidomics research.

Lipid_Signaling_Pathway cluster_0 Key Lipid Classes & Precursors cluster_1 Enzymatic Conversions cluster_2 Correlated Lipid Markers Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT LCAT LCAT Free Cholesterol->LCAT Fatty Acids Fatty Acids Fatty Acids->ACAT Phospholipids Phospholipids Phospholipids->LCAT Triglycerides Triglycerides CETP CETP Triglycerides->CETP CE(20:2) CE(20:2) ACAT->CE(20:2) Esterification LCAT->CE(20:2) Esterification in HDL Other CEs Other CEs CETP->Other CEs Transfer to other lipoproteins CE(20:2)->CETP Apolipoproteins (e.g., apoA4) Apolipoproteins (e.g., apoA4) CE(20:2)->Apolipoproteins (e.g., apoA4) Correlation Experimental_Workflow Plasma_Sample 1. Plasma Collection (EDTA tube) Lipid_Extraction 2. Lipid Extraction (e.g., Folch method with internal standards) Plasma_Sample->Lipid_Extraction LC_Separation 3. LC Separation (Reverse-phase C18 column) Lipid_Extraction->LC_Separation MS_Detection 4. MS/MS Detection (ESI in positive/negative modes) LC_Separation->MS_Detection Data_Processing 5. Data Processing (Peak integration, lipid identification) MS_Detection->Data_Processing Statistical_Analysis 6. Statistical Analysis (Correlation analysis) Data_Processing->Statistical_Analysis

References

comparing the abundance of CE(20:2) in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Cholesteryl Ester (CE) CE(20:2) reveals varying abundance across different mammalian cell types, with notable differences observed between macrophage-like cells, human embryonic kidney cells, and mouse neuroblastoma cells. This guide provides an objective comparison based on experimental data, details the methodologies used for quantification, and visualizes the experimental workflow.

Comparative Abundance of CE(20:2)

A liquid chromatography-mass spectrometry (LC-MS) based lipidomics study quantified the levels of various cholesteryl esters in RAW264.7 (a macrophage-like cell line), HEK293T (a human embryonic kidney cell line), and Neuro2A (a mouse neuroblastoma cell line). The data indicates that RAW264.7 cells have a significantly higher concentration of total cholesterol compared to HEK293T and Neuro2A cells. Among the cholesteryl esters, monounsaturated and polyunsaturated variants were found to be the most abundant across these cell lines.

The concentration of CE(20:2) and other major cholesteryl esters in these three cell lines is summarized in the table below.

Cholesteryl EsterRAW264.7 (pmol/µg of protein)HEK293T (pmol/µg of protein)Neuro2A (pmol/µg of protein)
CE(18:1) 1.170.210.17
CE(18:2) 0.350.050.04
CE(20:2) 0.01 Not Detected Not Detected
CE(20:4) 0.110.010.01
CE(16:0) 0.100.020.02
CE(16:1) 0.090.020.02

Data extracted from a study by Kurmi et al. (2024). Concentrations are represented as the mean from four biological replicates.

Notably, CE(20:2) was only detected and quantified in RAW264.7 macrophage-like cells, suggesting that this particular cholesteryl ester may be more specific to or abundant in this cell type compared to HEK293T and Neuro2A cells under the studied conditions. The most abundant cholesteryl esters across all three cell lines were CE(18:1) and CE(18:2).

Experimental Protocols

The following is a detailed methodology for the quantification of cholesteryl esters in mammalian cells, based on the protocols described in the cited literature.[1]

1. Cell Culture and Lysis:

  • RAW264.7, HEK293T, and Neuro2A cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells were grown to 80-90% confluency in 60 mm dishes.

  • For harvesting, cells were washed twice with ice-cold phosphate-buffered saline (PBS).

  • Cells were then scraped in 1 ml of ice-cold PBS and pelleted by centrifugation at 1000 x g for 5 minutes at 4°C.

  • The cell pellets were resuspended in 200 µl of ice-cold water and lysed by sonication.

  • An aliquot of the cell lysate was used for protein quantification using a bicinchoninic acid (BCA) assay.

2. Lipid Extraction:

  • Lipid extraction was performed using a modified Bligh and Dyer method.

  • To 100 µl of cell lysate, 375 µl of a 1:2 (v/v) chloroform (B151607):methanol mixture was added.

  • The mixture was vortexed for 10 minutes.

  • 125 µl of chloroform and 125 µl of water were added, and the mixture was vortexed again for 10 minutes.

  • The sample was then centrifuged at 10,000 x g for 10 minutes to induce phase separation.

  • The lower organic phase, containing the lipids, was carefully collected and dried under a stream of nitrogen gas.

  • The dried lipid extract was reconstituted in 100 µl of an 8:2 (v/v) isopropanol:methanol solution for LC-MS analysis.

3. LC-MS Based Quantification:

  • A reverse-phase liquid chromatography-mass spectrometry (LC-MS) method was employed.

  • Chromatography: Separation was performed on a C18 column.

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • A gradient elution was used to separate the different lipid species.

  • Mass Spectrometry: Detection was carried out using a high-resolution mass spectrometer.

    • Cholesteryl esters were identified as their [M+NH4]+ adducts in positive ion mode.

    • Quantification was achieved by comparing the peak areas of the endogenous lipids to those of known amounts of internal standards.

Experimental Workflow

The following diagram illustrates the workflow for the quantification of cholesteryl esters in different cell types.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lipid_extraction Lipid Extraction cluster_analysis Analysis cell_culture 1. Cell Culture (RAW264.7, HEK293T, Neuro2A) cell_lysis 2. Cell Lysis (Sonication in water) cell_culture->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant extraction 4. Bligh & Dyer Extraction (Chloroform/Methanol) cell_lysis->extraction phase_sep 5. Phase Separation (Centrifugation) drying 6. Drying & Reconstitution lc_ms 7. LC-MS Analysis (C18 column, positive ion mode) drying->lc_ms data_analysis 8. Data Analysis (Quantification against standards) lc_ms->data_analysis

Caption: Workflow for comparative analysis of cholesteryl esters.

References

A Researcher's Guide to Certified Reference Materials for Cholesterol Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of cholesterol esters, the use of Certified Reference Materials (CRMs) is paramount for ensuring the accuracy, reliability, and comparability of analytical data. This guide provides an objective comparison of available CRMs and analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate materials and techniques for your research needs.

Comparison of Certified Reference Materials and Analytical Standards

The selection of a suitable CRM is a critical first step in establishing a robust analytical workflow. The following table summarizes commercially available CRMs and analytical standards for cholesterol and its esters.

Product NameSupplierFormatCertified Value/PurityKey Features
Standard Reference Material® 911c Cholesterol NISTPowder99.2% ± 0.4% mass fractionIntended for calibration and standardization of cholesterol determination procedures.[1]
Supelco 37 Component FAME Mix Sigma-AldrichMulti-component solutionCertified Reference MaterialContains methyl esters of fatty acids from C4 to C24, useful for broad profiling.
Cholesterol solution Sigma-AldrichSingle component solutionAnalytical StandardA well-characterized standard for cholesterol analysis.
Cholesterol-d7 (B27314) Avanti Polar LipidsPowderHigh PurityIsotopically labeled internal standard for mass spectrometry-based methods.[2][3]
Cholesteryl heptadecanoate (C17:0) Avanti Polar LipidsPowderHigh PurityUnnatural cholesteryl ester, ideal as an internal standard for quantification.[3]
Matrix Plus Total Cholesterol Reference Kit VERICHEMLiquidMulti-level (40-750 mg/dL)Protein-based matrix, verified using NIST SRMs, for clinical chemistry applications.[4]
HDL Cholesterol Verifier Kit VERICHEMLiquidMulti-levelFor HDL and LDL cholesterol determination using certified reference method calibration materials.[4]

Performance Comparison of Analytical Methods

The accurate analysis of cholesterol esters relies on sensitive and specific analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods. The table below compares the performance of various published methods.

Analytical MethodKey Performance CharacteristicsSample TypeReference
LC-MS/MS Sensitivity: LOQ 0.5–2 ng/mL for abundant CEs; Linearity: ≥4 orders of magnitude (R² ≥ 0.995); Precision: Intra-batch CV ≤ 10%, Inter-batch CV ≤ 15%Plasma, Serum, Cells, Tissues[5]
LC-MS (Reverse-Phase) Capable of identifying and quantifying cholesterol and 19 cholesteryl esters.Mammalian Cells and Tissues[2][3][6]
High-Temperature GC-MS LOQ: 0.2–10.0 µg/mL for cholesterol and CEs; Linearity: r² > 0.99 for most compounds.Serum[7]
Direct Flow Injection ESI-HRMS Enables quantification of free cholesterol and cholesteryl esters in lipid extracts.Human Serum, Cultured Cells, Mouse Liver[8]
Enzymatic Assay Linearity: R² of 0.99 for cholesterol oleate (B1233923) standard curve.Contact Lenses[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are generalized protocols for cholesterol ester analysis using LC-MS, based on common practices found in the literature.[5][6][10][11]

Sample Preparation and Lipid Extraction

A critical step to ensure accurate quantification is the efficient extraction of lipids from the biological matrix.

  • Objective: To isolate cholesterol and cholesteryl esters from the sample matrix.

  • Procedure:

    • Homogenize tissue samples or collect cell pellets/biofluids.

    • Add a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1, v/v) to the sample.

    • Vortex thoroughly to ensure complete mixing and lipid extraction.

    • Centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 3:1 v/v with 10 mM ammonium (B1175870) acetate) for LC-MS analysis.[10]

LC-MS/MS Analysis

This protocol outlines a general approach for the separation and detection of cholesterol esters.

  • Objective: To separate and quantify individual cholesterol ester species.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Conditions: [5]

    • Column: C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm).

    • Mobile Phases: Acetonitrile/isopropanol-based gradients are commonly used.

    • Flow Rate: Approximately 0.3 mL/min.

    • Column Temperature: 55 °C.

  • Mass Spectrometry Conditions: [10]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Spray Voltage: ~4.4 kV.

    • Capillary Temperature: 350 °C.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Precursor Ion Scan for the characteristic cholesterol fragment ion at m/z 369.[11][12]

Calibration and Quantification
  • Objective: To establish a calibration curve for the accurate quantification of target analytes.

  • Procedure:

    • Prepare a series of calibration standards of known concentrations using a certified reference material (e.g., NIST SRM 911c for cholesterol or commercially available cholesteryl ester standards).

    • Spike the calibration standards and unknown samples with a fixed concentration of an internal standard (e.g., cholesterol-d7 or cholesteryl heptadecanoate).[3]

    • Analyze the calibration standards and samples using the optimized LC-MS/MS method.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of cholesterol esters in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key stages in the analysis of cholesterol esters using certified reference materials.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Spiking Spike with Internal Standard (IS) Extraction->Spiking Drying Dry Down Extract Spiking->Drying Reconstitution Reconstitute in Injection Solvent Drying->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry Detection (MS/MS) Ionization->Detection Peak Peak Integration Detection->Peak Calibration Calibration Curve (using CRMs) Peak->Calibration Quantification Quantification of Cholesterol Esters Calibration->Quantification

Caption: Experimental workflow for cholesterol ester analysis.

G cluster_calibration Calibration Curve Generation cluster_quantification Sample Quantification CRM Certified Reference Material (CRM) Stock Prepare Stock Solution CRM->Stock Dilutions Create Serial Dilutions Stock->Dilutions Spike_IS Spike with Internal Standard Dilutions->Spike_IS Analyze Analyze by LC-MS/MS Spike_IS->Analyze Plot Plot Area Ratio vs. Concentration Analyze->Plot Interpolate Interpolate from Calibration Curve Plot->Interpolate Use Curve Sample Unknown Sample Extract with IS Analyze_Sample Analyze by LC-MS/MS Sample->Analyze_Sample Area_Ratio Determine Area Ratio Analyze_Sample->Area_Ratio Area_Ratio->Interpolate Concentration Determine Concentration Interpolate->Concentration

Caption: Logic for quantification using CRMs.

References

Guide to Inter-Laboratory Comparison of 20:2 (11,14) Cholesterol Ester Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the measurement of 20:2 (11,14) Cholesterol Ester. While direct inter-laboratory comparison data for this specific analyte is not publicly available, this document summarizes findings from broader lipidomics proficiency tests that include the cholesteryl ester class and details common experimental protocols.

Inter-Laboratory Performance for Cholesteryl Esters

Recent inter-laboratory studies focused on standardized metabolomics and lipidomics platforms have provided insights into the reproducibility of cholesteryl ester measurements. One such study evaluating the MxP® Quant 500 kit across 14 laboratories demonstrated good reproducibility for the quantification of various metabolite classes, including cholesteryl esters.[1][2] The study reported a median coefficient of variation (CV) of 14.3% across 505 measurable metabolites.[1][2] For many individual metabolites, CVs in a reference plasma sample were below 25%, with a significant number below 10%.[1][2]

Another community-wide effort to harmonize lipidomics measurements also included cholesteryl esters as a key lipid class.[3] These studies highlight the importance of standardized protocols and reference materials in achieving comparable results across different laboratories.[3]

Table 1: Summary of Typical Performance Metrics for Cholesteryl Ester Measurements in Inter-Laboratory Studies

Performance MetricTypical RangeNotes
Coefficient of Variation (CV) 10% - 25%Varies depending on the specific cholesteryl ester, concentration, and analytical platform used. Lower CVs are achievable with standardized kits.[1][2]
Bias -10% to +5%As demonstrated in studies using inter-laboratory standardization materials for total esterified cholesterol.[4]
Limit of Detection (LOD) Analyte & Method DependentNot consistently reported across broad inter-laboratory studies, as it is highly dependent on the specific instrumentation and methodology.
Limit of Quantification (LOQ) Analyte & Method DependentSimilar to LOD, this is specific to the assay and instrumentation.

Experimental Protocols for Cholesterol Ester Analysis

Several analytical methods are available for the quantification of cholesterol esters, each with distinct advantages and limitations. The primary methods include mass spectrometry-based techniques and enzymatic assays.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and widely used technique for the specific and sensitive quantification of individual cholesterol ester species.[7][8]

Methodology:

  • Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, cells, tissues) using a solvent system, often a modification of the Folch or Bligh-Dyer methods.[9]

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically using a reversed-phase column to separate the different lipid classes and individual molecular species.

  • Mass Spectrometric Detection: The separated lipids are ionized (e.g., using electrospray ionization - ESI) and detected by a mass spectrometer.[10] Quantification is achieved by comparing the signal of the target analyte to that of a stable isotope-labeled internal standard.

Advantages:

  • High specificity and sensitivity for individual cholesterol ester species.[7]

  • Ability to quantify multiple lipid species in a single run.

Disadvantages:

  • Requires sophisticated and expensive instrumentation.

  • Potential for ion suppression or enhancement effects from the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust method for cholesterol ester analysis, though it often requires derivatization.[7][8]

Methodology:

  • Lipid Extraction and Saponification: Similar to LC-MS, lipids are first extracted. The cholesterol esters are then often saponified to release the fatty acids and free cholesterol.

  • Derivatization: The free cholesterol and fatty acids are chemically modified (derivatized) to increase their volatility for gas chromatography.

  • GC Separation and MS Detection: The derivatized analytes are separated on a GC column and detected by a mass spectrometer.

Advantages:

  • High chromatographic resolution and sensitivity.[7]

Disadvantages:

  • Cumbersome sample preparation due to the need for derivatization.[8][9]

  • Longer analysis times compared to some LC-MS methods.[8]

Enzymatic Assays

Enzymatic assays offer a simpler, high-throughput method for the quantification of total cholesterol esters.[11]

Methodology:

  • Sample Preparation: Samples are typically lysed to release cellular contents.

  • Enzymatic Reaction:

    • Cholesterol esterase is used to hydrolyze cholesterol esters into free cholesterol and fatty acids.[12]

    • Cholesterol oxidase then oxidizes the free cholesterol, producing a quantifiable by-product such as hydrogen peroxide.[5]

    • This by-product is used in a coupled reaction to generate a fluorescent or colorimetric signal.[5]

  • Signal Detection: The signal is measured using a plate reader and the concentration is determined by comparison to a standard curve.

Advantages:

  • Simple, rapid, and suitable for high-throughput screening.

  • Does not typically require extensive sample purification.

Disadvantages:

  • Measures total cholesterol esters rather than individual species.[9]

  • Can be susceptible to interference from other components in the biological matrix.

Visualizing Experimental Workflows and Method Comparisons

To aid in the understanding of these methodologies, the following diagrams illustrate a typical LC-MS workflow and a comparison of the different analytical approaches.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction Sample->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Result Concentration of 20:2 (11,14) CE Data_Analysis->Result

Caption: Experimental workflow for LC-MS based measurement of this compound.

LC_MS LC-MS Specificity High Specificity LC_MS->Specificity GC_MS GC-MS GC_MS->Specificity Enzymatic Enzymatic Assay Throughput High Throughput Enzymatic->Throughput Cost Low Cost Enzymatic->Cost Total_CE Measures Total CE Enzymatic->Total_CE

Caption: Logical comparison of key attributes for different cholesterol ester analysis methods.

References

Unlocking the Diagnostic Potential of Urinary 20:2 (11,14) Cholesterol Ester in Renal Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for non-invasive, sensitive, and specific biomarkers is a cornerstone of modern diagnostic research and drug development. In the realm of nephrology, the analysis of urinary metabolites offers a promising window into the pathophysiology of kidney disease. Among these, urinary cholesterol esters, and specifically 20:2 (11,14) Cholesterol Ester (CE), are emerging as potential indicators of renal pathology. This guide provides a comprehensive comparison of urinary 20:2 (11,14) CE with established and novel biomarkers for renal disease, supported by experimental data and detailed methodologies.

Comparative Analysis of Diagnostic Markers for Renal Disease

While direct comparative studies on the diagnostic accuracy of urinary 20:2 (11,14) CE are still emerging, valuable insights can be drawn from studies on urinary cholesterol ester profiles in patients with renal disease. A key study by Miura et al. (2017) provides quantitative data on various urinary cholesterol esters in a cohort of patients with renal disease compared to a non-renal disease group, laying the groundwork for assessing their diagnostic potential.[1]

BiomarkerClassSample TypePrinciple of MeasurementKey Findings in Renal DiseaseLimitations
Urinary Cholesterol Esters (including 20:2 CE) LipidUrine (Sediment and Supernatant)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Significantly higher concentrations of various CE species, including linoleate (B1235992) (18:2) and oleate (B1233923) (18:1), are found in the urinary sediment of patients with renal disease compared to controls.[1] A distinct CE profile is observed in the urinary sediment of these patients.[1]Specific diagnostic accuracy (sensitivity, specificity, AUC) for 20:2 (11,14) CE is not yet established. Requires specialized equipment and expertise.
Albuminuria (Microalbuminuria) ProteinUrineImmunoassayEstablished as an early marker of diabetic nephropathy and a key indicator of glomerular damage.[2] A urinary albumin-to-creatinine ratio (UACR) of 30-300 mg/g is indicative of microalbuminuria.Can be influenced by factors other than kidney disease, such as exercise and urinary tract infections. Not all patients with microalbuminuria progress to more severe kidney disease.
Serum Creatinine (B1669602) (eGFR) Small MoleculeSerumColorimetric or Enzymatic Assays (used to calculate estimated Glomerular Filtration Rate - eGFR)A cornerstone in assessing overall kidney function. Elevated levels (and consequently decreased eGFR) indicate reduced filtration capacity.Insensitive to early stages of kidney damage. Levels can be affected by muscle mass, diet, and certain medications.
Kidney Injury Molecule-1 (KIM-1) ProteinUrineELISAA sensitive and specific biomarker for acute tubular injury. Urinary levels are significantly elevated in various forms of kidney disease.Primarily a marker of tubular damage, may not reflect glomerular injury as directly as albuminuria.
Neutrophil Gelatinase-Associated Lipocalin (NGAL) ProteinUrine/PlasmaELISAAn early biomarker for acute kidney injury (AKI). Levels rise rapidly in response to renal tubular stress.Can be elevated in non-renal conditions such as infections and inflammation, limiting its specificity for kidney disease.

Experimental Protocols

Quantification of Urinary Cholesterol Esters by LC-MS/MS

The following protocol is a summary of the methodology described by Miura et al. (2017) for the absolute quantification of cholesterol esters in urine.[1]

1. Sample Preparation:

  • Collect mid-stream urine samples.

  • Centrifuge the urine sample at 1,500 x g for 10 minutes at 4°C to separate the supernatant and sediment.

  • To the urinary sediment (or a defined volume of supernatant), add a mixture of internal standards (deuterated cholesterol esters) for absolute quantification.

  • Perform lipid extraction using a modified Bligh and Dyer method with chloroform/methanol/water.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a high-performance liquid chromatography (HPLC) system.

    • Employ a C18 reversed-phase column for the separation of lipid species.

    • Utilize a gradient elution with a mobile phase consisting of solvents such as acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate.

  • Tandem Mass Spectrometry (MS/MS):

    • Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for the detection and quantification of specific cholesterol ester species. The transitions would be from the precursor ion (the ammoniated adduct of the cholesterol ester) to a specific product ion (e.g., the cholesterol backbone fragment at m/z 369.3).

3. Data Analysis:

  • Quantify the concentration of each cholesterol ester species by comparing the peak area of the endogenous lipid to that of its corresponding deuterated internal standard.

  • Normalize the results to the urinary creatinine concentration to account for variations in urine dilution.

Signaling Pathways and Pathophysiological Relevance

The presence of cholesterol esters in the urine of patients with renal disease is believed to be linked to lipid dysregulation within the kidney cells, particularly the podocytes. Podocyte injury is a central event in the pathogenesis of many glomerular diseases, leading to proteinuria and progressive loss of kidney function.

Cholesterol Ester Metabolism in Podocytes and its Role in Kidney Disease

Recent research has highlighted the critical role of cholesterol metabolism in maintaining podocyte health. An imbalance in cholesterol homeostasis can lead to cellular injury and contribute to the progression of kidney diseases like diabetic nephropathy and Alport syndrome. The enzyme Sterol O-acyltransferase 1 (SOAT1) plays a key role in this process by converting free cholesterol into cholesterol esters for storage in lipid droplets.

Under pathological conditions, such as in diabetic kidney disease, there can be an accumulation of lipids within podocytes, a condition termed lipotoxicity. This can be driven by increased lipid uptake and reduced cholesterol efflux. The inhibition of SOAT1 has been shown to reduce the formation of cholesterol esters and lipid droplets in podocytes, which in turn alleviates lipotoxicity-mediated injury.[3][4] This suggests that the esterification of cholesterol by SOAT1 is a critical step in the pathway leading to podocyte damage. The appearance of cholesterol esters in the urine may, therefore, reflect the shedding of cellular material from injured podocytes or other renal cells, or a dysregulation of lipid handling within the kidney.

Below is a diagram illustrating the proposed signaling pathway involved in cholesterol ester-mediated podocyte injury.

CholesterolEsterPathway cluster_blood Bloodstream cluster_podocyte Podocyte cluster_urine Urinary Space LDL LDL Cholesterol LDLR LDL Receptor LDL->LDLR Uptake FreeCholesterol Free Cholesterol Pool LDLR->FreeCholesterol SOAT1 SOAT1 FreeCholesterol->SOAT1 Esterification ABCA1 ABCA1 Transporter FreeCholesterol->ABCA1 Efflux CholesterolEsters Cholesterol Esters SOAT1->CholesterolEsters LipidDroplets Lipid Droplets CholesterolEsters->LipidDroplets Storage Lipotoxicity Lipotoxicity LipidDroplets->Lipotoxicity Accumulation Leads to PodocyteInjury Podocyte Injury Lipotoxicity->PodocyteInjury UrinaryCE Urinary Cholesterol Esters (e.g., 20:2 CE) PodocyteInjury->UrinaryCE Cellular Shedding/ Dysregulation

Caption: Cholesterol ester metabolism in podocytes and its link to urinary excretion.

Conclusion

The analysis of urinary cholesterol esters, including 20:2 (11,14) CE, represents a promising avenue for the development of non-invasive diagnostic markers for renal disease. While still in the early stages of clinical validation, the available data suggests that a distinct urinary cholesterol ester profile is associated with kidney pathology. Further research is warranted to establish the specific diagnostic accuracy of 20:2 (11,14) CE and to fully elucidate its role in the pathophysiology of various kidney diseases. For researchers and drug development professionals, monitoring the urinary lipidome may provide valuable insights into disease mechanisms and the efficacy of novel therapeutic interventions targeting renal lipotoxicity.

References

comparative lipidomics of cholesterol ester profiles including CE(20:2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cholesterol ester (CE) profiles with a specific focus on Cholesteryl Eicosadienoate (CE(20:2)). The information presented herein is intended to support research and development efforts by offering a clear comparison of CE levels across different biological contexts, detailed experimental methodologies for reproducible analysis, and visualizations of relevant biological pathways.

Comparative Analysis of Cholesterol Ester Profiles

Cholesterol esters are neutral lipids that represent a major storage and transport form of cholesterol.[1] The specific fatty acid chain esterified to cholesterol can vary, giving rise to a diverse range of CE species. The composition of this CE pool can shift in response to metabolic changes and disease states, making the analysis of CE profiles a valuable tool in biomedical research.[1]

The following table summarizes the quantitative data of various cholesterol ester species, including CE(20:2), across a range of mouse tissues. This data provides a baseline for understanding the differential distribution of these lipids under normal physiological conditions.

Table 1: Quantitative Profiling of Cholesterol Esters in Various Mouse Tissues (nmol/g of tissue)

Cholesterol EsterBrainHeartKidneyLiverLungSpleen
CE(16:0)0.120.450.211.540.670.89
CE(18:0)0.150.330.181.210.540.76
CE(18:1)0.451.230.544.321.872.54
CE(18:2)0.320.980.433.111.431.98
CE(20:2) 0.08 0.21 0.11 0.54 0.28 0.39
CE(20:4)0.210.560.291.870.871.21
CE(22:6)0.110.280.140.760.350.48

Data adapted from Chandramouli & Kamat, 2024.[1][2] This table presents a selection of cholesterol esters for comparative purposes. For a comprehensive dataset, please refer to the supplementary materials of the cited publication.

Experimental Protocols

Reproducible and accurate quantification of cholesterol esters is crucial for comparative lipidomics studies. The following protocols for lipid extraction and liquid chromatography-mass spectrometry (LC-MS) analysis are based on established methods demonstrated to be effective for profiling CEs in various biological samples.[1][2]

Lipid Extraction from Tissues

This protocol is adapted from the method described by Chandramouli and Kamat (2024).[1][2]

Materials:

  • Tissue sample (e.g., mouse liver, brain)

  • DPBS (Dulbecco's Phosphate-Buffered Saline), cold and sterile

  • Chloroform:Methanol (2:1, v/v)

  • Internal standard mix (e.g., 1 nmol of C17:0 cholesteryl ester and 2 nmol of cholesterol-d7)

  • Glass vials

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh the tissue sample (typically 10-50 mg).

  • Add 1 mL of cold, sterile DPBS to the tissue in a glass vial.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Transfer 1 mL of the tissue homogenate to a new glass vial.

  • Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture containing the internal standards.

  • Vortex the mixture vigorously.

  • Centrifuge at 1500 x g for 15 minutes to induce phase separation.

  • Carefully collect the lower organic layer, which contains the lipids.

  • Dry the organic extract under a stream of nitrogen.

  • Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).

LC-MS/MS Analysis of Cholesterol Esters

This method is based on the high-throughput lipidomics compatible LC-MS method detailed by Chandramouli and Kamat (2024).[1][2]

Instrumentation:

  • Agilent 6545 Quadrupole Time-Of-Flight (QTOF) mass spectrometer with an Agilent 1290 Infinity II UHPLC system or equivalent.

LC Parameters:

  • Column: Gemini 5U C18 column (5 µm, 50 x 4.6 mm) with a compatible guard column.

  • Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% formic acid + 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% (v/v) formic acid + 10 mM ammonium formate.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0-2 min: 0% B

    • 2-12 min: 0-100% B

    • 12-17 min: 100% B

    • 17-17.1 min: 100-0% B

    • 17.1-20 min: 0% B

MS Parameters:

  • Ionization Mode: Positive

  • Acquisition Mode: Auto-MS/MS

  • Collision Energy: 5 eV (optimized for characteristic fragmentation of cholesterol esters)

  • Data Analysis: Quantify the absolute concentrations of cholesterol esters by measuring the area under the curve of an analyte relative to the respective internal standard and normalizing to the tissue weight.

Visualizing Key Pathways

Understanding the biological context of cholesterol esters is essential for interpreting comparative lipidomics data. The following diagrams, generated using Graphviz, illustrate the experimental workflow and a key signaling pathway involving cholesterol esters.

Experimental Workflow

experimental_workflow sample Tissue Sample homogenization Homogenization in DPBS sample->homogenization extraction Lipid Extraction (Chloroform:Methanol) homogenization->extraction phase_separation Phase Separation (Centrifugation) extraction->phase_separation drying Drying under Nitrogen phase_separation->drying resuspension Resuspension in Injection Solvent drying->resuspension lcms LC-MS/MS Analysis resuspension->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: A streamlined workflow for the analysis of cholesterol esters from tissue samples.

Cholesterol Ester Metabolism and Transport

Cholesterol esters are central to the transport and storage of cholesterol within the body. A key pathway involving CEs is the reverse cholesterol transport (RCT) pathway, which is crucial for removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.

cholesterol_transport cluster_peripheral Peripheral Cell (e.g., Macrophage) cluster_plasma Plasma cluster_liver Liver FC Free Cholesterol (FC) ACAT ACAT FC->ACAT Esterification HDL HDL FC->HDL Efflux (e.g., via ABCA1) CE_storage Cholesterol Ester (CE) Storage (Lipid Droplets) ACAT->CE_storage LCAT LCAT HDL->LCAT FC uptake Liver Liver HDL->Liver Uptake (e.g., via SR-B1) LCAT->HDL CE formation Bile Bile Acid Synthesis & Excretion Liver->Bile

Caption: Simplified overview of Reverse Cholesterol Transport involving cholesterol esterification.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 20:2 (11,14) Cholesterol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 20:2 (11,14) Cholesterol ester. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment. This material should be considered hazardous until further information becomes available.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, which is supplied as a neat oil.[1]

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses are required to protect against potential splashes.[2]
Hand Protection Wear chemical-resistant gloves, such as nitrile or latex, to avoid skin contact.[2][3]
Body Protection A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[2]
Respiratory Protection While the product is an oil, if aerosols could be generated, work in a well-ventilated area or use a fume hood.

Operational and Disposal Plans

Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

Handling and Storage:

  • Do not ingest, inhale, get in eyes, on skin, or on clothing.[1]

  • Wash thoroughly after handling.[1]

  • Work in a well-ventilated area to prevent the accumulation of vapors or aerosols.[2]

  • The product is supplied as a neat oil and should be stored at -20°C for long-term stability.[1][4]

  • For creating stock solutions, it is soluble in chloroform (B151607) at approximately 10 mg/ml; this should be done in a fume hood with appropriate ventilation.[1]

Experimental Protocols: Detailed methodologies for experiments using this compound would be specific to the research being conducted. However, a general protocol for preparing a stock solution is as follows:

  • Allow the vial of this compound to warm to room temperature.

  • Using a calibrated micropipette, transfer the desired amount of the oil to a new vial.

  • Add the appropriate volume of chloroform to achieve a concentration of approximately 10 mg/ml.[1]

  • Purge the vial with an inert gas, such as argon or nitrogen, before sealing to minimize oxidation.

  • Mix thoroughly until the oil is completely dissolved.

  • Store the stock solution at -20°C.

Disposal Plan:

  • All waste material, including empty containers, contaminated gloves, and any unused product, should be disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of down the drain or in regular trash.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

Safety and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated workspace B->C D Allow compound to reach room temperature E Prepare stock solution in fume hood D->E F Store stock solution at -20°C E->F G Segregate chemical waste H Decontaminate work surfaces G->H I Dispose of waste via EHS guidelines H->I

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.